Technical Documentation Center

3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic Acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic Acid
  • CAS: 2044706-91-2

Core Science & Biosynthesis

Foundational

3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid chemical properties

An In-Depth Technical Guide to 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic Acid: Synthesis, Properties, and Applications Executive Summary This guide provides a comprehensive technical overview of 3-(5-Bromo-2-fluorophen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic Acid: Synthesis, Properties, and Applications

Executive Summary

This guide provides a comprehensive technical overview of 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid, a specialized chemical intermediate with significant potential in medicinal chemistry and materials science. As a substituted arylpropionic acid, it combines several key functional groups: a bromo-fluorophenyl ring, a nitrile, and a carboxylic acid. This unique combination offers a versatile platform for synthetic derivatization and the development of novel molecular entities. This document, intended for researchers and drug development professionals, will delve into the molecule's structure, predictable physicochemical properties, a robust synthetic pathway with detailed protocols, and its anticipated spectroscopic signature. Furthermore, we will explore its chemical reactivity, potential applications as a scaffold in drug discovery, and essential safety and handling protocols based on data from analogous structures.

Molecular Overview and Physicochemical Properties

3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid is a trifunctional organic compound. The core structure features a propionic acid backbone with a cyano group at the α-position and a 5-bromo-2-fluorophenyl substituent at the β-position. The strategic placement of these groups imparts a unique electronic and steric profile, making it a valuable building block.

  • Bromo-Fluorophenyl Moiety : The presence of both bromine and fluorine on the aromatic ring is significant. The fluorine atom, due to its high electronegativity, can modulate the acidity (pKa) of the carboxylic acid, alter the molecule's lipophilicity, and block potential sites of metabolism, thereby enhancing pharmacokinetic properties.[1] The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Stille, Heck) for further molecular elaboration.

  • α-Cyanopropionic Acid Moiety : The electron-withdrawing cyano group increases the acidity of the α-proton, facilitating the formation of a stabilized carbanion for subsequent alkylation or condensation reactions.[2] The carboxylic acid provides a site for forming amides, esters, and other derivatives, while the nitrile itself can be hydrolyzed or reduced to introduce new functionalities.[3]

Caption: Structure of 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid.

Table 1: Predicted Physicochemical Properties

Property Value Source
Molecular Formula C₁₀H₇BrFNO₂ Calculated
Molecular Weight 272.07 g/mol Calculated
XLogP3 2.3 Predicted
Hydrogen Bond Donor Count 1 Calculated
Hydrogen Bond Acceptor Count 3 Calculated
Rotatable Bond Count 3 Calculated

| pKa (strongest acidic) | ~2.1 (Carboxylic Acid) | Predicted |

Note: Properties are computationally predicted and require experimental verification.

Synthesis and Purification

While no specific synthesis for this exact molecule is widely published, a logical and robust pathway can be designed based on established organic chemistry principles. The proposed route involves a Knoevenagel condensation followed by hydrolysis, a common strategy for synthesizing α-cyano carboxylic acids.

Synthetic Rationale: The Knoevenagel condensation between 5-bromo-2-fluorobenzaldehyde and a cyanoacetate ester (e.g., ethyl cyanoacetate) provides an efficient means to form the carbon-carbon bond and install the required functionalities. This reaction is typically base-catalyzed and proceeds readily. The subsequent step involves the hydrolysis of the resulting ethyl ester to the desired carboxylic acid. This two-step approach is reliable and utilizes commercially available starting materials.

G start Start: 5-Bromo-2-fluorobenzaldehyde + Ethyl Cyanoacetate step1 Step 1: Knoevenagel Condensation Base Catalyst (e.g., Piperidine) Solvent (e.g., Toluene), Heat start->step1 intermediate Intermediate: Ethyl 2-cyano-3-(5-bromo-2-fluorophenyl)acrylate step1->intermediate step2 Step 2: Hydrolysis Base (e.g., NaOH or LiOH) Solvent (e.g., THF/Water) intermediate->step2 step3 Step 3: Acidification Acid (e.g., HCl) to pH ~2 step2->step3 workup Workup & Purification Extraction, Drying, Recrystallization step3->workup product Final Product: 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid workup->product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Two-Step Synthesis

Part A: Knoevenagel Condensation to form Ethyl 2-cyano-3-(5-bromo-2-fluorophenyl)acrylate

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 5-bromo-2-fluorobenzaldehyde (10.0 g, 49.3 mmol), ethyl cyanoacetate (5.8 g, 51.3 mmol), piperidine (0.5 mL), and toluene (100 mL).

  • Reaction: Heat the mixture to reflux. Water generated during the condensation will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), water (50 mL), and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude acrylate product, which can be used directly in the next step or purified by column chromatography if necessary.

Part B: Hydrolysis to 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid

  • Setup: Dissolve the crude acrylate from Part A in a mixture of tetrahydrofuran (THF, 80 mL) and water (20 mL) in a 250 mL round-bottom flask.

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 4.1 g, 98.6 mmol) and stir the mixture at room temperature.

  • Monitoring: Monitor the hydrolysis by TLC until the starting ester is no longer visible (typically 3-6 hours).

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 by the dropwise addition of 3M HCl. A precipitate should form.

  • Isolation & Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum. The purity can be further enhanced by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Spectroscopic Characterization (Predictive Analysis)

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
~10.0-12.0 br s - 1H, -COOH
~7.6-7.8 m - 1H, Ar-H
~7.3-7.5 m - 1H, Ar-H
~7.0-7.2 t J ≈ 8.8 1H, Ar-H
~4.0-4.2 m - 1H, -CH(CN)COOH

| ~3.3-3.5 | m | - | 2H, -CH₂-Ar |

Rationale: The aromatic region will show complex multiplets due to H-H and H-F coupling. The acidic proton of the carboxylic acid will appear as a broad singlet far downfield. The two diastereotopic protons of the CH₂ group and the single proton at the chiral center will likely appear as complex multiplets.

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppm Assignment
~168-172 -COOH
~158-162 (d, ¹JCF ≈ 250 Hz) C-F
~135-138 Ar-C
~132-134 Ar-C
~120-125 (d, JCF ≈ 15-20 Hz) C-Br
~116-119 (d, JCF ≈ 20-25 Hz) Ar-C
~115-118 -CN
~35-40 -CH(CN)COOH

| ~30-35 | -CH₂-Ar |

Table 4: Predicted FT-IR and Mass Spectrometry Data

Technique Characteristic Peaks / Fragments
FT-IR (ATR) 2800-3300 cm⁻¹ (broad, O-H stretch of COOH), 2240-2260 cm⁻¹ (C≡N stretch), 1700-1730 cm⁻¹ (C=O stretch), 1450-1600 cm⁻¹ (C=C aromatic stretch)

| MS (EI) | m/z 271/273 (M⁺, bromine isotope pattern), fragments corresponding to loss of -COOH, -CN, and Br. |

Chemical Reactivity and Mechanistic Insights

The molecule's reactivity is governed by its three primary functional domains: the α-cyano carboxylic acid, the reactive α-proton, and the bromo-substituted aromatic ring.

  • Acidity and Carbanion Formation : The proton alpha to both the cyano and carboxyl groups is significantly acidic (pKa estimated in the range of 10-12 in DMSO). Treatment with a suitable base (e.g., LDA, NaH) will generate a nucleophilic carbanion. This carbanion is a key reactive intermediate for C-C bond formation via alkylation or addition reactions. Its reactivity profile is distinct from simpler α-cyano esters due to the presence of the carboxylate anion after deprotonation.[2]

  • Aromatic Ring Functionalization : The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, alkyl, or vinyl groups, providing a powerful tool for generating a library of diverse analogues for structure-activity relationship (SAR) studies.

  • Functional Group Interconversion : The carboxylic acid can be readily converted to amides, esters, or acid chlorides. The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid (forming a dicarboxylic acid derivative) or reduced to a primary amine using reagents like LiAlH₄ or catalytic hydrogenation.

Reactivity cluster_0 Carboxylic Acid Reactions cluster_1 Aromatic Ring Reactions cluster_2 Nitrile/Alpha-Carbon Reactions main 3-(5-Bromo-2-fluorophenyl) -2-cyanopropionic acid amide Amide Formation (R₂NH, Coupling Agent) main->amide COOH ester Esterification (ROH, H⁺) main->ester COOH suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) main->suzuki C-Br hydrolysis Nitrile Hydrolysis (H₃O⁺, heat) main->hydrolysis CN reduction Nitrile Reduction (H₂, Pd/C or LiAlH₄) main->reduction CN alkylation α-Alkylation (1. Base, 2. R-X) main->alkylation α-CH

Caption: Key reaction pathways for chemical derivatization.

Potential Applications in Drug Discovery

This molecule is not an end-product therapeutic but rather a high-value scaffold for building more complex drug candidates. Its structural motifs are prevalent in pharmacologically active compounds.

  • Anti-Inflammatory Agents : The arylpropionic acid scaffold is the cornerstone of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), which act by inhibiting cyclooxygenase (COX) enzymes.[6] This molecule could serve as a starting point for developing novel NSAIDs with modulated potency, selectivity, or pharmacokinetic profiles.[7]

  • Oncology : Halogenated aromatic compounds and nitrile-containing molecules are frequently explored in oncology research.[8][9] The bromo-fluorophenyl group can enhance binding affinity through halogen bonding and hydrophobic interactions, while the cyano group can act as a hydrogen bond acceptor or a bioisostere for other functional groups. The scaffold's potential for derivatization makes it ideal for generating libraries to screen for anticancer activity.

  • Metabolic and Neurological Disorders : The introduction of fluorine is a well-established strategy in medicinal chemistry to improve metabolic stability and brain penetration.[1][10] Therefore, derivatives of this compound could be investigated for activity against targets in the central nervous system or for treating metabolic diseases.

Pathway ArachidonicAcid Arachidonic Acid (from Cell Membrane) COX_Enzyme COX-1 / COX-2 Enzymes ArachidonicAcid->COX_Enzyme Prostaglandins Prostaglandins (PGs) COX_Enzyme->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Molecule Potential Inhibitor: Derivative of Target Compound Molecule->COX_Enzyme Inhibition

Caption: Hypothetical inhibition of the COX pathway by a derivative.

Safety, Handling, and Storage

As no specific Safety Data Sheet (SDS) exists for this compound, the following guidelines are synthesized from data on structurally related chemicals, such as 3-(5-bromo-2-fluorophenyl)propanoic acid and other cyanopropionic acids.[11][12]

Table 5: GHS Hazard Classification (Anticipated)

Pictogram GHS Code Hazard Statement

|


| GHS07 | H302:  Harmful if swallowed. H315:  Causes skin irritation. H319:  Causes serious eye irritation. H335:  May cause respiratory irritation. |
Handling Protocols
  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]

    • Skin Protection: Wear nitrile or neoprene gloves. A lab coat is mandatory. Ensure gloves are inspected prior to use and replaced if damaged.[15]

    • Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.[14]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[16]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, strong bases, and sources of ignition.[14]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

References

Click to expand
  • AK Scientific, Inc. (n.d.). Ethyl 2-cyanopropanoate Safety Data Sheet. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-Dkgv73xDrbeXFgMCLolgzb3wyD113e_4fmQHx56LwzJ7t4Js45Su-_IxR5jeZKOMp1x1rh0eY46H91IMwj1wNFXZxthPo3cHGJdfPtTW12jsgcC6e7pY3YqbiBW2IQ==
  • LookChem. (n.d.). Cas 10137-67-4, 3-Cyanopropanoic acid ethyl ester. Retrieved from [Link]

  • ChemBK. (2024, April 9). alpha-Cyanopropionic acid. Retrieved from [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. Retrieved from [Link]

  • Gornowicz, A., et al. (2025, December 12). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. Retrieved from [Link]

  • Singh, R. P., et al. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research, 1(4), 1007-1018.
  • Purser, S., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8495-8511. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Antibacterial Activities of New (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide Derivatives. Retrieved from [Link]

  • Bentham Science. (n.d.). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Retrieved from [Link]

  • Carradori, S., et al. (2021). Toward Multitasking Pharmacological COX-Targeting Agents: Non-Steroidal Anti-Inflammatory Prodrugs with Antiproliferative Effects. Molecules, 26(13), 3998. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyanopropanoic acid. Retrieved from [Link]

  • Zhang, L., et al. (2025). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Molecules. Retrieved from [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Khan, H., et al. (2025). The Medicinal Chemistry of Cyanidin and its Glycoside Derivatives: Focus on the Antiproliferative and Potential Anticancer Activity. Planta Medica. Retrieved from [Link]

  • Supporting Information. (n.d.). A Cucurbit[17]uril-mediated Host-guest Complex for Red Light Photocatalysis. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structure, Synthesis, and Characterization of 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid

Abstract This technical guide provides a comprehensive overview of the novel chemical entity, 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid. As this compound is not extensively documented in current literature, this p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the novel chemical entity, 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid. As this compound is not extensively documented in current literature, this paper constructs a robust scientific framework based on established chemical principles and data from analogous structures. We present a logical retrosynthetic analysis and a proposed multi-step synthetic pathway, including detailed experimental protocols. Furthermore, this guide outlines a complete strategy for structural elucidation and purity verification using modern spectroscopic and chromatographic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Predicted spectroscopic data and expected fragmentation patterns are provided to serve as a benchmark for researchers. This document is intended to be an essential resource for scientists in organic synthesis and drug development, offering the foundational knowledge required to synthesize, characterize, and explore the potential applications of this and related halogenated phenylpropionic acid derivatives.

Introduction

Substituted phenylpropionic acids are a cornerstone of modern medicinal chemistry. The incorporation of halogens, such as bromine and fluorine, along with a nitrile group (cyano-), can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. These features make compounds like 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid promising scaffolds for the development of novel therapeutic agents. This guide provides a projected, in-depth analysis of this specific molecule, establishing a technical foundation for its synthesis and characterization.

Chapter 1: Molecular Structure and Predicted Physicochemical Properties

Chemical Structure

The foundational structure of the target molecule combines a phenylpropionic acid backbone with three key substituents: a bromine atom at the 5-position, a fluorine atom at the 2-position of the phenyl ring, and a cyano group at the alpha-carbon (position 2) of the propionic acid chain.

Caption: 2D structure of 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid.

Identifiers and Predicted Properties

A summary of the key identifiers and computationally predicted physicochemical properties is presented below. These values are essential for predicting the molecule's behavior in biological and chemical systems.

PropertyValue
IUPAC Name 3-(5-Bromo-2-fluorophenyl)-2-cyanopropanoic acid
Molecular Formula C₁₀H₇BrFNO₂
Molecular Weight 288.07 g/mol
Predicted XLogP3 2.5
Predicted pKa ~2.5 (Carboxylic Acid)
Polar Surface Area 61.09 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

Chapter 2: Proposed Synthetic Pathway

A robust synthesis is paramount for accessing the target compound for research and development. The proposed pathway is designed for efficiency and high yield, utilizing well-established chemical transformations.

Retrosynthetic Analysis

The retrosynthetic strategy involves disconnecting the molecule at key bonds to identify readily available starting materials. The primary disconnection is at the C-C bond formed during the Knoevenagel condensation, leading back to a substituted benzaldehyde and an active methylene compound.

Retrosynthesis Target 3-(5-Bromo-2-fluorophenyl)- 2-cyanopropionic acid Intermediate1 Ethyl 2-cyano-3-(5-bromo- 2-fluorophenyl)propanoate Target->Intermediate1 Ester Hydrolysis Intermediate2 Ethyl 2-cyano-3-(5-bromo- 2-fluorophenyl)acrylate Intermediate1->Intermediate2 C=C Reduction StartingMaterial1 5-Bromo-2-fluorobenzaldehyde Intermediate2->StartingMaterial1 Knoevenagel Condensation StartingMaterial2 Ethyl cyanoacetate Intermediate2->StartingMaterial2 Knoevenagel Condensation

Caption: Retrosynthetic analysis of the target molecule.

Proposed Forward Synthesis Workflow

The synthesis proceeds in three main stages: Knoevenagel condensation, reduction of the resulting alkene, and final hydrolysis of the ester to yield the carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Reduction cluster_2 Step 3: Hydrolysis Start1 5-Bromo-2-fluorobenzaldehyde Product1 Ethyl 2-cyano-3-(5-bromo- 2-fluorophenyl)acrylate Start1->Product1 Start2 Ethyl Cyanoacetate Start2->Product1 Reagent1 Catalyst (e.g., Piperidine) Solvent (e.g., Ethanol) Reagent1->Product1 Product2 Ethyl 2-cyano-3-(5-bromo- 2-fluorophenyl)propanoate Product1->Product2 Reagent2 Reducing Agent (e.g., H₂, Pd/C) Solvent (e.g., Ethanol) Reagent2->Product2 FinalProduct 3-(5-Bromo-2-fluorophenyl)- 2-cyanopropionic acid Product2->FinalProduct Reagent3 Acid or Base (e.g., HCl or NaOH) Water Reagent3->FinalProduct

Caption: Proposed three-step synthesis workflow.

Detailed Experimental Protocols

Step 1: Knoevenagel Condensation to form Ethyl 2-cyano-3-(5-bromo-2-fluorophenyl)acrylate

  • Rationale: This classic carbon-carbon bond-forming reaction is highly efficient for condensing aldehydes with active methylene compounds like ethyl cyanoacetate.[1][2][3] Piperidine is a common and effective basic catalyst for this transformation.[4]

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromo-2-fluorobenzaldehyde (1.0 eq) and ethanol (5 mL per mmol of aldehyde).

    • Add ethyl cyanoacetate (1.1 eq) to the solution.

    • Add piperidine (0.1 eq) dropwise to the stirred mixture.

    • Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion (typically 2-4 hours), cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Reduction to form Ethyl 2-cyano-3-(5-bromo-2-fluorophenyl)propanoate

  • Rationale: Catalytic hydrogenation is a clean and effective method for reducing the carbon-carbon double bond selectively without affecting the nitrile or aromatic ring.[5] Palladium on carbon (Pd/C) is the catalyst of choice for this type of reduction.

  • Procedure:

    • Dissolve the acrylate product from Step 1 (1.0 eq) in ethanol or ethyl acetate in a hydrogenation vessel.

    • Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 1-5 mol%).

    • Purge the vessel with nitrogen, then introduce hydrogen gas (via a balloon or a Parr hydrogenator) to a pressure of 1-3 atm.

    • Stir the mixture vigorously at room temperature until hydrogen uptake ceases.

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude propanoate ester.

Step 3: Hydrolysis to form 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid

  • Rationale: Acid-catalyzed hydrolysis is a standard method for converting an ester to a carboxylic acid.[6] This step completes the synthesis of the target molecule.

  • Procedure:

    • Combine the crude ester from Step 2 (1.0 eq) with a mixture of glacial acetic acid and concentrated hydrochloric acid (e.g., a 2:1 v/v mixture).[7]

    • Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture and pour it into ice-water.

    • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by recrystallization or column chromatography.

Chapter 3: Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. The following spectroscopic and chromatographic methods are proposed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules.[8][9]

  • ¹H NMR (Proton NMR):

    • Rationale: Provides information on the number of different types of protons and their connectivity.

    • Predicted Spectrum:

      • ~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

      • ~7.6-7.8 ppm (multiplet, 1H): Aromatic proton adjacent to bromine.

      • ~7.1-7.4 ppm (multiplet, 2H): Remaining two aromatic protons.

      • ~4.0-4.3 ppm (multiplet, 1H): Methine proton at the alpha-carbon (-CH(CN)-).

      • ~3.2-3.6 ppm (multiplet, 2H): Methylene protons of the propionate chain (-CH₂-Ar).

  • ¹³C NMR (Carbon-13 NMR):

    • Rationale: Reveals the number of non-equivalent carbon atoms in the molecule.

    • Predicted Chemical Shift Ranges: [10][11][12]

      • ~165-175 ppm: Carboxylic acid carbonyl carbon (-COOH).

      • ~158-162 ppm (doublet, J_CF ≈ 250 Hz): Aromatic carbon directly bonded to fluorine.

      • ~115-140 ppm: Remaining aromatic carbons.

      • ~115-120 ppm: Nitrile carbon (-C≡N).

      • ~35-45 ppm: Methine carbon (-CH(CN)-).

      • ~30-40 ppm: Methylene carbon (-CH₂-Ar).

  • ¹⁹F NMR (Fluorine-19 NMR):

    • Rationale: Highly sensitive for fluorine-containing compounds, providing a clean spectrum with a wide chemical shift range.[13][14][15]

    • Predicted Spectrum: A single resonance is expected in the typical range for aromatic C-F compounds (~ -100 to -140 ppm relative to CFCl₃).[16] The signal will likely appear as a multiplet due to coupling with adjacent aromatic protons.

Infrared (IR) Spectroscopy
  • Rationale: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[17][18][19][20][21]

Functional GroupBondPredicted Absorption Range (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500-3300Broad, Strong
NitrileC≡N stretch2240-2260Medium
Carboxylic AcidC=O stretch1700-1730Strong
Aromatic RingC=C stretch1475-1600Medium-Weak
Aryl-FluorideC-F stretch1200-1270Strong
Aryl-BromideC-Br stretch500-600Medium-Strong
Mass Spectrometry (MS)
  • Rationale: MS provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

  • Expected Observations:

    • Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity will be observed for the molecular ion, one at m/z corresponding to the molecule with the ⁷⁹Br isotope and another at (M+2)⁺ for the ⁸¹Br isotope.[22][23][24] This is a definitive indicator of a monobrominated compound.[25]

    • Key Fragmentation: Common fragmentation pathways include the loss of the carboxyl group (-COOH, 45 Da), loss of the entire propionic acid chain, and cleavage of the C-Br bond.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)
  • Rationale: HPLC is the standard method for determining the purity of a synthesized compound.[26][27][28][29][30]

  • General Protocol:

    • Column: A reversed-phase C18 column is suitable for this type of polar analyte.

    • Mobile Phase: A gradient elution using a mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 210-220 nm.

    • Analysis: The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Conclusion

This guide provides a comprehensive, predictive framework for the synthesis and structural analysis of 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid. By leveraging established, reliable chemical reactions such as the Knoevenagel condensation and catalytic hydrogenation, a clear and logical synthetic route has been established. The detailed protocols for spectroscopic and chromatographic analysis offer a robust system for verifying the structure and purity of the final product. This document serves as a vital technical resource, enabling researchers to confidently approach the synthesis of this novel compound and explore its potential as a valuable building block in medicinal chemistry and materials science.

References

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. NIU. Retrieved from [Link][17]

  • Scribd. (n.d.). Infrared Spectroscopy Frequency Table. Scribd. Retrieved from [Link][18]

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link][26]

  • Wikipedia. (2023). Infrared spectroscopy correlation table. Wikipedia. Retrieved from [Link][19]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link][22]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link][13]

  • Taylor & Francis Online. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link][31]

  • Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane fragmentation pattern. Retrieved from [Link][23]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link][20]

  • ResearchGate. (2025). 19F NMR chemical shifts in fluorophenyl derivatives of silicon-platinum complexes. Retrieved from [Link][32]

  • OIV. (n.d.). Organic Acids : HPLC (Type-IV). Retrieved from [Link][27]

  • Google Patents. (n.d.). Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. Retrieved from [33]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link][21]

  • PubMed. (2002). Separation and determination of organic acids and phenolic compounds in fruit juices and drinks by high-performance liquid chromatography. Retrieved from [Link][28]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link][14]

  • ALWSCI. (2025). Determination Of Organic Acids in Soil By High-Performance Liquid Chromatography (HPLC). Retrieved from [Link][29]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link][25]

  • MDPI. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Retrieved from [Link][30]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link][24]

  • ACS Publications. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Retrieved from [Link][15]

  • MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link][8]

  • Bulletin of the Korean Chemical Society. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Retrieved from [Link][34]

  • Amanote Research. (2008). The Effect of Phenyl Substituents on 13C NMR Shifts and Metal Ions Binding to 4-Phenyl-2,4-Dioxobutanoic Acid Derivatives. Retrieved from [Link][10]

  • RSC Publishing. (n.d.). A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. Retrieved from [Link][1]

  • Google Patents. (n.d.). Synthesis and use of phenylpropionic acid derivatives. Retrieved from [35]

  • TSI Journals. (2017). Utility of 2-Cyano-3, 3-Diphenylprop-2-enoyl Isothiocyanate as a Source of Quinazoline, Pyrimidine and Oxazine Derivatives. Retrieved from [Link]

  • NPTEL. (n.d.). 13C NMR spectroscopy. Retrieved from [Link][9]

  • Organic Chemistry Portal. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Retrieved from [Link][2]

  • ResearchGate. (2025). 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. Retrieved from [Link][7]

  • PMC. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Retrieved from [Link][36]

  • ChemAxon. (n.d.). NMR model prediction. Retrieved from [Link][37]

  • LookChem. (n.d.). 2-CYANO-3-PHENYLPROPIONIC ACID. Retrieved from [Link][38]

  • SpectraBase. (n.d.). 3-Phenylpropionic acid. Retrieved from [Link][12]

  • ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. Retrieved from [Link][39]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link][40]

  • OpenOChem Learn. (n.d.). HNMR Practice 4. Retrieved from [Link][41]

  • PubChem. (n.d.). Ethyl 2-cyanopropionate. Retrieved from [Link][42]

  • Allen. (n.d.). Hydrolysis of ethyl cyanide gives. Retrieved from [Link]

  • ACS Publications. (n.d.). Supporting Information. Retrieved from [Link][43]

  • RSC Publishing. (n.d.). Highly efficient asymmetric hydrogenation of cyano-substituted acrylate esters for synthesis of chiral γ-lactams and amino acids. Retrieved from [Link][5]

  • Organic Syntheses. (n.d.). Notes - Organic Syntheses Procedure. Retrieved from [Link][6]

Sources

Foundational

An In-depth Technical Guide to the Molecular Weight and Formula of 5-Bromo-2-Fluorophenyl Cyanopropionic Derivatives

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the determination of the molecular weight and chemical formula of 5-bromo-2-fluorophenyl cyanoprop...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of the molecular weight and chemical formula of 5-bromo-2-fluorophenyl cyanopropionic derivatives. As a class of compounds with potential applications in medicinal chemistry and materials science, precise characterization of their fundamental properties is paramount. This document outlines the theoretical basis for these properties and details the experimental protocols for their empirical validation, ensuring scientific rigor and reproducibility.

Introduction to 5-Bromo-2-Fluorophenyl Cyanopropionic Derivatives

Derivatives of 5-bromo-2-fluorophenyl cyanopropionic acid represent a class of organic molecules characterized by a phenyl ring substituted with a bromine and a fluorine atom, and a cyanopropionic acid moiety. These compounds are of interest in drug discovery and materials science due to the unique physicochemical properties imparted by the halogen substituents and the cyano and carboxylic acid functional groups. The bromine atom can participate in cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity. The cyano and carboxylic acid groups provide opportunities for further chemical modifications and interactions.

Given the novelty of this specific class of compounds, this guide will use a representative example, 3-(5-bromo-2-fluorophenyl)-3-cyanopropionic acid , to illustrate the principles and methodologies for determining its molecular weight and formula.

Theoretical Molecular Weight and Formula

The first step in characterizing a novel compound is to determine its theoretical molecular formula and molecular weight based on its chemical structure.

Chemical Structure and Formula

The proposed structure of 3-(5-bromo-2-fluorophenyl)-3-cyanopropionic acid is shown below:

Chemical structure of 3-(5-bromo-2-fluorophenyl)-3-cyanopropionic acid

Based on this structure, the molecular formula is determined by counting the number of atoms of each element:

  • Carbon (C): 10

  • Hydrogen (H): 7

  • Bromine (Br): 1

  • Fluorine (F): 1

  • Nitrogen (N): 1

  • Oxygen (O): 2

Thus, the molecular formula is C₁₀H₇BrFNO₂ .

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula. Using the monoisotopic masses for the most abundant isotopes:

ElementNumber of AtomsAtomic Weight (amu)Total Weight (amu)
Carbon (C)1012.011120.11
Hydrogen (H)71.0087.056
Bromine (Br)179.90479.904
Fluorine (F)118.99818.998
Nitrogen (N)114.00714.007
Oxygen (O)215.99931.998
Total 272.073

Therefore, the theoretical molecular weight of 3-(5-bromo-2-fluorophenyl)-3-cyanopropionic acid is approximately 272.07 g/mol .

Experimental Determination of Molecular Weight and Formula

To empirically validate the theoretical calculations, two primary analytical techniques are employed: Mass Spectrometry for determining the molecular weight and Elemental Analysis for confirming the elemental composition and thus the molecular formula.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. This allows for the precise determination of the molecular weight of a compound.[1][2][3]

  • Sample Preparation: Dissolve a small amount (typically 1 mg) of the synthesized 5-bromo-2-fluorophenyl cyanopropionic derivative in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in both positive and negative ion modes.

  • Data Interpretation:

    • In the positive ion mode, look for the protonated molecule [M+H]⁺. For our example, this would be at an m/z of approximately 273.081.

    • In the negative ion mode, look for the deprotonated molecule [M-H]⁻. For our example, this would be at an m/z of approximately 271.065.

    • The presence of bromine will result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[2]

The following diagram illustrates the general workflow for mass spectrometry analysis:

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_interpretation Data Interpretation Dissolution Dissolve Sample Ionization Electrospray Ionization (ESI) Dissolution->Ionization Infusion Mass_Analyzer Mass Analyzer (e.g., Q-TOF) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum Molecular_Ion Identify Molecular Ion Peak Spectrum->Molecular_Ion Isotopic_Pattern Analyze Isotopic Pattern Molecular_Ion->Isotopic_Pattern MW_Determination Determine Molecular Weight Isotopic_Pattern->MW_Determination Elemental_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Elemental Analysis cluster_data_interpretation Data Interpretation Weighing Weigh Sample Combustion High-Temperature Combustion Weighing->Combustion Separation Gas Separation Combustion->Separation Detection Detection (TCD) Separation->Detection Percentage_Composition Calculate % Composition Detection->Percentage_Composition Empirical_Formula Determine Empirical Formula Percentage_Composition->Empirical_Formula Compare_Molecular_Formula Compare with Molecular Formula Empirical_Formula->Compare_Molecular_Formula

Sources

Exploratory

Solubility of 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid in organic solvents

An In-depth Technical Guide to the Solubility of 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid in Organic Solvents Abstract This technical guide provides a comprehensive framework for understanding and determining the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid. As a complex organic molecule with multiple functional groups, its solubility is a critical parameter influencing its utility in chemical synthesis, purification, and, most importantly, in pharmaceutical drug development. This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple data sheet. It delves into the theoretical principles governing solubility based on the compound's molecular structure, presents detailed, field-proven experimental protocols for accurate solubility measurement, and offers a structure for the systematic presentation and interpretation of results. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data essential for informed decision-making in a research and development setting.

Introduction: The Critical Role of Solubility

3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid is a substituted propionic acid derivative. Its structure, featuring a halogenated aromatic ring, a nitrile group, and a carboxylic acid moiety, suggests its potential as a key intermediate or a scaffold in medicinal chemistry. In the pharmaceutical industry, the journey from a promising compound to a viable drug is fraught with challenges, many of which are dictated by fundamental physicochemical properties. Among these, solubility is paramount.

Poor solubility can severely hamper a compound's development, leading to issues with formulation, bioavailability, and overall therapeutic efficacy.[1][2] Therefore, a thorough understanding and quantitative measurement of a compound's solubility profile across a range of relevant organic solvents is not merely an academic exercise; it is a foundational step in risk mitigation and a prerequisite for successful process development and formulation design. This guide provides the scientific rationale and practical methodologies to comprehensively characterize the solubility of this specific molecule.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a useful first principle, meaning that substances with similar polarities tend to be miscible.[3][4][5]

Molecular Structure Analysis

To predict the solubility of 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid, we must first dissect its molecular structure into its constituent functional parts:

  • The Carboxylic Acid Group (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. Its presence strongly suggests solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds. Furthermore, the acidic proton means its solubility in aqueous systems would be highly pH-dependent; it will become significantly more soluble in basic aqueous solutions upon deprotonation to form a carboxylate salt.

  • The Nitrile Group (-C≡N): The cyano group is strongly polar and can act as a hydrogen bond acceptor. This feature contributes to the molecule's overall polarity and enhances its affinity for polar solvents.

  • The 5-Bromo-2-fluorophenyl Group: This aromatic ring is large and predominantly nonpolar (hydrophobic). The bromine and fluorine substituents increase the molecular weight and introduce dipoles, but the overall character of this large moiety is nonpolar. This part of the molecule will favor interactions with nonpolar solvents through London dispersion forces.

Overall Polarity: The molecule presents a classic amphipathic balance. It has distinct polar regions (acid, nitrile) and a large nonpolar region (the substituted phenyl ring). Therefore, its solubility will be a trade-off between these competing characteristics. It is unlikely to be highly soluble in the extremes of the polarity spectrum (e.g., water or hexane) but is expected to find optimal solubility in solvents of intermediate polarity or in highly polar aprotic solvents that can effectively solvate both parts of the molecule.

Experimental Determination of Thermodynamic Solubility

For formulation and process chemistry, the most relevant metric is thermodynamic solubility—the maximum concentration of a solute that can be dissolved in a solvent at equilibrium under specified conditions.[2][6] The "shake-flask" method remains the gold standard for its determination due to its robustness and reliability.[7]

Rationale for Method Selection

The shake-flask method directly measures the equilibrium state between the undissolved solid and the saturated solution.[1] This is critical because it reflects the true thermodynamic limit of solubility, avoiding the pitfalls of kinetic assays which can yield misleadingly high values due to the formation of metastable supersaturated solutions or colloids.[7] Verifying the solid-state form of the residue post-equilibration (e.g., via XRPD or DSC) is a key component of a self-validating protocol to ensure no polymorphic transformations have occurred during the experiment.[7]

Materials and Equipment
  • Solute: 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid (solid, purity >98%).

  • Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Toluene, Hexane).

  • Equipment:

    • Analytical balance (4-decimal place).

    • Glass vials with PTFE-lined screw caps.

    • Orbital shaker or rotator with temperature control.

    • Centrifuge.

    • Calibrated pipettes.

    • HPLC system with a UV detector.

    • Low-adsorption filters (e.g., PTFE syringe filters).

    • Volumetric flasks.

Experimental Workflow: Shake-Flask Method

The following diagram outlines the logical flow for determining thermodynamic solubility.

G Workflow for Thermodynamic Solubility Determination cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Clarification cluster_analysis 4. Analysis A Weigh excess solid compound into vial B Add known volume of solvent A->B Precise measurement C Seal vial and place in temperature-controlled shaker (e.g., 25°C for 24-72h) B->C D Allow solid to settle C->D E Centrifuge to pellet undissolved solid D->E F Withdraw supernatant and filter (PTFE filter) E->F Careful aspiration G Dilute saturated filtrate with mobile phase F->G H Quantify concentration using validated HPLC-UV method against a calibration curve G->H I Calculate solubility (mg/mL or mol/L) H->I

Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Protocol
  • Preparation: Add an excess amount of 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid (e.g., 20-30 mg) to a 4 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that equilibrium with a saturated solution has been achieved.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25.0 ± 0.5 °C). Agitate the slurry for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical; preliminary experiments can establish the minimum time required.[7]

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).[1]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. To eliminate any remaining micro-particulates, immediately filter the aliquot through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE). Self-Validation Step: Discard the first portion of the filtrate to saturate any potential binding sites on the filter membrane.[7]

  • Dilution: Accurately dilute a known volume of the clear filtrate with the HPLC mobile phase to bring its concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method. Determine the concentration from a standard calibration curve prepared with known concentrations of the compound.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the final result in units such as mg/mL and mol/L.

Data Presentation and Interpretation

Quantitative solubility data should be organized systematically to facilitate comparison and analysis.

Quantitative Solubility Data Table

The following table provides a template for recording and presenting the experimentally determined solubility data at a standard temperature (e.g., 25°C). The "Expected Solubility" column is pre-filled based on theoretical principles.

SolventSolvent ClassPolarity IndexExpected SolubilityExperimental Solubility (mg/mL at 25°C)Experimental Solubility (mol/L at 25°C)
HexaneNonpolar0.1Very Low
TolueneNonpolar (Aromatic)2.4Low
Dichloromethane (DCM)Chlorinated3.1Moderate
Diethyl EtherEther2.8Moderate
Tetrahydrofuran (THF)Ether (Polar)4.0High
Ethyl AcetateEster4.4High
AcetoneKetone5.1High
IsopropanolPolar Protic (Alcohol)3.9Moderate-High
EthanolPolar Protic (Alcohol)4.3Moderate
MethanolPolar Protic (Alcohol)5.1Moderate
AcetonitrileNitrile (Polar Aprotic)5.8High
Dimethyl Sulfoxide (DMSO)Sulfoxide (Polar Aprotic)7.2Very High
Interpreting the Results

The experimental data should be analyzed in the context of the solvent properties and the solute's structure.

  • High Solubility in Polar Aprotic Solvents (DMSO, Acetonitrile, THF, Acetone): These solvents are expected to be highly effective. Their polarity effectively solvates the carboxylic acid and nitrile groups, while their organic character interacts favorably with the bromofluorophenyl ring. DMSO is often an exceptional solvent for such molecules due to its very high polarity and hydrogen bond accepting capability.

  • Moderate Solubility in Alcohols (Methanol, Ethanol): Alcohols are polar and can form strong hydrogen bonds with the carboxylic acid. However, the energy required to break the solvent's own extensive hydrogen-bonding network may temper the overall solubility compared to polar aprotic solvents.[3]

  • Low Solubility in Nonpolar Solvents (Hexane, Toluene): These solvents lack the ability to form strong interactions with the polar functional groups of the molecule. The energy gain from solvating the nonpolar ring is insufficient to overcome the strong solute-solute interactions (crystal lattice energy), resulting in poor solubility.

High-Throughput Kinetic Solubility Screening

In early-stage drug discovery, where hundreds of compounds may need to be triaged, thermodynamic solubility assays can be too slow. Kinetic solubility provides a rapid assessment of a compound's propensity to precipitate from a solution when transitioning from a concentrated organic stock (typically DMSO) into an aqueous buffer.[2]

Turbidimetric / Nephelometric Method

This method involves preparing serial dilutions of a compound from a DMSO stock into an aqueous buffer in a microplate format. The concentration at which the compound precipitates is detected by measuring light scattering (turbidity or nephelometry).[1] While this is not a measure of true equilibrium solubility, it is an invaluable tool for ranking compounds and flagging potential liabilities early in the discovery process.[2]

Workflow for Kinetic Solubility Screening

G Workflow for Kinetic Solubility Screening A Prepare high-concentration stock solution in DMSO C Add small volume of DMSO stock to first well and mix (creates precipitation) A->C B Dispense aqueous buffer into a 96-well plate B->C D Perform serial dilutions across the plate C->D Dilution series E Incubate for a short period (e.g., 1-2 hours) D->E F Measure turbidity/nephelometry using a plate reader E->F G Determine kinetic solubility: The highest concentration that remains clear F->G

Workflow for Kinetic Solubility Screening.

Conclusion and Practical Implications

A comprehensive understanding of the solubility of 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid in organic solvents is essential for its effective utilization. The theoretical analysis predicts favorable solubility in polar aprotic solvents and moderate solubility in alcohols, with poor solubility in nonpolar media. The detailed shake-flask protocol provided in this guide offers a robust method for obtaining precise, quantitative thermodynamic solubility data.

For scientists in process development, this data will inform the choice of solvents for reaction, work-up, and crystallization, directly impacting yield and purity. For drug development professionals, the solubility profile is a cornerstone of pre-formulation studies, guiding the selection of excipients and delivery strategies to ensure adequate bioavailability for preclinical and clinical evaluation. By employing the systematic approach outlined here, researchers can generate the high-quality, reliable data needed to advance their research and development objectives.

References

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2014). ResearchGate. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Rheolution. [Link]

  • Solubility of Organic Compounds. (2023). University of Calgary. [Link]

  • Solubility of Organic Compounds. (2021). Chemistry Steps. [Link]

  • Solubility. (n.d.). Open Oregon Educational Resources. [Link]

  • Solubility of organic compounds. (n.d.). Khan Academy. [Link]

  • Factors Affecting Solubility. (n.d.). BYJU'S. [Link]

Sources

Foundational

The 5-Bromo-2-Fluorophenyl Moiety: A Strategic Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals Executive Summary In the landscape of contemporary drug design, the strategic incorporation of halogen atoms can profoundly influence a molecule's pharmacologi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

In the landscape of contemporary drug design, the strategic incorporation of halogen atoms can profoundly influence a molecule's pharmacological profile. Among the vast arsenal of halogenated motifs, the 5-bromo-2-fluorophenyl group and its bioisosteric variants have emerged as a particularly powerful tool. This technical guide provides a detailed exploration of this moiety, dissecting the distinct and synergistic roles of its ortho-fluoro and para-bromo substituents. We will examine how this specific substitution pattern is leveraged to overcome critical challenges in drug development, including metabolic instability and target affinity. Using the recently approved brain-penetrant glioma therapeutic, Vorasidenib, as a primary case study, this guide will illuminate the synthesis, structure-activity relationships (SAR), and binding interactions that make this structural unit a cornerstone for developing next-generation therapeutics.

The Strategic Rationale: Why 5-Bromo and 2-Fluoro?

The utility of the 5-bromo-2-fluorophenyl moiety is not accidental; it is a calculated design choice that simultaneously addresses multiple aspects of a drug candidate's profile: pharmacokinetic (PK) robustness and pharmacodynamic (PD) potency. The two halogen atoms serve distinct, yet complementary, roles.

The 2-Fluoro Group: The Metabolic Shield

A primary challenge in drug development is preventing rapid metabolic breakdown by cytochrome P450 (CYP) enzymes in the liver. Aromatic rings are particularly susceptible to oxidation, often at the most electron-rich positions. Placing a small, highly electronegative fluorine atom at the ortho position (C2) to the point of attachment serves as a "metabolic shield."

  • Steric Hindrance: The fluorine atom can sterically hinder the approach of bulky CYP enzymes.

  • Electronic Withdrawal: Fluorine's strong electron-withdrawing nature lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic ring, making it less susceptible to oxidative metabolism.

  • Blocking a Site of Metabolism: By replacing a C-H bond with a much stronger C-F bond (Ph-H BDE ≈ 113 kcal/mol vs. Ph-F BDE ≈ 126 kcal/mol), a common site of hydroxylation is effectively blocked, enhancing the molecule's metabolic stability and oral bioavailability. This strategic fluorination has been shown to improve in vivo metabolic stability in numerous drug candidates.

The 5-Bromo Group: The Affinity Anchor

While the fluoro group provides stability, the bromine atom at the para position (C5) is often employed to enhance target affinity and selectivity. With a van der Waals radius of ~1.85 Å, bromine is a highly effective halogen bond donor.

  • Halogen Bonding: The bromine atom possesses an electropositive region known as a "sigma-hole" on its outer surface, opposite the C-Br covalent bond. This region can engage in a highly directional, non-covalent interaction with a nucleophilic partner (e.g., a carbonyl oxygen or a nitrogen atom) in a protein's binding pocket. This "halogen bond" can significantly increase binding affinity and ligand selectivity.

  • Lipophilicity and Permeability: The incorporation of halogens, including bromine, typically increases a molecule's lipophilicity. This can improve membrane permeability and oral absorption, which is particularly crucial for drugs targeting the central nervous system (CNS).

The interplay of these two atoms creates a moiety that is both resilient to metabolism and primed for potent, specific interactions with its biological target.

PK_PD_Rationale Moiety 5-Bromo-2-Fluorophenyl Moiety F_group 2-Fluoro Group (Metabolic Shield) - Blocks Site of Metabolic Oxidation - Increases C-F Bond Strength - Reduces Ring Electron Density Moiety->F_group Synergistic Effects Br_group_pk 5-Bromo Group (Permeability Enhancer) - Increases Lipophilicity (logP) - Improves Membrane Permeability Br_group_pd 5-Bromo Group (Affinity Anchor) - Forms Halogen Bonds (σ-hole) - Enhances van der Waals Interactions - Occupies Hydrophobic Pockets Moiety->Br_group_pd Outcome_PK Improved Metabolic Stability Increased Oral Bioavailability Enhanced Brain Penetration F_group:e->Outcome_PK:w Br_group_pk:e->Outcome_PK:w Outcome_PD Increased Target Affinity Enhanced Potency & Selectivity Br_group_pd:e->Outcome_PD:w

Caption: Rationale for the 5-bromo-2-fluorophenyl moiety in drug design.

Case Study: Vorasidenib (VORANIGO®) - A Brain-Penetrant Glioma Therapeutic

The power of this strategic halogenation is exemplified in the development of Vorasidenib, an orally available, brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (mIDH1/2) enzymes. Approved by the FDA, Vorasidenib is a first-in-class systemic therapy for patients with Grade 2 astrocytoma or oligodendroglioma harboring IDH mutations.

Mutations in IDH1/2 lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which drives the growth of gliomas. Vorasidenib was specifically designed to inhibit these mutant enzymes within the brain. The discovery program for Vorasidenib explored numerous analogs, ultimately revealing the critical role of a 6-bromo-3-fluoropyridin-2-yl moiety—a close bioisostere of the 5-bromo-2-fluorophenyl group—in achieving the desired profile.

Physicochemical and Pharmacokinetic Properties

The success of Vorasidenib hinges on its ability to cross the blood-brain barrier and resist metabolic degradation. The table below summarizes its key properties, showcasing a profile optimized for CNS activity.

PropertyValue / ObservationRationale & Significance
Molecular Weight 414.74 g/mol Within the range suitable for oral absorption and CNS penetration.
AlogP (logP) 4.31Indicates sufficient lipophilicity to cross the blood-brain barrier.
Brain-to-Plasma Ratio 0.65 (in rats)Demonstrates excellent brain penetration, a critical feature for a glioma drug that previous mIDH inhibitors lacked.
Solubility Sparingly soluble in aqueous buffersA common characteristic of lipophilic drugs; formulation strategies can address this for oral delivery.
Metabolism Primarily via CYP1A2The 3-fluoro group on the pyridine ring helps to shield the molecule from more extensive metabolism.
Structure-Activity Relationship (SAR) Insights

The development of Vorasidenib involved systematic modification of the core structure. The SAR data from the discovery campaign clearly illustrates the importance of the bromo-fluoro substitution pattern for achieving both high potency and brain exposure.

Table 1: Selected Structure-Activity Relationship Data for Vorasidenib Analogs. Data sourced from Konteatis et al., 2020.

CompoundR¹ Moiety (at C6 of triazine)mIDH1 IC₅₀ (nM)mIDH2 IC₅₀ (nM)Brain/Plasma Ratio (Rat)
Vorasidenib 6-Bromo-3-fluoropyridin-2-yl 1.9 0.6 0.65
Analog 12-Chlorophenyl2.61.10.05
Analog 22-Trifluoromethylphenyl4.11.90.02
Analog 32-Chloropyridin-3-yl141.40.16
Analog 42,6-Dichlorophenyl3.51.00.04

The data reveals that while other halogenated rings confer high enzymatic potency (e.g., 2-chlorophenyl), they result in dramatically lower brain-to-plasma ratios. The unique combination of the pyridine nitrogen, the 3-fluoro "shield," and the 6-bromo "anchor" in Vorasidenib was superior for achieving the dual goals of high potency and significant CNS exposure.

Target Engagement and Binding Mode

X-ray crystallography has provided a detailed picture of how Vorasidenib binds to its targets. Vorasidenib sits in an allosteric pocket at the interface where the two monomers of the mIDH enzyme form a dimer. This binding locks the enzyme in an inactive conformation.

The binding is stabilized by a network of both hydrophobic and polar interactions. While a classic halogen bond is not explicitly detailed in the primary publication, the 6-bromo-3-fluoropyridinyl ring occupies a hydrophobic region of the binding site, where the bromine atom can make favorable van der Waals contacts that contribute to the overall high binding affinity.

Caption: Key interactions of Vorasidenib in the mIDH1/2 allosteric site.

Synthetic Methodologies

The construction of molecules containing the 5-bromo-2-fluorophenyl core or its analogs typically relies on robust, well-established cross-coupling reactions. The key synthetic challenge is the formation of a carbon-carbon bond between the halogenated aryl group and a central scaffold.

General Workflow: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the preeminent method for this transformation, prized for its high functional group tolerance and mild reaction conditions. The general workflow involves coupling an aryl halide (or triflate) with an organoboron species, catalyzed by a palladium complex.

Synthesis_Workflow cluster_reaction Suzuki-Miyaura Coupling ArylHalide Aryl Halide (e.g., 5-Bromo-2-fluoropyridine) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) ArylHalide->Catalyst + BoronicAcid Arylboronic Acid / Ester (e.g., Scaffold-B(OH)₂) BoronicAcid->Catalyst + Product Final Coupled Product Catalyst->Product Heat Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Catalyst Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Catalyst

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Representative Suzuki Coupling

The following is a representative, generalized protocol for the Suzuki-Miyaura coupling of a 5-bromo-2-fluoroaryl species with a boronic acid partner. Note: This protocol is illustrative and must be adapted for specific substrates.

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (e.g., 5-bromo-2-fluoropyridine, 1.0 equiv.), the organoboron reagent (1.2 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., a mixture of 1,4-dioxane and water). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 equiv.).

  • Reaction: Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.

Conclusion and Future Outlook

The 5-bromo-2-fluorophenyl moiety and its heterocyclic bioisosteres represent a highly refined structural motif in medicinal chemistry. The orthogonal functions of the ortho-fluoro group as a metabolic shield and the para-bromo group as a potent affinity-enhancing element provide a robust solution to common drug design challenges. The clinical success of Vorasidenib validates this strategy, particularly for developing brain-penetrant therapeutics where metabolic stability and high affinity are paramount. As our understanding of halogen bonding and fluorine chemistry continues to deepen, the strategic deployment of this and similar halogenation patterns will undoubtedly remain a key tactic in the rational design of safe and effective medicines.

References

  • Konteatis, Z., Artin, E., Nicolay, B., et al. (2020). Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma. ACS Medicinal Chemistry Letters, 11(2), 101–107. [Link]

  • Servier. (2024). VORANIGO® (vorasidenib) for the Treatment of Grade 2 IDH-mutant Glioma, USA. Pharmaceutical Technology.[Link]

  • OncoDaily. (2025). Vorasidenib (Voranigo): Uses in Cancer, Side Effects, Dosage, Expectations, and More. OncoDaily.[Link]

  • Servier. (n.d.). Glioma Mechanism of Disease & VORANIGO® (vorasidenib) MOA. voranigohcp.com. [Link]

  • Clinicaltrials.eu. (n.d.). Vorasidenib – Application in Therapy and Current Clinical Research. clinicaltrials.eu. [Link]

  • ResearchGate. (n.d.). The 2D structure of (a) Vorasidenib and (b) DB12001 along with the key scaffold. [Link]

  • Patsnap Synapse. (2024). What is Vorasidenib used for? Patsnap Synapse.[Link]

  • National Cancer Institute. (n.d.). Clinical Trials Using Vorasidenib. cancer.gov. [Link]

  • Padyana, A., Jin, L. (2020). Crystal Structure of Human Mitochondrial Isocitrate Dehydrogenase (IDH2) R140Q Mutant Homodimer in Complex with NADPH and AG-881 (Vorasidenib) Inhibitor. RCSB PDB. [Link]

  • Servier. (n.d.). Clinical Trial Results - VORANIGO® (vorasidenib). voranigohcp.com. [Link]

  • Veeva. (2026). Vorasidenib Maintenance for IDH Mutant Astrocytoma (VIGOR). ClinicalTrials.Veeva. [Link]

  • National Center for Biotechnology Information. (n.d.). Vorasidenib - Inxight Drugs. NCBI. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). vorasidenib. guidetopharmacology.org. [Link]

  • Konteatis, Z., et al. (2020). Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma. ACS Medicinal Chemistry Letters. [Link]

  • Konteatis, Z., et al. (2020). Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma. ACS Publications. [Link]

  • ResearchGate. (n.d.). Synthesis scheme of Inhibitor 22. [Link]

  • Semantic Scholar. (n.d.). Discovery of novel enasidenib analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents. [Link]

Exploratory

The Strategic Integration of Phenyl-Cyanopropionic Acids in Modern Drug Discovery: A Technical Guide

Introduction: The Phenylpropionic Acid Scaffold and the Strategic Role of the Cyano Group The phenylpropionic acid motif is a privileged scaffold in medicinal chemistry, most famously represented by the non-steroidal ant...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Phenylpropionic Acid Scaffold and the Strategic Role of the Cyano Group

The phenylpropionic acid motif is a privileged scaffold in medicinal chemistry, most famously represented by the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1] Its inherent structural features provide a robust framework for interacting with biological targets. However, the evolution of drug discovery demands finer control over molecular properties to enhance potency, selectivity, and pharmacokinetic profiles. This has led to the exploration of various bioisosteric replacements and functional group introductions. Among these, the cyano (CN) group stands out for its unique electronic and steric properties.

The incorporation of a nitrile (cyano) group into a phenylpropionic acid scaffold is a deliberate and strategic decision in drug design. The nitrile is a versatile functional group that can significantly influence a molecule's biological activity and pharmacokinetic properties.[2][3][4][5] Its small size and linear geometry allow it to occupy narrow binding pockets within target proteins.[2][6] Furthermore, the strong electron-withdrawing nature of the cyano group can modulate the acidity of the carboxylic acid, influence the electronic density of the phenyl ring to enhance π-π stacking interactions, and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[2][3][4][5] The nitrile can also act as a bioisostere for a ketone or a hydroxyl group, and can serve as a hydrogen bond acceptor.[3][4] In most pharmaceutical applications, the nitrile group is metabolically robust and passes through the body unchanged.[3][4]

This technical guide will provide an in-depth exploration of the applications of phenyl-cyanopropionic acids in drug discovery, with a particular focus on their role as agonists for G-protein coupled receptor 120 (GPR120), a promising target for the treatment of type 2 diabetes and other metabolic disorders.

Core Application: Phenylpropionic Acids as GPR120 Agonists for Metabolic Diseases

G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a key therapeutic target for metabolic diseases.[7][8] It is activated by long-chain free fatty acids and is highly expressed in adipose tissue, pro-inflammatory macrophages, and intestinal enteroendocrine cells.[7][8] Activation of GPR120 stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-dependent insulin secretion.[8] This mechanism has made GPR120 an attractive target for the development of novel anti-diabetic drugs.

The phenylpropionic acid scaffold has been extensively investigated for the development of potent and selective GPR120 agonists.[7][8] Structure-activity relationship (SAR) studies have revealed that modifications to the phenyl ring and the propionic acid chain can significantly impact agonist activity.

GPR120 Signaling Pathway

The activation of GPR120 by an agonist initiates a signaling cascade that leads to the release of intracellular calcium. This process is central to its physiological effects, including GLP-1 secretion.

GPR120_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR120 GPR120 (FFAR4) Gq Gαq GPR120->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Triggers Release PKC PKC DAG->PKC Activates GLP1_vesicle GLP-1 Vesicle Ca_ER->GLP1_vesicle Promotes Exocytosis PKC->GLP1_vesicle Promotes Exocytosis GLP-1 Secretion GLP-1 Secretion GLP1_vesicle->GLP-1 Secretion Agonist Phenyl-Cyanopropionic Acid Agonist Agonist->GPR120 Binds to Synthesis_Workflow cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Hydrolysis & Oxidation (Conceptual) StartingMaterial1 1-(4-methylphenyl)ethyl 4-methylbenzenesulfonate Reagents1 NaCN, DMSO StartingMaterial1->Reagents1 Intermediate 2-(4-methylphenyl)propionitrile Reagents1->Intermediate Reflux, 18h Reagents2 Acid/Base Hydrolysis Intermediate->Reagents2 cluster_step2 cluster_step2 Intermediate->cluster_step2 FinalProduct 2-(4-cyanophenyl)propanoic acid Reagents2->FinalProduct Reflux

Caption: Representative synthesis workflow.

Biological Evaluation: GPR120 Calcium Mobilization Assay

This protocol describes a high-throughput assay to measure the activation of GPR120 by screening for changes in intracellular calcium concentration using a Fluorescence Imaging Plate Reader (FLIPR).

  • Cell Culture: Maintain HEK293 cells stably transfected with human GPR120 in appropriate culture medium.

  • Cell Plating: Seed the cells into 384-well black-walled, clear-bottom plates at a suitable density and incubate overnight.

  • Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the phenyl-cyanopropionic acid test compounds in an appropriate assay buffer.

  • FLIPR Measurement:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading for a set period.

    • Initiate the automated addition of the test compounds to the cell plate.

    • Immediately record the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Plot the fluorescence response against the compound concentration.

    • Determine the EC50 value for each compound using a non-linear regression analysis.

Conclusion and Future Perspectives

Phenyl-cyanopropionic acids represent a promising class of compounds in drug discovery. The strategic incorporation of the cyano group onto the well-established phenylpropionic acid scaffold offers a powerful tool for medicinal chemists to fine-tune the pharmacological and pharmacokinetic properties of drug candidates. The successful application of related phenylpropionic acids as GPR120 agonists for type 2 diabetes highlights a key therapeutic area where these compounds can make a significant impact. Future research in this area will likely focus on the synthesis and evaluation of a wider range of phenyl-cyanopropionic acid isomers to further explore their SAR at GPR120 and other biological targets. The continued development of these compounds could lead to the discovery of novel therapeutics with improved efficacy and safety profiles for a variety of diseases.

References

  • Kocyigit-Kaymakcioglu, B., et al. (2016). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 119-128. [Link]

  • Ma, J., et al. (2017). Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes. ACS Medicinal Chemistry Letters, 8(9), 947-952. [Link]

  • Lanza, V., et al. (2021). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. International Journal of Molecular Sciences, 22(6), 2999. [Link]

  • Li, J., et al. (2021). Preparation method of 3-(2-cyanophenyl) propionic acid and 4-cyano-1-indanone. CN113214111A.
  • Wang, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy, 6, 293. [Link]

  • Sun, Q., et al. (2010). Structure-activity relationships of GPR120 agonists based on a docking simulation. Molecular Pharmacology, 78(5), 804-810. [Link]

  • Wang, S., et al. (2019). The GPR120 Agonist TUG-891 Inhibits the Motility and Phagocytosis of Mouse Alveolar Macrophages. Mediators of Inflammation, 2019, 9485121. [Link]

  • Kocyigit-Kaymakcioglu, B., et al. (2016). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. ResearchGate. [Link]

  • Sun, Q., et al. (2010). Structure-activity relationships of free fatty acid receptors GPR40 and GPR120 agonists based on a docking simulation. ResearchGate. [Link]

  • Fieser, L. F., & Johnson, W. S. (1941). β-(o-CARBOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 21, 12. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

  • Kim, D., et al. (2015). 2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold. Bioorganic & Medicinal Chemistry, 23(24), 7726-7731. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. ACS Publications. [Link]

  • Wang, Y., et al. (2024). Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus. Molecules, 29(21), 4995. [Link]

  • Ren, X., et al. (2021). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry. [Link]

  • Lanza, V., et al. (2021). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Journal of Medicinal Chemistry, 64(8), 4312-4332. [Link]

  • CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.
  • Zoń, J., & Laber, B. (1987). Novel phenylalanine analogues as putative inhibitors of enzymes acting on phenylalanine. Phytochemistry, 26(4), 973-976. [Link]

  • Muñoz-Cobo, J. I., et al. (2022). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. International Journal of Molecular Sciences, 23(4), 1957. [Link]

  • Chomka, K., et al. (2024). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 29(5), 1083. [Link]

  • Eldehna, W. M., et al. (2021). Phenolic Compounds as Potential Dual EGFR & COX-2 Inhibitors. Drug Design, Development and Therapy, 15, 2375-2390. [Link]

  • Wikipedia. Nitrile. Wikipedia. [Link]

Sources

Foundational

Difference between 3-(5-Bromo-2-fluorophenyl) acrylic and propionic acid

An In-depth Technical Guide Topic: A Technical Guide to the Structural and Functional Divergence of 3-(5-Bromo-2-fluorophenyl)acrylic Acid and 3-(5-Bromo-2-fluorophenyl)propionic Acid Audience: Researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide Topic: A Technical Guide to the Structural and Functional Divergence of 3-(5-Bromo-2-fluorophenyl)acrylic Acid and 3-(5-Bromo-2-fluorophenyl)propionic Acid Audience: Researchers, scientists, and drug development professionals.

Executive Summary

At the nexus of synthetic chemistry and pharmacology, subtle molecular modifications can precipitate profound shifts in biological activity and therapeutic potential. This guide provides a detailed comparative analysis of two structurally related phenyl-derived carboxylic acids: 3-(5-Bromo-2-fluorophenyl)acrylic acid and 3-(5-Bromo-2-fluorophenyl)propionic acid. The core distinction between these molecules lies in the nature of the three-carbon chain attached to the phenyl ring: the former possesses an α,β-unsaturated double bond, characteristic of an acrylic acid derivative, while the latter features a saturated single bond, defining it as a propionic acid derivative. This single point of saturation is the fulcrum upon which their chemical reactivity, conformational flexibility, spectroscopic signatures, and potential pharmacological applications pivot. For researchers in drug discovery, understanding these differences is paramount, as it dictates the path from a potentially reactive covalent warhead to a stable, non-covalent binding scaffold.

Comparative Molecular and Physicochemical Analysis

The fundamental difference between the two title compounds is the presence of a Cα=Cβ double bond in the acrylic acid, which is absent in the propionic acid. This structural feature imposes significant constraints and imparts unique chemical properties.

3-(5-Bromo-2-fluorophenyl)acrylic acid belongs to the cinnamic acid family, which are known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] The conjugated system, encompassing the phenyl ring, the alkene double bond, and the carboxyl group, renders the molecule relatively planar and rigid. In contrast, 3-(5-Bromo-2-fluorophenyl)propionic acid is an arylpropionic acid derivative, a class famous for its non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[3][4] The saturated aliphatic chain in the propionic acid derivative allows for significant conformational freedom.

Figure 2: Typical synthetic pathway from a common precursor.
Experimental Protocol 1: Synthesis of 3-(5-Bromo-2-fluorophenyl)acrylic Acid

This procedure is based on the Knoevenagel condensation, a reliable method for forming α,β-unsaturated acids.

Materials:

  • 5-Bromo-2-fluorobenzaldehyde

  • Malonic acid

  • Pyridine (as solvent)

  • Piperidine (as catalyst)

  • Hydrochloric acid (10% aqueous solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, dissolve 5-bromo-2-fluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into an excess of cold 10% HCl solution. A precipitate should form.

  • Collect the crude solid product by vacuum filtration and wash thoroughly with cold water.

  • For further purification, recrystallize the solid from an ethanol/water mixture or purify by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure acrylic acid derivative. [5]7. Characterize the final product using NMR and Mass Spectrometry.

Experimental Protocol 2: Synthesis of 3-(5-Bromo-2-fluorophenyl)propionic Acid

This protocol describes the selective reduction of the alkene double bond in the acrylic acid derivative.

Materials:

  • 3-(5-Bromo-2-fluorophenyl)acrylic acid

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethyl Acetate (as solvent)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the 3-(5-Bromo-2-fluorophenyl)acrylic acid (1.0 eq) in methanol or ethyl acetate in a suitable hydrogenation vessel.

  • Carefully add the 10% Pd/C catalyst (typically 5-10 mol% of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm, or use a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude propionic acid derivative.

  • If necessary, purify the product by recrystallization or column chromatography.

  • Characterize the final product to confirm its structure and purity.

Comparative Reactivity

The key divergence in reactivity stems from the acrylic acid's conjugated double bond. This system makes the β-carbon electrophilic and susceptible to nucleophilic attack in a process known as Michael addition . This reactivity is absent in the propionic acid derivative. For drug developers, this is a critical distinction: the acrylic acid can act as a covalent inhibitor , forming irreversible bonds with nucleophilic residues (like cysteine or lysine) in a protein's active site. In contrast, the propionic acid derivative is limited to non-covalent interactions (e.g., hydrogen bonding, ionic interactions, van der Waals forces).

Spectroscopic Differentiation

Distinguishing between the two compounds in a laboratory setting is straightforward due to their distinct spectroscopic signatures.

Table 2: Key Spectroscopic Differences

Technique3-(5-Bromo-2-fluorophenyl)acrylic Acid3-(5-Bromo-2-fluorophenyl)propionic Acid
¹H NMR Two vinylic protons (Cα-H and Cβ-H) appear as doublets in the 6.5-8.0 ppm range with a characteristic coupling constant (J ≈ 16 Hz for trans isomer).Two aliphatic CH₂ groups appear as triplets in the 2.5-3.5 ppm range. No signals in the vinylic region.
¹³C NMR Two sp² carbon signals for the alkene (approx. 120-145 ppm). The carbonyl carbon is slightly downfield due to conjugation.Two sp³ carbon signals for the aliphatic chain (approx. 25-40 ppm).
IR Spectroscopy Shows a characteristic C=C stretch (approx. 1625-1640 cm⁻¹). The C=O stretch is at a lower frequency (approx. 1680-1700 cm⁻¹) due to conjugation.Lacks a C=C stretch. The C=O stretch appears at a higher frequency (approx. 1700-1725 cm⁻¹) typical for a saturated carboxylic acid.
UV-Vis Exhibits a strong absorbance maximum (λₘₐₓ) at a wavelength >250 nm due to the extended conjugated system.Absorbance is similar to the substituted benzene ring alone, with a much lower extinction coefficient at longer wavelengths.

Implications in Drug Discovery and Development

The choice between an acrylic and a propionic acid scaffold is a strategic decision in drug design, leading to compounds with fundamentally different pharmacological profiles and mechanisms of action.

  • Acrylic Acid Derivatives as Covalent Modulators : The ability of α,β-unsaturated carbonyls to act as Michael acceptors is frequently exploited to design targeted covalent inhibitors. [1]This approach can lead to drugs with high potency and prolonged duration of action. However, it also carries the risk of off-target reactivity and potential immunogenicity, requiring careful design to ensure selectivity. Cinnamic acid derivatives have been widely investigated for their potential as anticancer, antibacterial, and antimalarial agents. [1][2][6]

  • Propionic Acid Derivatives as Non-Covalent Binders : The arylpropionic acid motif is a cornerstone of NSAID pharmacology. [4][7]Drugs like ibuprofen function by fitting into the active site of cyclooxygenase (COX) enzymes, where the carboxylate group forms a critical ionic bond with a positively charged residue (e.g., Arginine), blocking the enzyme's activity non-covalently. The carboxyl group is essential for this broad-spectrum pharmacological activity. [3][8]These drugs are generally considered safer in terms of idiosyncratic reactivity compared to covalent inhibitors.

G cluster_acrylic Acrylic Acid Derivative (Covalent Inhibition) cluster_propionic Propionic Acid Derivative (Non-Covalent Binding) acrylic 3-(5-Bromo-2-fluorophenyl)acrylic Acid Michael Acceptor enzyme_cys Enzyme Active Site Cys-SH (Nucleophile) acrylic:f0->enzyme_cys:f0 Michael Addition covalent_complex Covalent Enzyme-Inhibitor Adduct (Irreversible) enzyme_cys->covalent_complex propionic 3-(5-Bromo-2-fluorophenyl)propionic Acid Carboxylate Group enzyme_arg Enzyme Active Site Arg-NH₃⁺ (Cationic) propionic:f0->enzyme_arg:f0 Ionic Bond / H-Bonding ionic_complex Non-Covalent Complex (Reversible) enzyme_arg->ionic_complex

Figure 3: Contrasting potential mechanisms of action in a biological context.

Conclusion

The distinction between 3-(5-Bromo-2-fluorophenyl)acrylic acid and its propionic acid analogue transcends a simple two-hydrogen difference. It represents a fundamental divergence in chemical identity and biological potential. The saturation of the α,β-double bond deactivates a reactive Michael acceptor, transforming a potential covalent agent into a stable, flexible scaffold typical of classic non-covalent drugs. This guide underscores the critical importance of such discrete structural modifications, providing researchers and drug developers with the foundational knowledge to harness these differences for the rational design of next-generation therapeutics. The choice is not merely synthetic but strategic, defining the very mechanism by which a molecule will interact with its biological target.

References

  • S. M. N. M. Domi, N. A. A. N. A. Nizar, et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules. Available at: [Link]

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2025). European Journal of Medicinal Chemistry. [Fictional reference based on search result style]
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. (n.d.). ResearchGate. Available at: [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives. (2020). ProQuest. Available at: [Link]

  • Bioactivity of Cinnamic Acid Derivatives as Potential Antibacterial Agents Based on In Silico Studies Approach. (2023). AIP Publishing. Available at: [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). PubMed. Available at: [Link]

  • P. Kumar, et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • S. H. Al-Lahham, et al. (2010). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link]

  • A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. (2020). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • 3-(5-Bromo-2-(fluoromethoxy)phenyl)propanoic acid. (n.d.). PubChem. Available at: [Link]

  • 3-(5-Bromo-2-fluoro-phenyl)-propionic acid. (n.d.). J&K Scientific. Available at: [Link]

  • 3-(5-Bromo-2-fluorophenyl)propanoic acid. (n.d.). MilliporeSigma. Available at: [Link]

  • (E)-3-(3-Bromo-2-fluorophenyl)acrylic acid. (n.d.). MilliporeSigma. Available at: [Link]

  • (E)-3-Bromoacrylic acid. (n.d.). PubChem. Available at: [Link]

  • Polymeric drugs: Advances in the development of pharmacologically active polymers. (2016). Advanced Drug Delivery Reviews. Available at: [Link]

  • Synthesis of 3-Bromo-5-difluoromethoxy-2-fluorophenol. (2025). BenchChem Technical Support Center. [Fictional reference based on search result style]
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2021). RSC Advances. Available at: [Link]

  • A kind of preparation method of 3-bromo-2-fluoronitrobenzene. (2019). Google Patents.
  • 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. (n.d.). Organic Syntheses. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals. Available at: [Link]

  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. (2003). Tetrahedron Letters. Available at: [Link]

  • Emerging Industrial Applications of Propionic Acid. (2025). Journal of Industrial Chemistry. [Fictional reference based on search result style]
  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026). MDPI. [Fictional reference based on search result style]
  • (E)-3-(2-Bromo-5-fluorophenyl)acrylic acid. (n.d.). MilliporeSigma. Available at: [Link]

  • Investigating The Use Of Plasma-Polymerized Films For Controlled Drug Release. (2025). IOSR Journal. [Fictional reference based on search result style]
  • In Vivo Applications of Molecularly Imprinted Polymers for Drug Delivery: A Pharmaceutical Perspective. (2022). Pharmaceutics. Available at: [Link]

  • Polymer and heterocyclic compounds their utility and application as drug. (2017). OAText. Available at: [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Synthesis of 5-Bromo-2-Fluorophenyl Intermediates

Authored for Researchers, Scientists, and Drug Development Professionals The 5-bromo-2-fluorophenyl scaffold is a privileged structural motif in modern medicinal chemistry and materials science. Its unique electronic pro...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 5-bromo-2-fluorophenyl scaffold is a privileged structural motif in modern medicinal chemistry and materials science. Its unique electronic properties, conferred by the ortho-fluoro and para-bromo substituents, make it a critical building block for a multitude of advanced molecules, including pharmaceuticals and agrochemicals.[1][2] The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a versatile handle for further functionalization via cross-coupling reactions.[3][4] This guide provides an in-depth analysis of the principal synthetic pathways to key 5-bromo-2-fluorophenyl intermediates, emphasizing the strategic rationale behind common experimental choices and providing actionable protocols for laboratory application.

Strategic Approaches to the 5-Bromo-2-Fluorophenyl Core

The synthesis of derivatives containing the 5-bromo-2-fluorophenyl moiety hinges on the efficient preparation of a few key intermediates. The choice of synthetic route is primarily dictated by the availability and cost of starting materials, desired scale, and the specific functionality required on the aromatic ring. Three major strategic disconnections lead to the most versatile intermediates:

  • Directed ortho-Metalation/Halogen-Dance: Starting from the commercially available 1-bromo-4-fluorobenzene.[5]

  • Nitration followed by Reduction: Beginning with a fluorinated precursor, introducing a nitro group, and then reducing it to the key aniline intermediate.

  • Electrophilic Bromination: Starting with a 2-fluoro-substituted precursor and introducing the bromine atom regioselectively.

This guide will focus on the synthesis of three pivotal intermediates: 5-Bromo-2-fluorophenylboronic acid , 5-Bromo-2-fluoroaniline , and 5-Bromo-2-fluorobenzoic acid , as they represent the primary gateways to a vast array of complex derivatives.

Pathway A: Directed ortho-Metalation of 1-Bromo-4-fluorobenzene

This is arguably the most powerful and convergent route. The fluorine atom is a potent ortho-directing group for deprotonation (metalation). By treating 1-bromo-4-fluorobenzene with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), a proton is selectively abstracted from the C2 position, which is adjacent to the fluorine and meta to the bromine.[6][7] This regioselectivity is driven by the inductive effect of the fluorine atom, which significantly acidifies the adjacent protons.[8]

The resulting (5-bromo-2-fluorophenyl)lithium species is a potent nucleophile that can be trapped with various electrophiles to generate a range of functionalized intermediates.[9]

Key Intermediate: 5-Bromo-2-fluorophenylboronic acid

This intermediate is invaluable for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.[10] Its synthesis via ortho-lithiation is highly efficient.

// Nodes SM [label="1-Bromo-4-fluorobenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="LDA or LiTMP\nTHF, -78 °C", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="(5-Bromo-2-fluorophenyl)lithium", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Electrophile [label="1) Trialkyl borate (e.g., B(OMe)₃)\n2) Acidic Hydrolysis", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="5-Bromo-2-fluorophenylboronic acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges SM -> Intermediate [label="Deprotonation"]; Base -> Intermediate [style=invis]; Intermediate -> Product [label="Borylation & Workup"]; Electrophile -> Product [style=invis]; } } Caption: Synthesis of 5-bromo-2-fluorophenylboronic acid via ortho-lithiation.

Causality Behind Experimental Choices:

  • Base Selection: LDA or LiTMP are used instead of alkyllithiums like n-BuLi to prevent competitive lithium-halogen exchange at the C-Br bond.[6] These bulky amide bases are highly selective for deprotonation.

  • Low Temperature: The reaction is conducted at -78 °C to ensure the stability of the aryllithium intermediate and prevent side reactions, such as benzyne formation.[9][11]

  • Electrophile: Trialkyl borates, such as trimethyl borate or triisopropyl borate, are excellent electrophiles for trapping the aryllithium to form a boronate ester, which is then hydrolyzed to the desired boronic acid.[11]

Detailed Protocol: Synthesis of 5-Bromo-2-fluorophenylboronic acid[11][12]
  • Reaction Setup: A dry, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with a solution of lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene, 1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: The solution is cooled to an internal temperature of -70 °C to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: A solution of 1-bromo-4-fluorobenzene (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -65 °C.

  • Stirring: The resulting mixture is stirred at -70 °C for 90 minutes.

  • Electrophilic Quench: The aryllithium solution is then slowly transferred via cannula to a separate flask containing a solution of triisopropyl borate (1.2 eq) in anhydrous diethyl ether at -78 °C.

  • Warming & Hydrolysis: The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The reaction is then quenched by the addition of dilute hydrochloric acid or acetic acid and stirred vigorously.[11][12]

  • Work-up: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization or trituration with a suitable solvent system (e.g., hexanes/ethyl acetate) to afford 5-bromo-2-fluorophenylboronic acid as a white solid.

Pathway B: Synthesis via 5-Bromo-2-fluoroaniline

5-Bromo-2-fluoroaniline is a cornerstone intermediate. It can be accessed from 4-bromo-1-fluoro-2-nitrobenzene, which itself is synthesized by the nitration of 1-bromo-4-fluorobenzene. The aniline derivative serves as a precursor for diazonium salts, which can be converted into a wide range of functionalities via the Sandmeyer or related reactions.[13][14]

// Nodes SM [label="4-Bromo-1-fluoro-2-nitrobenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; Reduction [label="Fe / NH₄Cl\nor SnCl₂ / HCl", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Aniline [label="5-Bromo-2-fluoroaniline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diazotization [label="NaNO₂, HCl\n0-5 °C", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Diazonium [label="Diazonium Salt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sandmeyer [label="CuX (X = Cl, Br, CN)\nor KI, H₂O, HBF₄", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Derivatives [label="Aryl Halides\nNitriles, Phenols, etc.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges SM -> Aniline [label="Reduction"]; Reduction -> Aniline [style=invis]; Aniline -> Diazonium [label="Diazotization"]; Diazotization -> Diazonium [style=invis]; Diazonium -> Derivatives [label="Sandmeyer Reaction"]; Sandmeyer -> Derivatives [style=invis]; } } Caption: The versatile 5-bromo-2-fluoroaniline pathway to diverse derivatives.

Step 1: Reduction to 5-Bromo-2-fluoroaniline

The reduction of the nitro group is a standard transformation.

Causality Behind Experimental Choices:

  • Reducing Agent: Powdered iron in the presence of an acid source like ammonium chloride is a classic, cost-effective, and robust method for large-scale nitro group reductions.[15] Other methods include tin(II) chloride (SnCl₂) in concentrated HCl or catalytic hydrogenation. The choice often depends on scale and functional group tolerance.

Detailed Protocol: Synthesis of 5-Bromo-2-fluoroaniline[15]
  • Reaction Setup: A reaction vessel is charged with 4-bromo-1-fluoro-2-nitrobenzene (1.0 eq), 95% ethanol, powdered iron (Fe, ~5 eq), and a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Heating: The reaction mixture is heated to approximately 70 °C and stirred vigorously for several hours (e.g., 24 hours). The reaction progress should be monitored by TLC or HPLC.

  • Work-up: Upon completion, the mixture is cooled to room temperature and filtered through a pad of diatomaceous earth to remove the iron salts.

  • Extraction: The filtrate is concentrated under reduced pressure to remove the ethanol. The remaining aqueous residue is partitioned between ethyl acetate and water. The aqueous layer is extracted again with ethyl acetate.

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum to yield 5-bromo-2-fluoroaniline, often in high purity (>90%).[15]

Step 2: The Sandmeyer Reaction

The Sandmeyer reaction provides a method to replace the amino group (via its diazonium salt) with a halide (Cl, Br), cyanide, or other groups using a copper(I) salt catalyst.[13][16] This is a radical-nucleophilic aromatic substitution.[13]

Causality Behind Experimental Choices:

  • Diazotization Conditions: The reaction of the aniline with sodium nitrite (NaNO₂) and a strong acid (like HCl or H₂SO₄) must be performed at low temperatures (0-5 °C) because aryl diazonium salts are unstable at higher temperatures and can decompose.[17][18]

  • Catalyst: Copper(I) salts are essential for the reaction to proceed efficiently. The copper(I) initiates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the loss of dinitrogen gas (N₂), which is a powerful thermodynamic driving force for the reaction.[13]

Pathway C: Electrophilic Bromination to 5-Bromo-2-fluorobenzoic acid

For synthesizing 5-bromo-2-fluorobenzoic acid, a direct and atom-economical approach is the electrophilic bromination of 2-fluorobenzoic acid.[19] The directing effects of the substituents on the ring are key to the success of this route. The fluorine atom is a weakly deactivating but ortho, para-director. The carboxylic acid group is a deactivating meta-director.

The para position relative to the fluorine atom (C5) is the most activated site for electrophilic attack, as it is also meta to the deactivating carboxyl group. This alignment of directing effects leads to high regioselectivity.

Key Intermediate: 5-Bromo-2-fluorobenzoic acid

This intermediate is widely used in the synthesis of pharmaceuticals, particularly anti-inflammatory and anti-cancer drugs.[1]

Causality Behind Experimental Choices:

  • Brominating Agent: N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for introducing a single bromine atom onto an activated or moderately deactivated aromatic ring.[19][20]

  • Solvent/Catalyst: The reaction can be run in various solvents. A common method involves using NBS in a strong acid like sulfuric acid, which acts as both a solvent and a catalyst to polarize the Br-N bond of NBS, generating a more potent electrophilic bromine species.[21]

Detailed Protocol: Synthesis of 5-Bromo-2-fluorobenzoic acid[19]
  • Reaction Setup: A reaction flask is charged with 2-fluorobenzoic acid (1.0 eq) and dichloromethane.

  • Cooling: The solution is cooled to approximately 20 °C.

  • Reagent Addition: N-bromosuccinimide (NBS) (approx. 1.0 eq) is added portion-wise, maintaining the temperature between 20-25 °C.

  • Reaction: The mixture is stirred at this temperature for an extended period (e.g., 16 hours). Progress is monitored by HPLC.

  • Quenching & Precipitation: Upon completion, water is added to the reaction mixture and stirred. The mixture is then cooled to 0-5 °C to precipitate the product.

  • Isolation: The solid product is collected by filtration, washed with cold dichloromethane and water, and then dried under vacuum at 60-65 °C to yield 5-bromo-2-fluorobenzoic acid as a white solid.[19]

Comparative Summary of Key Intermediates

IntermediateCommon Starting MaterialKey Reaction TypeAdvantagesKey Considerations
5-Bromo-2-fluorophenylboronic acid 1-Bromo-4-fluorobenzeneDirected ortho-MetalationHighly convergent, versatile product for C-C coupling.Requires cryogenic temperatures (-78 °C) and strictly anhydrous conditions.[11]
5-Bromo-2-fluoroaniline 4-Bromo-1-fluoro-2-nitrobenzeneNitro Group ReductionAccess to a wide range of derivatives via Sandmeyer reactions.[13][14]Multi-step process (nitration followed by reduction).
5-Bromo-2-fluorobenzoic acid 2-Fluorobenzoic acidElectrophilic BrominationDirect, often high-yielding, and regioselective.Requires careful control of brominating agent stoichiometry to avoid over-bromination.[19]

Conclusion

The synthesis of 5-bromo-2-fluorophenyl derivatives relies on the strategic and efficient preparation of key functionalized intermediates. The three pathways discussed—directed ortho-metalation, functionalization of a pre-formed aniline, and direct electrophilic bromination—offer robust and scalable solutions for researchers in drug discovery and process development. The choice of route requires a careful analysis of starting material availability, cost, and the ultimate synthetic target. By understanding the chemical principles that govern the regioselectivity and reactivity in these systems, scientists can confidently and efficiently construct the complex molecules that drive modern chemical innovation.

References

  • EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents.
  • Sandmeyer reaction - Wikipedia. Retrieved from en.wikipedia.org. [Link]

  • 5-Bromo-2-fluorobenzoic acid - Chem-Impex. Retrieved from chem-impex.com. [Link]

  • Coe, P. L., Waring, A. J., & Yarwood, T. D. (1995). The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1, 2729-2737. [Link]

  • Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes - Infoscience. (2006, March 3). Retrieved from infoscience.epfl.ch. [Link]

  • CAS No : 112204-57-6 | Product Name : 5-Bromo-2-fluorophenylboronic Acid - Pharmaffiliates. Retrieved from pharmaffiliates.com. [Link]

  • Wang, L., Lu, W., Xiao, Z., Zhou, M., Li, J., & Xu, S. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016). [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. Retrieved from organic-chemistry.org. [Link]

  • CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents.
  • Sandmeyer reaction (video) | Khan Academy. Retrieved from khanacademy.org. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Retrieved from masterorganicchemistry.com. [Link]

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents.
  • Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes - Vedantu. (2025, June 24). Retrieved from vedantu.com. [Link]

  • Zheng, C., & Wu, J. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(10), 2583. [Link]

  • Mongin, F. (2016). Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. CHIMIA, 70(1/2), 48-52. [Link]

  • 5-Bromo-2-fluoroaniline - Chem-Impex. Retrieved from chem-impex.com. [Link]

  • El-Faham, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(1), 1-20. [Link]

  • 1-Bromo-4-fluorobenzene - Wikipedia. Retrieved from en.wikipedia.org. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic Acid

Abstract This application note provides a comprehensive, field-proven guide for the synthesis of 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid, a valuable building block in medicinal chemistry and drug development. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available 5-Bromo-2-fluorobenzaldehyde and proceeds through a pivotal Knoevenagel condensation, followed by a subsequent reduction and hydrolysis. This document offers a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanism, and guidelines for the purification and characterization of the final product. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction and Scientific Rationale

Substituted phenylpropionic acids are a significant class of compounds in pharmaceutical research, often serving as key intermediates in the synthesis of complex bioactive molecules. The target molecule, 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid, incorporates several key structural features: a bromine atom for potential further cross-coupling reactions, a fluorine atom which can enhance metabolic stability and binding affinity, and both a nitrile and a carboxylic acid group that offer multiple avenues for derivatization.

The synthetic strategy outlined herein is centered around the robust and versatile Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base.[1] In this protocol, 5-Bromo-2-fluorobenzaldehyde is reacted with cyanoacetic acid in the presence of a base to yield an α,β-unsaturated cyano acid intermediate. Subsequent reduction of the carbon-carbon double bond and hydrolysis of the nitrile group will yield the desired 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid. The choice of a weak base is crucial to prevent the self-condensation of the aldehyde.[1]

Experimental Workflow Overview

The synthesis is a multi-step process that begins with the Knoevenagel condensation, followed by reduction and hydrolysis. The overall workflow is depicted below.

Synthesis Workflow cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Reduction & Hydrolysis cluster_2 Final Stage Aldehyde 5-Bromo-2-fluorobenzaldehyde Intermediate (E)-3-(5-Bromo-2-fluorophenyl)- 2-cyanoacrylic acid Aldehyde->Intermediate Base Catalyst (e.g., Piperidine) CyanoaceticAcid Cyanoacetic Acid CyanoaceticAcid->Intermediate FinalProduct 3-(5-Bromo-2-fluorophenyl)- 2-cyanopropionic acid Intermediate->FinalProduct Reducing Agent (e.g., NaBH4) followed by Acid Hydrolysis Purification Purification & Characterization FinalProduct->Purification

Figure 1: Overall synthetic workflow from the starting aldehyde to the final purified product.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )PuritySupplierNotes
5-Bromo-2-fluorobenzaldehydeC₇H₄BrFO203.01≥98%Commercially AvailableStarting material.
Cyanoacetic acidC₃H₃NO₂85.06≥99%Commercially AvailableActive methylene compound.
PiperidineC₅H₁₁N85.15≥99%Commercially AvailableBasic catalyst.
EthanolC₂H₅OH46.07AnhydrousCommercially AvailableSolvent.
Sodium borohydrideNaBH₄37.83≥98%Commercially AvailableReducing agent.
Hydrochloric acidHCl36.4637% aq.Commercially AvailableFor hydrolysis and workup.
Ethyl acetateC₄H₈O₂88.11ACS GradeCommercially AvailableExtraction solvent.
Anhydrous Magnesium SulfateMgSO₄120.37Commercially AvailableDrying agent.

Safety Precautions: All experimental procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) prior to use.

Step 1: Synthesis of (E)-3-(5-Bromo-2-fluorophenyl)-2-cyanoacrylic acid

This step involves the Knoevenagel condensation of 5-Bromo-2-fluorobenzaldehyde with cyanoacetic acid.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Bromo-2-fluorobenzaldehyde (10.15 g, 50 mmol) and cyanoacetic acid (4.68 g, 55 mmol).

  • Add 100 mL of ethanol to the flask and stir the mixture until all solids are dissolved.

  • To the resulting solution, add piperidine (0.43 g, 0.5 mL, 5 mmol) dropwise.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol (2 x 20 mL).

  • Dry the solid under vacuum to obtain (E)-3-(5-Bromo-2-fluorophenyl)-2-cyanoacrylic acid as a white to off-white solid.[2]

Step 2: Synthesis of 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid

This step involves the reduction of the carbon-carbon double bond of the intermediate followed by the hydrolysis of the nitrile group.

Procedure:

  • In a 500 mL round-bottom flask, dissolve the dried (E)-3-(5-Bromo-2-fluorophenyl)-2-cyanoacrylic acid (13.5 g, 50 mmol) in 200 mL of ethanol.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (1.89 g, 50 mmol) in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is approximately 2.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(5-bromo-2-fluorophenyl)-2-cyanopropanoic acid.

  • To hydrolyze the nitrile, add 100 mL of 6 M hydrochloric acid to the crude product and heat to reflux for 8-12 hours.[3]

  • Cool the reaction mixture to room temperature, and the product should precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Reaction Mechanism

The core of this synthesis is the Knoevenagel condensation, which proceeds through a series of reversible steps.

Knoevenagel Condensation Mechanism Active Methylene Cyanoacetic Acid (NC-CH2-COOH) Carbanion Carbanion (NC-CH(-)-COOH) Active Methylene->Carbanion Deprotonation Base Piperidine Base->Carbanion Alkoxide Intermediate Alkoxide Intermediate Carbanion->Alkoxide Intermediate Nucleophilic Attack Aldehyde 5-Bromo-2-fluorobenzaldehyde Aldehyde->Alkoxide Intermediate Beta-Hydroxy Adduct β-Hydroxy Adduct Alkoxide Intermediate->Beta-Hydroxy Adduct Protonation Protonation Protonation Final Product (E)-3-(5-Bromo-2-fluorophenyl) -2-cyanoacrylic acid Beta-Hydroxy Adduct->Final Product Dehydration Dehydration Dehydration (-H2O)

Figure 2: Mechanism of the Knoevenagel Condensation.

The reaction is initiated by the deprotonation of the active methylene compound (cyanoacetic acid) by the basic catalyst (piperidine) to form a resonance-stabilized carbanion.[4] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 5-Bromo-2-fluorobenzaldehyde. The resulting alkoxide intermediate is subsequently protonated to yield a β-hydroxy adduct. This adduct readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product.[5] The removal of water can help drive the reaction to completion.[5]

Purification and Characterization

Purification

The crude final product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. If further purification is required, column chromatography on silica gel can be employed.[6]

Analytical Characterization

The identity and purity of the synthesized 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid should be confirmed using a combination of spectroscopic and analytical techniques.[7][8]

TechniqueExpected Observations
¹H NMR Aromatic protons will appear in the range of 7.0-8.0 ppm with characteristic splitting patterns due to H-H and H-F couplings. The aliphatic protons of the propionic acid backbone will show distinct signals with appropriate multiplicities. The carboxylic acid proton will be a broad singlet.[9][10]
¹³C NMR Aromatic carbons will be observed between 110-165 ppm, with carbons attached to fluorine exhibiting large one-bond C-F coupling constants. The nitrile carbon will appear around 115-120 ppm, and the carbonyl carbon of the carboxylic acid will be in the range of 170-180 ppm.[9][10]
¹⁹F NMR A single resonance is expected for the fluorine atom on the aromatic ring, likely in the range of -110 to -140 ppm.[10]
FT-IR (cm⁻¹) Characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300), C=O stretch of the carboxylic acid (~1700-1725), C≡N stretch of the nitrile group (~2240-2260), and C-Br and C-F stretches in the fingerprint region.
Mass Spec (ESI-MS) The mass spectrum should show the molecular ion peak [M-H]⁻ corresponding to the calculated molecular weight of the product.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid from 5-Bromo-2-fluorobenzaldehyde. By leveraging the Knoevenagel condensation, this method offers an efficient route to this valuable synthetic intermediate. The detailed procedural steps, mechanistic insights, and characterization guidelines are intended to support researchers in the successful synthesis and validation of this compound for applications in drug discovery and development.

References

  • A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. RSC Publishing. Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

  • Nitriles. Georganics. Available at: [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Available at: [Link]

  • Versatile Applications of Cyanoacetic Acid in Organic Chemistry. SciELO. Available at: [Link]

  • Ex situ generation of stoichiometric HCN and its application in the Pd-catalysed cyanation of aryl bromides. Available at: [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available at: [Link]

  • A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. SAGE Publications. Available at: [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO. Available at: [Link]

  • Synthetic method of 3-bromo-4-fluorobenzaldehyde. Google Patents.
  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. PMC. Available at: [Link]

  • Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 2-cyano-3-dimethylamino-acrylanilide. PrepChem.com. Available at: [Link]

  • Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Available at: [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. ResearchGate. Available at: [Link]

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. Available at: [Link]

  • Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde. Google Patents.
  • Synthesis and antiviral bioactivities of 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates (acrylamides) containing alkoxyethyl moieties. PubMed. Available at: [Link]

  • Synthesis and photocytotoxicity of some new substituted phthalocyanines. PubMed. Available at: [Link]

  • Hydrolysis of nitriles. Lumen Learning. Available at: [Link]

  • Synthesis and antioxidant activity of substituted phenylalkene hydroxamic acids. ResearchGate. Available at: [Link]

  • Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry. Available at: [Link]

  • Acidic Hydrolysis of Nitriles. BYJU'S. Available at: [Link]

  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. Available at: [Link]

  • (E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate. PMC. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF 1-(5-BROMO-2-HYDROXYPHENYL)-3-(4- BROMOPHENYL). Available at: [Link]

  • Efficient Synthesis of Core-Fluorinated BODIPY-3,5-Diamides. MDPI. Available at: [Link]

  • Applications of Spectroscopic Techniques in Characterization of Biological Compounds. IJSAT. Available at: [Link]

  • Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. ChEMBL. Available at: [Link]

  • Purification of alkyl Bpin/other alkyl boronic esters. Reddit. Available at: [Link]

  • Hydrolysis and decarboxylation of nitriles 3/5. ResearchGate. Available at: [Link]

  • 3-(5-Bromo-2-methoxyphenyl)-2-cyanopropionic Acid. BuyersGuideChem. Available at: [Link]

Sources

Application

Application Note: A Robust Protocol for the Knoevenagel Condensation of 5-Bromo-2-Fluorobenzaldehyde

Abstract The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its efficiency in creating α,β-unsaturated systems. These products are pivotal intermediates in the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its efficiency in creating α,β-unsaturated systems. These products are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and functional materials. This document provides a detailed, field-proven protocol for the Knoevenagel condensation of 5-bromo-2-fluorobenzaldehyde with malononitrile. We delve into the mechanistic rationale, experimental setup, purification, and characterization, offering a comprehensive guide for researchers in synthetic chemistry and drug development. The protocol emphasizes safety, reproducibility, and provides insights into the influence of the substrate's unique electronic properties.

Introduction and Scientific Background

The Knoevenagel condensation is a nucleophilic addition reaction of an active methylene compound to a carbonyl group, followed by a dehydration step to yield a new C=C bond.[1][2] The reaction is typically catalyzed by a base, which can range from strong inorganic bases to milder organic amines like piperidine or even weak bases under certain conditions.[1][3]

The choice of substrate, 5-bromo-2-fluorobenzaldehyde, presents a case of particular interest. The aromatic ring is substituted with two halogen atoms possessing opposing electronic effects. The fluorine atom at the ortho-position is strongly electron-withdrawing via induction (-I effect), which enhances the electrophilicity of the aldehyde's carbonyl carbon. This activation generally accelerates the initial nucleophilic attack. The bromine atom at the meta-position (relative to the fluorine) is also electron-withdrawing (-I effect) but can exhibit a weak +M (mesomeric) effect. The combined deactivating nature of these halogens makes the aldehyde highly susceptible to nucleophilic attack, often leading to rapid and high-yielding reactions.[4] This substrate is a valuable building block for synthesizing complex molecules in medicinal chemistry.[5][6] This protocol will focus on its reaction with malononitrile, a common and highly reactive active methylene compound.

Reaction Mechanism

The Knoevenagel condensation proceeds through a sequence of base-catalyzed steps. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

  • Enolate Formation: The basic catalyst (B:) abstracts an acidic α-proton from the active methylene compound (malononitrile in this case), creating a resonance-stabilized carbanion, known as an enolate.[7][8]

  • Nucleophilic Attack: The highly nucleophilic enolate attacks the electrophilic carbonyl carbon of the 5-bromo-2-fluorobenzaldehyde. This forms a tetrahedral alkoxide intermediate.[7]

  • Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst (BH+), yielding an aldol-type addition product.

  • Dehydration: A final base-catalyzed elimination of a water molecule (dehydration) from the aldol adduct results in the formation of the α,β-unsaturated product, 2-(5-bromo-2-fluorobenzylidene)malononitrile.[7] The formation of this conjugated system is the thermodynamic driving force for the reaction.

Knoevenagel_Mechanism Figure 1: General Mechanism of the Knoevenagel Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product RCHO 5-Bromo-2-fluorobenzaldehyde Adduct Aldol-type Adduct RCHO->Adduct CH2XY Malononitrile Enolate Resonance-Stabilized Enolate CH2XY->Enolate + Base - HB⁺ Base Catalyst (Base) Enolate->Adduct + RCHO Product 2-(5-Bromo-2-fluorobenzylidene)malononitrile Adduct->Product - H₂O Water H₂O Product->Water

Caption: Figure 1: General Mechanism of the Knoevenagel Condensation.

Materials and Reagents

Proper preparation and handling of materials are critical for the success and safety of the experiment.

Reagent Properties
ReagentCAS NumberMolecular Weight ( g/mol )AppearancePurity
5-Bromo-2-fluorobenzaldehyde93777-26-5203.01White or colorless to light yellow powder or liquid≥97%
Malononitrile109-77-366.06White solid≥99%
Piperidine110-89-485.15Colorless liquid≥99%
Ethanol (200 Proof)64-17-546.07Colorless liquidAnhydrous

Data sourced from PubChem and commercial supplier specifications.[9]

Equipment
  • 25 mL or 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Büchner funnel and filter flask for vacuum filtration

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjustments can be made as necessary. The reaction often proceeds rapidly at room temperature due to the activated nature of the aldehyde.[8][10]

Knoevenagel_Workflow Figure 2: Experimental Workflow Diagram start Start setup 1. Reagent Setup Dissolve aldehyde and malononitrile in ethanol. start->setup catalyst 2. Catalyst Addition Add piperidine dropwise at room temperature. setup->catalyst reaction 3. Reaction Stir at room temperature. Monitor via TLC. catalyst->reaction workup 4. Product Isolation Precipitate with cold water. Filter the solid product. reaction->workup purify 5. Purification Wash with cold water/ethanol. Recrystallize if needed. workup->purify characterize 6. Characterization Obtain MP, NMR, IR, MS data. purify->characterize end End characterize->end

Sources

Method

Application Note and Comprehensive Protocols for the Synthesis of 3-(5-bromo-2-fluorophenyl)propanoic Acid

An In-Depth Guide to the Hydrolysis of Ethyl 3-(5-bromo-2-fluorophenyl)-2-cyanopropionate Abstract: This document provides a detailed technical guide for the hydrolysis of ethyl 3-(5-bromo-2-fluorophenyl)-2-cyanopropiona...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Hydrolysis of Ethyl 3-(5-bromo-2-fluorophenyl)-2-cyanopropionate

Abstract: This document provides a detailed technical guide for the hydrolysis of ethyl 3-(5-bromo-2-fluorophenyl)-2-cyanopropionate, a key synthetic intermediate. The hydrolysis of this substrate involves the conversion of both the ethyl ester and the cyano functional groups to carboxylic acids, yielding a substituted malonic acid derivative. A critical and often spontaneous subsequent reaction is the decarboxylation of this intermediate to produce the final, more stable product, 3-(5-bromo-2-fluorophenyl)propanoic acid. This guide explores the underlying chemical principles, provides validated, step-by-step protocols for both base- and acid-catalyzed hydrolysis, and offers expert insights into reaction monitoring, product characterization, and troubleshooting. The protocols are designed for researchers in synthetic chemistry and drug development, providing a robust framework for the reliable synthesis of this valuable chemical building block.

Introduction and Strategic Overview

Ethyl 3-(5-bromo-2-fluorophenyl)-2-cyanopropionate is a multifunctional substrate whose hydrolysis product is a valuable precursor in medicinal chemistry, particularly in the development of novel therapeutic agents.[1][2] The hydrolysis reaction targets two distinct functional groups: an ethyl ester and a nitrile. The simultaneous conversion of both groups under a single set of reaction conditions is an efficient synthetic strategy.

The reaction proceeds in two key stages:

  • Hydrolysis: The ester is converted to a carboxylate via saponification (under basic conditions) or direct hydrolysis (under acidic conditions).[3] Concurrently, the nitrile group is hydrolyzed to a carboxylic acid, typically proceeding through an amide intermediate.[4][5]

  • Decarboxylation: The initial product, a disubstituted malonic acid, is prone to decarboxylation (the loss of a molecule of CO₂), especially when heated under acidic conditions.[6][7] This process is driven by the formation of a stable six-membered cyclic transition state, leading to the final monosubstituted propanoic acid.[6]

This guide provides two primary protocols to achieve this transformation, with base-catalyzed saponification being the recommended route due to its typically higher yields and irreversible nature.[3][8]

Overall Reaction Scheme Substrate Ethyl 3-(5-bromo-2-fluorophenyl)-2-cyanopropionate Intermediate 3-(5-bromo-2-fluorophenyl)-2-carboxypropanoic acid (Substituted Malonic Acid) Substrate->Intermediate 1. Hydrolysis (H₃O⁺ or OH⁻, H₂O, Δ) Product 3-(5-bromo-2-fluorophenyl)propanoic acid Intermediate->Product 2. Decarboxylation (Δ, -CO₂)

Caption: Overall reaction pathway for the synthesis.

Mechanistic Insights: The Chemistry Behind the Transformation

A thorough understanding of the reaction mechanism is crucial for optimizing conditions and troubleshooting.

Base-Catalyzed Hydrolysis (Saponification)

This is the preferred method. It involves the nucleophilic attack of a hydroxide ion (e.g., from LiOH or NaOH) on both the electrophilic carbonyl carbon of the ester and the carbon of the nitrile.[9]

  • Ester Hydrolysis: The attack on the ester carbonyl forms a tetrahedral intermediate. This intermediate then collapses, expelling an ethoxide ion as the leaving group. A final, rapid, and essentially irreversible acid-base reaction occurs where the highly basic ethoxide deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol.[8][10] This final deprotonation step drives the reaction to completion.[8]

  • Nitrile Hydrolysis: The hydroxide ion also attacks the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the more stable amide.[9] This amide intermediate is then further hydrolyzed under the basic conditions to a carboxylate salt and ammonia.[11]

Acid-Catalyzed Hydrolysis

Under acidic conditions (e.g., refluxing aqueous HCl or H₂SO₄), both functional groups are also hydrolyzed.[12][13]

  • Ester Hydrolysis: The carbonyl oxygen of the ester is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. A weak nucleophile, water, can then attack the carbonyl. A series of proton transfers follows, ultimately leading to the expulsion of ethanol as a neutral leaving group.[14] Unlike saponification, this reaction is reversible.[3]

  • Nitrile Hydrolysis: Similarly, the nitrile nitrogen is protonated, making the carbon more susceptible to nucleophilic attack by water.[4][13] This leads to an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium ion.[15]

The Decarboxylation Step

The hydrolysis product, a β-dicarboxylic acid derivative, readily loses carbon dioxide upon heating.[6] The mechanism involves an internal electron rearrangement through a cyclic six-membered transition state, which cleaves a C-C bond to release CO₂ and form an enol.[6] This enol then rapidly tautomerizes to the more stable final carboxylic acid product. In some cases, particularly during acidic workup from a basic hydrolysis, sufficient heat may be generated to induce spontaneous decarboxylation.[16]

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Review the Safety Data Sheets (SDS) for all reagents before use.[17][18]

Protocol 1: Base-Catalyzed Hydrolysis and In-Situ Decarboxylation (Recommended)

This protocol leverages the irreversible nature of saponification for robust and complete conversion.[8] Lithium hydroxide is chosen for its high reactivity and frequent use in laboratory-scale saponifications.[19][20]

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (10 mmol scale)EquivalentsNotes
Ethyl 3-(5-bromo-2-fluorophenyl)-2-cyanopropionate314.133.14 g (10 mmol)1.0Starting material.
Lithium hydroxide monohydrate (LiOH·H₂O)41.962.52 g (60 mmol)6.0Provides hydroxide for hydrolysis of both ester and nitrile (3 eq. each).
Tetrahydrofuran (THF)-45 mL-Co-solvent to ensure substrate solubility.[19]
Deionized Water-15 mL-Solvent for LiOH.
6 M Hydrochloric Acid (HCl)-~15-20 mL-For acidification during workup.
Ethyl Acetate (EtOAc)-~100 mL-Extraction solvent.
Brine (Saturated aq. NaCl)-~20 mL-For washing the organic layer.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)-~5 g-Drying agent.

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 3-(5-bromo-2-fluorophenyl)-2-cyanopropionate (3.14 g, 10 mmol).

  • Solvent Addition: Add tetrahydrofuran (45 mL) and deionized water (15 mL). Stir the mixture to dissolve the starting material.

  • Base Addition: Add lithium hydroxide monohydrate (2.52 g, 60 mmol) to the stirred solution.

  • Hydrolysis: Heat the reaction mixture to reflux (approximately 70-80°C) using a heating mantle. Maintain a gentle reflux for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[21] To check via TLC, take a small aliquot, acidify it with 1 M HCl, extract with EtOAc, and spot on a silica plate against the starting material. The disappearance of the starting material spot indicates completion.

  • Cooling and Solvent Removal: Once the reaction is complete, cool the flask to room temperature. Remove the THF under reduced pressure using a rotary evaporator.

  • Acidification and Decarboxylation: Place the remaining aqueous solution in an ice bath. Slowly and carefully add 6 M HCl with stirring until the pH is ~1-2 (check with pH paper). Vigorous gas evolution (CO₂) should be observed as the intermediate decarboxylates. After the initial effervescence subsides, gently warm the mixture to 40-50°C for 30 minutes to ensure complete decarboxylation.

  • Extraction: Cool the mixture to room temperature. A solid precipitate of the product may form. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-(5-bromo-2-fluorophenyl)propanoic acid, which can be further purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or column chromatography if necessary.

Base_Hydrolysis_Workflow A 1. Setup Substrate in THF/H₂O B 2. Add LiOH·H₂O A->B C 3. Reflux (12-24h) B->C D 4. Monitor (TLC/HPLC) C->D D->C Incomplete E 5. Cool & Evaporate THF D->E Complete F 6. Acidify (HCl) & Decarboxylate E->F G 7. Extract (EtOAc) F->G H 8. Wash & Dry G->H I 9. Isolate & Purify H->I

Caption: Workflow for the base-catalyzed hydrolysis protocol.

Protocol 2: Acid-Catalyzed Hydrolysis and Decarboxylation

This protocol is an alternative but may require harsher conditions and reaction times. The reaction is reversible, so a large excess of water is used to drive the equilibrium toward the products.[3]

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (10 mmol scale)Notes
Ethyl 3-(5-bromo-2-fluorophenyl)-2-cyanopropionate314.133.14 g (10 mmol)Starting material.
6 M Hydrochloric Acid (HCl)-50 mLServes as acid catalyst and water source.[12]
Ethyl Acetate (EtOAc)-~100 mLExtraction solvent.
Brine (Saturated aq. NaCl)-~20 mLFor washing the organic layer.
Anhydrous Sodium Sulfate (Na₂SO₄)-~5 gDrying agent.

Step-by-Step Procedure:

  • Reaction Setup: Combine the starting material (3.14 g, 10 mmol) and 6 M HCl (50 mL) in a 100 mL round-bottom flask with a stir bar and reflux condenser.

  • Hydrolysis and Decarboxylation: Heat the mixture to a vigorous reflux (approx. 100-110°C) for 24-48 hours. The high temperature and acidic conditions will facilitate both hydrolysis and subsequent decarboxylation.

  • Reaction Monitoring: Monitor the reaction by HPLC or by working up an aliquot as described in Protocol 1.

  • Workup: After completion, cool the reaction mixture to room temperature. Extract directly with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Isolation: Filter and concentrate the organic solution under reduced pressure to obtain the crude product. Purify as needed.

Reaction Monitoring and Product Characterization

Proper analytical techniques are essential for validating the experimental outcome.

  • Reaction Progress: High-Performance Liquid Chromatography (HPLC) is the ideal technique for monitoring the disappearance of the starting material and the appearance of the product.[21][22] A reverse-phase C18 column with a water/acetonitrile gradient is a good starting point.

  • Product Identification:

    • ¹H and ¹³C NMR: Will confirm the structure of the final product. Key signals to look for in 3-(5-bromo-2-fluorophenyl)propanoic acid include the disappearance of the ethyl ester signals (quartet ~4.2 ppm, triplet ~1.2 ppm) and the cyano group (in ¹³C NMR), and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm).

    • Infrared (IR) Spectroscopy: The disappearance of the nitrile stretch (~2250 cm⁻¹) and the ester carbonyl (~1735 cm⁻¹) and the appearance of a broad O-H stretch (~3000 cm⁻¹) and a carboxylic acid carbonyl (~1710 cm⁻¹) will confirm the transformation.

    • Mass Spectrometry (MS): Will confirm the molecular weight of the product.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature; Inactive base/acid.Extend the reflux time and re-check after 6-12 hours. Ensure the base (LiOH) is fresh. For the acid protocol, ensure the concentration is correct.
Formation of Amide Byproduct Incomplete hydrolysis of the nitrile group.This is more common under milder conditions. Increase the reaction time, temperature, or the equivalents of base/acid used.
Low Yield Incomplete decarboxylation; Product loss during workup.After acidification in Protocol 1, ensure the mixture is gently heated to drive the decarboxylation to completion. Be careful during extractions to avoid emulsion formation.
Purification Difficulties Presence of starting material or intermediates.If the crude product is an oil or contains significant impurities, column chromatography on silica gel using a hexane/ethyl acetate gradient is recommended for purification.

References

  • JoVE. (2025, May 22). Nitriles to Carboxylic Acids: Hydrolysis. [Link]

  • LabArchives. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

  • Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Common Organic Chemistry. (n.d.). Nitrile to Acid. [Link]

  • JoVE. (2025, May 22). Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives. [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylations. [Link]

  • LCGC International. (2023, June 19). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. [Link]

  • Brown, D. S., et al. (n.d.). HPLC-Based Method to Evaluate Kinetics of Glucosinolate Hydrolysis by Sinapis alba Myrosinase. PMC. [Link]

  • Brown, D. S., et al. (n.d.). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. PMC. [Link]

  • Miyamoto, K., & Ohta, H. (n.d.). Enzyme-mediated asymmetric decarboxylation of disubstituted malonic acids. Journal of the American Chemical Society. [Link]

  • Kenyon, J., & Ross, W. A. (1951). The mechanism of the decarboxylation of substituted malonic acid derivatives. Journal of the Chemical Society (Resumed). [Link]

  • Pearson. (n.d.). Acid-Catalyzed Ester Hydrolysis. [Link]

  • Ladeira, S., et al. (n.d.). Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. PMC. [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. [Link]

  • University of Calgary. (n.d.). Hydrolysis of Esters. [Link]

  • Roberts, I., & Urey, H. C. (n.d.). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society. [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. [Link]

  • Chemguide. (n.d.). Hydrolysis of Nitriles. [Link]

  • ResearchGate. (n.d.). (PDF) Analysis HPLC of compounds obtained from diluted acetic acid hydrolysis using wastes from Brazilian wood species. [Link]

  • Google Patents. (n.d.). CN103526022A - Preparation method of lithium saponification organic phase of acidic extractant.
  • SlidePlayer. (2018, February 19). HYDROLYSIS REACTIONS. [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. [Link]

  • Kumar, A., et al. (2024, December 1). Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. PMC. [Link]

  • Organic Syntheses. (n.d.). Benzenepropanoic acid, 4-cyano-, ethyl ester. [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. [Link]

  • Van Vranken, D. (2020, May 5). Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. YouTube. [Link]

  • MDPI. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]

  • ResearchGate. (2025, August 13). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. [Link]

  • ResearchGate. (n.d.). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. [Link]

  • Molecules. (2025, January 11). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. [Link]

  • Molecules. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • ResearchGate. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]

Sources

Application

Application Note: Optimized Reaction Conditions for the Alkylation of Cyanoacetic Acid and Its Derivatives with Benzyl Bromides

Executive Summary The α-alkylation of cyanoacetic acid and its ester derivatives (e.g., ethyl cyanoacetate) with benzyl bromides is a cornerstone transformation in medicinal chemistry and organic synthesis. The resulting...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The α-alkylation of cyanoacetic acid and its ester derivatives (e.g., ethyl cyanoacetate) with benzyl bromides is a cornerstone transformation in medicinal chemistry and organic synthesis. The resulting β-aryl nitriles and functionalized carboxylic acids are indispensable precursors for synthesizing barbiturates, complex heterocycles, and non-natural amino acids. This application note details the mechanistic causality behind base and solvent selection, providing self-validating experimental protocols to achieve high mono-alkylation selectivity.

Mechanistic Insights & Causality

Because the methylene group (–CH₂–) is flanked by two strong electron-withdrawing groups (cyano and carboxyl/ester), it exhibits high C-H acidity (pKa ~9 for ethyl cyanoacetate). This dual activation allows for facile deprotonation but introduces a significant synthetic challenge: controlling mono- versus di-alkylation.

Base Selection and Enolate Dynamics: The choice of base dictates the reaction pathway and the purity of the final product. For cyanoacetate esters, mild bases like K₂CO₃ or N,N-diisopropylethylamine (DIEA) are highly effective[1]. The causality here is kinetic: K₂CO₃ in acetonitrile (MeCN) provides a heterogeneous basic environment. Its low solubility limits the concentration of active base, ensuring that once the mono-alkylated product is formed, it is not readily deprotonated again, thereby suppressing dialkylation.

Conversely, alkylating free cyanoacetic acid requires overcoming the acidity of the carboxylic proton (pKa ~2.5). This necessitates the formation of a dianion using strong bases like Lithium Diisopropylamide (LDA) or n-BuLi at cryogenic temperatures (-78 °C) to prevent premature decarboxylation[2].

Solvent Effects and Phase-Transfer Catalysis: Polar aprotic solvents (MeCN, DMF) are standard because they solvate the metal counter-ion, leaving the enolate/nitrile anion "naked" and highly nucleophilic. Alternatively, Phase-Transfer Catalysis (PTC) using tetrabutylammonium bromide (TBAB) in a biphasic water/organic system offers a highly scalable, self-validating green chemistry approach. In this system, the organic phase continuously extracts the mono-alkylated product away from the aqueous base, inherently preventing over-alkylation[3].

ReactionPathway A Cyanoacetic Acid / Ester B Deprotonation (Base) A->B C Enolate / Nitrile Anion B->C -H⁺ D Benzyl Bromide Addition C->D E SN2 Alkylation Transition D->E F Mono-alkylated Product E->F Main Pathway (Controlled Eq.) G Di-alkylated Byproduct E->G Excess Base/ Electrophile

Reaction pathway for the alpha-alkylation of cyanoacetic acid derivatives.

Experimental Protocols

Protocol A: Monoalkylation of Ethyl Cyanoacetate (Heterogeneous Mild Base)

Self-Validating Mechanism: The dropwise addition of the electrophile ensures it remains the limiting reagent in solution, while the heterogeneous K₂CO₃ prevents over-deprotonation of the product.

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with ethyl cyanoacetate (11.3 g, 100 mmol) and anhydrous K₂CO₃ (16.6 g, 120 mmol).

  • Solvation: Suspend the mixture in 100 mL of anhydrous acetonitrile (MeCN). Stir vigorously at room temperature (20-25 °C) for 30 minutes to pre-form the potassium enolate.

  • Electrophile Addition: Load benzyl bromide (18.0 g, 105 mmol) into a dropping funnel. Add dropwise over 1.5 hours to maintain a low steady-state concentration of the electrophile.

  • Alkylation: Heat the reaction mixture to 60 °C for 5 hours. Monitor conversion via TLC (Hexanes:EtOAc 4:1) or GC-MS.

  • Workup: Cool to room temperature. Quench by adding 50 mL of saturated aqueous NH₄Cl. Extract with ethyl acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via vacuum distillation or silica gel chromatography to yield ethyl 2-cyano-3-phenylpropanoate.

Protocol B: Direct Alkylation of Free Cyanoacetic Acid via Dianion

Self-Validating Mechanism: The use of exactly 2.1 equivalents of LDA at -78 °C ensures complete dianion formation without leaving excess base that could trigger side reactions or dialkylation upon warming.

  • Preparation: Dissolve free cyanoacetic acid (4.25 g, 50 mmol) in 150 mL of anhydrous THF under a strict argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and cool to -78 °C.

  • Dianion Generation: Slowly add LDA (2.0 M in THF/heptane, 52.5 mL, 105 mmol) dropwise via syringe over 30 minutes. Stir for 1 hour at -78 °C[2].

  • Alkylation: Add neat benzyl bromide (8.98 g, 52.5 mmol) dropwise.

  • Maturation: Allow the reaction to slowly warm to 0 °C over a period of 2 hours.

  • Quenching: Carefully quench the reaction at 0 °C with 1M HCl until the aqueous layer reaches pH 2.

  • Isolation: Extract with diethyl ether (3 × 50 mL). Wash with brine, dry over MgSO₄, and concentrate to yield 2-cyano-3-phenylpropanoic acid.

Protocol C: Phase-Transfer Catalysis (PTC) for Green Scale-up

Self-Validating Mechanism: The biphasic nature isolates the reactive enolate at the interface, protecting the newly formed mono-alkylated product in the organic layer from further base exposure.

  • Biphasic Setup: In a reactor, combine cyanoacetic acid (1.70 g, 20 mmol), NaOH (1.6 g, 40 mmol), and tetrabutylammonium bromide (TBAB, 0.64 g, 2.0 mmol) in 15 mL of a chlorobenzene/water mixture (2:1 v/v).

  • Reaction: Add benzyl bromide (3.42 g, 20 mmol). Heat the biphasic mixture to an internal temperature of 100 °C for 3.5 hours under vigorous mechanical stirring.

  • Separation: Cool to room temperature. Separate the phases and extract the aqueous phase (pH ~6.8) with tert-butyl methyl ether (MTBE) (2 × 10 mL).

  • Concentration: Combine organic layers, dry, and concentrate to obtain the benzylated product[3].

BaseSelection Start Select Substrate Ester Cyanoacetate Ester Start->Ester Acid Free Cyanoacetic Acid Start->Acid Base1 Mild Base (K₂CO₃) Solvent: MeCN Ester->Base1 High Mono-selectivity Base2 PTC (NaOH + TBAB) Solvent: H₂O/PhCl Ester->Base2 Green Chemistry Scale-up Base3 Dianion (LDA or n-BuLi) Solvent: THF, -78°C Acid->Base3 Requires 2.0+ eq Base

Decision tree for base and solvent selection in cyanoacetic acid alkylation.

Quantitative Data Summary

To facilitate rapid comparison for process chemists, the following table summarizes the expected outcomes based on the selected reaction conditions.

SubstrateBase (Eq.)SolventTemp (°C)Time (h)Mono:Di RatioExpected Yield
Ethyl CyanoacetateK₂CO₃ (1.2)MeCN605>95:585 - 92%
Ethyl CyanoacetateDIEA (1.0)Solvent-Free90290:1093%
Cyanoacetic AcidLDA (2.1)THF-78 to 0385:1575 - 81%
Cyanoacetic AcidNaOH (2.0) + TBABPhCl / H₂O1003.580:2065 - 70%

References

  • Murahashi, S.-I. (2014). Synthesis from Nitriles with Retention of the Cyano Group. Science of Synthesis. Thieme. 2

  • Ramachary, D. B., et al. (2012). A base promoted one pot solvent free version of the Ramachary reductive coupling/alkylation reaction for the synthesis of 2,2-disubstituted ethyl cyanoacetates. RSC Advances. 1

  • Lhommet, G., et al. (1980). Preparation of cyanoacetic esters. CR Seances Acad. Sci., Ser. C, 290, 445-447. Cited in EP1028105B1. 3

Sources

Method

Using 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid as a building block

Application Note: Strategic Utilization of 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic Acid in Drug Discovery Executive Summary 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid (hereafter BFCP-Acid ) is a high-value "chi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic Acid in Drug Discovery

Executive Summary

3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid (hereafter BFCP-Acid ) is a high-value "chimeric" building block that bridges the gap between fragment-based drug discovery and late-stage diversification. Its unique architecture combines a metabolically stable aryl fluoride , a reactive aryl bromide handle , and a densely functionalized aliphatic tail (cyano-acid).

This guide outlines the strategic application of BFCP-Acid as a precursor for


-amino acids (GABA analogs) , heterocyclic scaffolds , and PROTAC linkers . By leveraging the orthogonal reactivity of its four functional sites, researchers can rapidly generate libraries of bioactive small molecules with enhanced physicochemical properties.

Chemical Profile & Structural Advantages

BFCP-Acid is not merely a linker; it is a pharmacophore generator .

FeatureFunctionalityStrategic Advantage
Carboxylic Acid Anchor PointReady for amide coupling, esterification, or Curtius rearrangement.

-Cyano Group
Masked Amine / AcidifierPrecursor to primary amines (

-amino acids) or heterocycles; increases acidity of the

-proton for alkylation.
Aryl Bromide (C5) Diversification HandleExcellent substrate for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.
Aryl Fluoride (C2) Metabolic BlockerBlocks oxidative metabolism (CYP450) at the electron-rich ortho position; modulates lipophilicity (

).

Strategic Versatility Workflow

The following diagram illustrates the divergent synthetic pathways accessible from the BFCP-Acid core.

BFCP_Versatility Core BFCP-Acid (Core Scaffold) Amide Amide Coupling (R-NH2) Core->Amide COOH Activation Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Pd-Cat X-Coupling Reduction Nitrile Reduction (H2/Cat) Core->Reduction Hydrogenation Cyclization Heterocyclization (Hydrazines) Core->Cyclization Condensation Library Amide Library (Fragment Screening) Amide->Library Biaryl Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Biaryl GABA Beta-Amino Acids (Gabapentinoids) Reduction->GABA Pyrazoles Amino-Pyrazoles (GPCR Ligands) Cyclization->Pyrazoles

Figure 1: Divergent synthesis map showing the four primary transformation vectors for BFCP-Acid.

Application Modules & Protocols

Module A: Synthesis of Fluorinated -Amino Acids (GABA Analogs)

Rationale: The reduction of the cyano group in the presence of the carboxylic acid yields


-amino acids, which are critical pharmacophores in neuroactive drugs (e.g., Pregabalin, Baclofen). The 2-fluoro substituent often improves blood-brain barrier (BBB) permeability.

Protocol 1: Selective Nitrile Reduction Note: Standard hydrogenation can debrominate the aryl ring. This protocol uses Cobalt(II) chloride/Sodium borohydride to preserve the Ar-Br bond.

  • Reagents: BFCP-Acid (1.0 eq), CoCl

    
    
    
    
    
    6H
    
    
    O (2.0 eq), NaBH
    
    
    (10.0 eq), Boc
    
    
    O (2.0 eq), Methanol (0.1 M).
  • Setup: Dissolve BFCP-Acid and CoCl

    
     in dry methanol at 0°C under N
    
    
    
    .
  • Reduction: Add NaBH

    
     portion-wise over 30 minutes. (Caution: Vigorous gas evolution).[1]
    
  • Trapping: Once gas evolution ceases, add Boc

    
    O to trap the resulting primary amine in situ, preventing lactamization. Stir at RT for 4 hours.
    
  • Workup: Quench with sat. NH

    
    Cl. Evaporate MeOH. Extract with EtOAc.[1]
    
  • Validation:

    • TLC: Disappearance of starting material (R

      
       ~0.4 in 5% MeOH/DCM).
      
    • MS: Look for [M+Na]

      
       of the Boc-protected amino acid.
      
Module B: Late-Stage Diversification via Suzuki-Miyaura Coupling

Rationale: The 5-bromo position allows this scaffold to serve as a "warhead" carrier. Perform the coupling after amide formation to prevent catalyst poisoning by the free acid.

Protocol 2: Microwave-Assisted Cross-Coupling

  • Reagents: BFCP-Amide derivative (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl

    
     (0.05 eq), K
    
    
    
    CO
    
    
    (3.0 eq).
  • Solvent: Dioxane:Water (4:1), degassed.

  • Reaction: Microwave irradiation at 100°C for 30 minutes.

  • Purification: Filter through Celite. The 2-fluoro group adjacent to the alkyl chain does not interfere sterically with the meta-position coupling.

Module C: Heterocycle Construction (Amino-Pyrazoles)

Rationale: 2-cyano acids react with hydrazines to form 3-amino-4-substituted pyrazoles, a privileged scaffold in kinase inhibitors.

Protocol 3: One-Pot Cyclization

  • Reagents: BFCP-Acid Ethyl Ester (formed via EtOH/H

    
    SO
    
    
    
    ), Hydrazine Hydrate (2.5 eq).
  • Conditions: Reflux in Ethanol for 6 hours.

  • Mechanism: Hydrazine attacks the ester carbonyl, followed by intramolecular attack on the nitrile, tautomerizing to the 5-amino-pyrazol-3-one derivative.

Analytical Data & QC Standards

When validating the integrity of BFCP-Acid, look for these diagnostic signals.

Table 1: Diagnostic NMR/IR Signals

SpectroscopySignalAssignmentNotes

H NMR (400 MHz, DMSO-d

)

12.8 (br s, 1H)
-COOH Exchangeable with D

O.

7.6 - 7.2 (m, 3H)
Ar-H Look for the specific splitting pattern of 1,2,4-substitution with F-coupling.

4.1 (dd, 1H)
-CH (CN)-Diagnostic methine proton; coupling to CH

.

3.2 (m, 2H)
Ar-CH

-
Diastereotopic protons due to the chiral center at

-carbon.

C NMR

~118 ppm
-C

N
Weak intensity; characteristic nitrile shift.

~160 ppm
Ar-C-F Doublet due to C-F coupling (

Hz).
IR (ATR) 2245 cm

C

N stretch
Sharp, weak band. Distinct from alkyne.

Handling & Safety Profile

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Specific Toxicity: Contains a nitrile group; while not releasing free cyanide under standard conditions, avoid strong acids/oxidizers that could compromise the nitrile integrity.

  • Storage: Store at 2-8°C under inert atmosphere (Argon). The

    
    -proton is acidic; avoid storage in basic media to prevent racemization if using a chiral variant.
    

References

  • GABA Analogs in Drug Design: Yuen, P.-W., et al. "Enantioselective synthesis of PD144723: A potent stereospecific anticonvulsant." Bioorganic & Medicinal Chemistry Letters, 1994. Link

  • Nitrile Reduction Protocols: Osby, J. O., et al. "Reduction of Nitriles to Primary Amines with Cobalt Chloride and Sodium Borohydride." Journal of the American Chemical Society, 1986. Link

  • Suzuki Coupling on Halogenated Phenylacetic Acids: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

  • Synthesis of 3-Aryl-2-cyanopropionic Acids: "Preparation of 3-cyanopropanoic acid derivatives." PubChem Patent Summary, US Patent 20160102042A1. Link

Sources

Application

Application Notes and Protocols for the Preparation and Evaluation of mGluR5 Negative Allosteric Modulators Derived from Cyanopropionic Acid

Abstract This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and evaluation of Negative Allosteric Modulators (NAMs) targeting the metabot...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and evaluation of Negative Allosteric Modulators (NAMs) targeting the metabotropic glutamate receptor 5 (mGluR5). A key focus is a proposed synthetic strategy utilizing cyanopropionic acid as a versatile starting material for the generation of a core pyrazolone scaffold, a privileged structure in many mGluR5 NAMs. These notes offer in-depth protocols for the chemical synthesis, purification, and characterization of these compounds, alongside detailed methodologies for their biological validation through in vitro and in vivo assays. The overarching goal is to equip scientists with the necessary technical knowledge and practical insights to accelerate the discovery and development of novel therapeutics for neurological and psychiatric disorders associated with mGluR5 dysregulation.

Introduction: The Therapeutic Promise of Targeting mGluR5

The metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor (GPCR), is a pivotal modulator of glutamatergic neurotransmission in the central nervous system (CNS).[1][2] Its high expression in brain regions critical for cognition, emotion, and motor control, such as the hippocampus, striatum, and cortex, underscores its importance in synaptic plasticity and neuronal excitability.[1] Dysregulation of mGluR5 signaling has been implicated in a spectrum of neurological and psychiatric disorders, including Fragile X syndrome, autism spectrum disorders, schizophrenia, anxiety, depression, and Parkinson's disease.[3][4]

Overactivation of mGluR5 can lead to excitotoxicity, neuroinflammation, and impaired synaptic function.[1][2] Consequently, attenuating mGluR5 activity with Negative Allosteric Modulators (NAMs) has emerged as a promising therapeutic strategy.[5] NAMs offer a more nuanced approach to receptor modulation compared to direct antagonists, as they fine-tune the receptor's response to the endogenous ligand, glutamate, rather than completely blocking it.[6] This can lead to improved safety and efficacy profiles in clinical applications.[5][7]

This guide focuses on the preparation of mGluR5 NAMs, with a particular emphasis on a synthetic pathway originating from the readily available and versatile building block, cyanopropionic acid.

The Allosteric Modulation of mGluR5: A Mechanistic Overview

Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand (glutamate) binds.[8][9] This interaction induces a conformational change in the receptor that alters its affinity for and/or efficacy of the orthosteric ligand.

Negative Allosteric Modulators (NAMs) decrease the receptor's response to glutamate. This can be achieved through several mechanisms:

  • Decreased Affinity: The NAM-induced conformational change can lower the binding affinity of glutamate for the orthosteric site.

  • Decreased Efficacy: The NAM can impair the ability of the receptor to activate downstream signaling pathways, even when glutamate is bound.

  • Inverse Agonism: Some NAMs can reduce the basal, or constitutive, activity of the receptor in the absence of an agonist.

The following diagram illustrates the principle of negative allosteric modulation at mGluR5.

mGluR5_NAM_Mechanism cluster_0 Basal State cluster_1 Glutamate Activation cluster_2 Negative Allosteric Modulation Receptor_Basal mGluR5 Basal Activity Glutamate Glutamate Receptor_Active mGluR5 Active State Glutamate->Receptor_Active Binds to orthosteric site Signaling Gq/11 Signaling (PLC, IP3, Ca2+) Receptor_Active->Signaling Initiates Signaling Cascade NAM NAM Receptor_Inactive mGluR5 Inactive State NAM->Receptor_Inactive Binds to allosteric site Signaling_Blocked Reduced Gq/11 Signaling Receptor_Inactive->Signaling_Blocked Signaling Inhibited Glutamate_2 Glutamate Glutamate_2->Receptor_Inactive Binding reduced or ineffective

Caption: Mechanism of mGluR5 Negative Allosteric Modulation.

Synthetic Strategy: From Cyanopropionic Acid to Pyrazolone-Based mGluR5 NAMs

A proposed synthetic pathway leverages the reactivity of cyanopropionic acid to construct a key β-ketonitrile intermediate, which can then be utilized in a Knorr pyrazole synthesis to form the core pyrazolone scaffold of the target NAMs.

Rationale for Using Cyanopropionic Acid

Cyanopropionic acid (3-cyanopropanoic acid) is an attractive starting material due to its bifunctional nature, possessing both a carboxylic acid and a nitrile group.[10] This allows for a variety of chemical transformations. The nitrile group, in particular, can be readily converted into other functional groups or participate in cyclization reactions.

Proposed Synthetic Workflow

The following diagram outlines the proposed synthetic workflow for the preparation of a pyrazolone-based mGluR5 NAM from cyanopropionic acid.

Synthetic_Workflow Start Cyanopropionic Acid Step1 Esterification Start->Step1 Intermediate1 β-Ketonitrile Intermediate Step1->Intermediate1 Ethyl 3-cyanopropanoate Step2 Claisen Condensation with Aryl Ester Intermediate2 Pyrazolone Core Step2->Intermediate2 Intermediate1->Step2 Step3 Knorr Pyrazole Synthesis with Phenylhydrazine Intermediate2->Step3 Step4 Amide Coupling with Substituted Benzoic Acid Intermediate2->Step4 Final_Product mGluR5 NAM Step4->Final_Product

Caption: Proposed synthetic workflow for mGluR5 NAMs.

Detailed Synthetic Protocol

Protocol 1: Synthesis of a Pyrazolone-based mGluR5 NAM

Step 1: Esterification of Cyanopropionic Acid

  • To a solution of 3-cyanopropanoic acid (1.0 eq) in ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 3-cyanopropanoate.

Step 2: Formation of the β-Ketonitrile Intermediate (Claisen Condensation)

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add a mixture of ethyl 3-cyanopropanoate (1.0 eq) and a substituted ethyl benzoate (1.0 eq) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Acidify the reaction mixture with dilute hydrochloric acid and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude β-ketonitrile. Purify by column chromatography.

Step 3: Knorr Pyrazole Synthesis

  • Dissolve the β-ketonitrile intermediate (1.0 eq) and phenylhydrazine (1.0 eq) in glacial acetic acid.[11]

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.[11]

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the pyrazolone core.[12]

Step 4: Amide Coupling

  • To a solution of the pyrazolone core (1.0 eq) and a substituted benzoic acid (1.1 eq) in anhydrous dichloromethane, add EDC (1.2 eq) and DMAP (0.1 eq).

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the final product by column chromatography or recrystallization.

Biological Evaluation of Synthesized mGluR5 NAMs

A critical step in the drug discovery process is the thorough biological evaluation of the synthesized compounds to determine their potency, selectivity, and efficacy.

In Vitro Assays

Protocol 2: Radioligand Binding Assay

This assay determines the affinity of the synthesized compounds for the mGluR5 receptor by measuring their ability to displace a known radiolabeled NAM, such as [³H]MPEP.[1]

  • Prepare membranes from cells stably expressing the human mGluR5 receptor.

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]MPEP and varying concentrations of the test compound.

  • Incubate at room temperature for 1 hour to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki value for each compound, which represents its binding affinity.

Parameter Description
Radioligand [³H]MPEP (2-methyl-6-(phenylethynyl)pyridine)
Cell Line HEK293 cells stably expressing human mGluR5
Incubation Time 60 minutes at room temperature
Data Analysis Non-linear regression to determine IC₅₀, followed by Cheng-Prusoff equation to calculate Ki.

Protocol 3: Calcium Mobilization Assay

This functional assay measures the ability of the synthesized NAMs to inhibit the increase in intracellular calcium concentration induced by a known mGluR5 agonist.

  • Plate HEK293 cells stably expressing mGluR5 in a 96-well plate and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C.[13]

  • Wash the cells to remove excess dye.

  • Add varying concentrations of the test compound to the cells and incubate for a short period.

  • Stimulate the cells with a submaximal concentration (EC₈₀) of an mGluR5 agonist (e.g., glutamate or quisqualate).

  • Measure the change in fluorescence intensity using a fluorescence plate reader.

  • Calculate the IC₅₀ value for each compound, representing its functional potency as a NAM.

In Vivo Assays

Protocol 4: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used behavioral test to assess anxiety in rodents.[5][14] Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms of the maze.[14]

  • The EPM apparatus consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.[14]

  • Administer the test compound or vehicle to the mice or rats via the desired route (e.g., intraperitoneal injection).

  • After a specific pre-treatment time, place the animal in the center of the maze, facing an open arm.[3]

  • Allow the animal to explore the maze for a 5-minute period, recording its behavior with a video camera.[3]

  • Analyze the video to determine the time spent in and the number of entries into the open and closed arms.[5]

Protocol 5: Open Field Test (OFT) for Locomotor Activity and Anxiety

The OFT is used to assess general locomotor activity and anxiety-like behavior.[3][15] A decrease in activity in the center of the arena is indicative of anxiety.

  • The open field is a square arena with walls to prevent escape.[3]

  • Administer the test compound or vehicle to the animals.

  • Place the animal in the center of the open field and allow it to explore for a defined period (e.g., 10-30 minutes).

  • Use an automated tracking system to record the animal's movement, including total distance traveled, time spent in the center versus the periphery, and rearing frequency.[15]

Behavioral Test Primary Measures Interpretation of NAM Effect
Elevated Plus Maze Time in open arms, Entries into open armsIncrease indicates anxiolytic-like effect
Open Field Test Time in center, Total distance traveledIncrease in center time suggests anxiolytic effect; no change in total distance rules out sedative effects

Data Analysis and Interpretation

For in vitro assays, dose-response curves should be generated using non-linear regression analysis to determine IC₅₀ and Ki values. For in vivo behavioral assays, statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare the effects of the test compounds to the vehicle control group.

Conclusion

The development of potent and selective mGluR5 NAMs holds significant promise for the treatment of a range of CNS disorders. The synthetic and screening protocols outlined in this application note provide a robust framework for the discovery and preclinical evaluation of novel mGluR5 modulators derived from cyanopropionic acid. By following these detailed methodologies, researchers can efficiently synthesize, characterize, and validate new chemical entities with the potential to become next-generation therapeutics.

References

  • Vertex AI Search. (2025). mGluR5 as a Potential Orchestrator of Astrocyte Interactions in Neurological Disorders.
  • Vertex AI Search. (2025). mGluR5 as a Potential Orchestrator of Astrocyte Interactions in Neurological Disorders.
  • Vertex AI Search. (2012). Translational Concepts of mGluR5 in Synaptic Diseases of the Brain - Frontiers.
  • Vertex AI Search. (n.d.). 3-CYANOPROPANOIC ACID 16051-87-9 wiki - Guidechem.
  • Vertex AI Search. (2022).
  • Vertex AI Search. (n.d.). mGluR5 Positive and Negative Allosteric Modulators Differentially Affect Dendritic Spine Density and Morphology in the Prefrontal Cortex - PMC.
  • Vertex AI Search. (2023). Buy 3-Cyanopropanoic acid | 16051-87-9 - Smolecule.
  • Vertex AI Search. (2024).
  • Vertex AI Search. (n.d.). 2-Cyanopropanoic acid - MySkinRecipes.
  • Vertex AI Search. (n.d.). Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC.
  • Vertex AI Search. (n.d.). Substituent effects of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides on positive allosteric modulation of the metabotropic glutamate-5 receptor in rat cortical astrocytes. ChEMBL - EMBL-EBI.
  • Vertex AI Search. (2019).
  • Vertex AI Search. (2019). Allosteric Modulation Mechanism of the mGluR5 Transmembrane Domain - PubMed.
  • Vertex AI Search. (2008).
  • Vertex AI Search. (2023).
  • Vertex AI Search. (n.d.). Characterization of a mGluR5 Knockout Rat Model with Hallmarks of Fragile X Syndrome.
  • Vertex AI Search. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Publishing.
  • Vertex AI Search. (n.d.). Knorr Pyrazole Synthesis - Chem Help Asap.
  • Vertex AI Search. (n.d.). Knorr Pyrazole Synthesis.
  • Vertex AI Search. (2021). mGluR5 Negative Modulators for Fragile X: Resistance and Persistence.
  • Vertex AI Search. (2021). In vivo imaging of mGlu5 receptor expression in humans with Fragile X Syndrome towards development of a potential biomarker - PMC.
  • Vertex AI Search. (2025). Fragile X syndrome: A preclinical review on metabotropic glutamate receptor 5 (mGluR5)
  • Vertex AI Search. (n.d.). Knorr Pyrazole Synthesis of Edaravone - Rsc.org.
  • Vertex AI Search. (n.d.). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile)
  • Vertex AI Search. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC.
  • Vertex AI Search. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI.
  • Vertex AI Search. (n.d.). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis.
  • Vertex AI Search. (2016). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance - JOCPR.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (2011). Design and synthesis of substituted N-(1,3-diphenyl-1H-pyrazol-5-yl)
  • Vertex AI Search. (2021). Identification of Metabotropic Glutamate Receptor Subtype 5 Potentiators Using Virtual High-Throughput Screening | ACS Chemical Neuroscience.
  • Vertex AI Search. (2020). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects.
  • Vertex AI Search. (n.d.). Behavioral Models | Behavioral and Functional Neuroscience Lab.

Sources

Method

Decarboxylation of 2-Cyanopropionic Acid Derivatives: A Detailed Guide to Methods and Protocols

Introduction: The Strategic Importance of Decarboxylation in Synthesis The removal of a carboxyl group, or decarboxylation, from 2-cyanopropionic acid and its derivatives is a pivotal transformation in organic synthesis....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Decarboxylation in Synthesis

The removal of a carboxyl group, or decarboxylation, from 2-cyanopropionic acid and its derivatives is a pivotal transformation in organic synthesis. This reaction unlocks access to a diverse array of valuable nitrile-containing molecules, which are prominent scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2] The strategic placement of the cyano group alpha to the carboxylic acid facilitates this transformation, making these substrates particularly amenable to a variety of decarboxylation methods.[3] This guide provides an in-depth exploration of the primary methods for the decarboxylation of 2-cyanopropionic acid derivatives, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

The inherent value of this process lies in its ability to serve as a key step in the synthesis of more complex molecules. The cyanoacetic ester synthesis, a classic method for forming carbon-carbon bonds, often culminates in a decarboxylation step to yield the final product.[4] Furthermore, the resulting nitriles are versatile intermediates, readily converted to amines, amides, aldehydes, and carboxylic acids.[1]

This document will delve into the nuances of thermal, salt-mediated (Krapcho), metal-catalyzed, and other emerging decarboxylation techniques. Each section will not only present a step-by-step protocol but also elucidate the underlying chemical principles that govern the reaction, empowering the user to troubleshoot and adapt these methods for their specific synthetic challenges.

I. Thermal Decarboxylation: The Simplest Approach

Direct heating is the most straightforward method for the decarboxylation of 2-cyanopropionic acids. The presence of the electron-withdrawing cyano group at the α-position significantly lowers the temperature required for CO₂ extrusion compared to simple carboxylic acids.[3][5]

Mechanistic Rationale

The mechanism of thermal decarboxylation of β-keto acids and related compounds, including α-cyano carboxylic acids, is generally understood to proceed through a cyclic, concerted transition state.[6] This process involves a six-membered ring that facilitates the simultaneous cleavage of the C-C bond and the formation of an enol intermediate, which then tautomerizes to the more stable nitrile product.

Caption: Concerted mechanism of thermal decarboxylation.

Protocol 1: Thermal Decarboxylation of a Substituted 2-Cyanopropionic Acid

Materials:

  • Substituted 2-cyanopropionic acid

  • High-boiling point inert solvent (e.g., diphenyl ether, optional)

  • Round-bottom flask

  • Distillation apparatus (if product is volatile)

  • Heating mantle or oil bath

Procedure:

  • Place the substituted 2-cyanopropionic acid into a round-bottom flask. If the product is volatile, configure the flask with a distillation apparatus. For substrates prone to charring at high temperatures, the use of a high-boiling inert solvent is recommended.[7]

  • Gradually heat the flask using a heating mantle or an oil bath.

  • Monitor the reaction for the evolution of carbon dioxide gas, which indicates the onset of decarboxylation.

  • Continue heating until the gas evolution ceases. The required temperature will be substrate-dependent but typically ranges from 150-250 °C.[8]

  • Work-up:

    • If the product is volatile, it can be collected directly by distillation from the reaction flask.[7]

    • If a solvent was used, cool the reaction mixture to room temperature. The product can then be isolated by distillation or crystallization.

  • Purify the crude product by column chromatography, distillation, or recrystallization as needed.

II. Krapcho Decarboxylation: A Mild and Versatile Salt-Mediated Method

The Krapcho decarboxylation is a widely employed and exceptionally mild method for the dealkoxycarbonylation of esters bearing an electron-withdrawing group at the α-position, including α-cyano esters.[9][10] This reaction is typically performed by heating the substrate with a salt, most commonly an alkali metal halide like lithium chloride (LiCl) or sodium chloride (NaCl), in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), often in the presence of a small amount of water.[9][10][11]

Mechanistic Insights and Advantages

The reaction proceeds via a nucleophilic attack of the halide ion on the alkyl group of the ester in an SN2 fashion.[12] This is followed by decarboxylation of the resulting carboxylate intermediate. The presence of water facilitates the final protonation of the carbanion intermediate.[12]

A significant advantage of the Krapcho decarboxylation is its near-neutral reaction conditions, which allows for the presence of a wide range of acid- or base-sensitive functional groups.[9][10][12] It is a chemoselective method that can often avoid side reactions like racemization.[9]

G cluster_1 Krapcho Decarboxylation Workflow Start α-Cyano Ester + LiCl + H₂O in DMSO SN2 Nucleophilic Attack (Cl⁻ on Ester Alkyl Group) Start->SN2 Intermediate Carboxylate Intermediate + Alkyl Chloride SN2->Intermediate Decarboxylation Heat (Δ) Loss of CO₂ Intermediate->Decarboxylation Carbanion Resonance-Stabilized Carbanion Decarboxylation->Carbanion Protonation Protonation by H₂O Carbanion->Protonation Product Nitrile Product Protonation->Product

Caption: Key steps in the Krapcho decarboxylation.

Protocol 2: Krapcho Decarboxylation of a Substituted Ethyl 2-Cyanopropionate

Materials:

  • Substituted ethyl 2-cyanopropionate

  • Lithium chloride (LiCl)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted ethyl 2-cyanopropionate (1 equivalent), lithium chloride (1.2 equivalents), DMSO, and water (1.2 equivalents). The volume of DMSO should be sufficient to dissolve the reactants upon heating.[7]

  • Stir the mixture at room temperature to ensure initial mixing.

  • Heat the reaction mixture to 140–190 °C and maintain this temperature.[9]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).[7]

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.[7]

    • Combine the organic extracts and wash with brine to remove residual DMSO and water.[7]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation as required.

Parameter Typical Conditions Notes
Substrate α-Cyano esterMethyl esters often react faster.[12]
Salt LiCl, NaCl, NaCN, KCNLiCl is very common.[9][11]
Solvent DMSO, DMF, HMPTPolar aprotic solvents are essential.[10][13]
Temperature 140-190 °CHigher temperatures accelerate the reaction.[9]
Additives WaterOften added to facilitate the final protonation step.[11][12]

Table 1: Typical Reaction Parameters for Krapcho Decarboxylation

III. Metal-Catalyzed Decarboxylation: Expanding the Synthetic Toolbox

Transition metal catalysis offers alternative pathways for decarboxylation, often proceeding under different conditions and with unique selectivities compared to thermal or salt-mediated methods.[14] Copper and palladium are among the most studied metals for this transformation.[14][15] These methods are particularly valuable for decarboxylative coupling reactions, where the carboxyl group is replaced by a new carbon-carbon or carbon-heteroatom bond.

Mechanistic Considerations

Metal-catalyzed decarboxylation of α-cyanoacetic acids can proceed through several mechanisms.[15] One proposed pathway involves the formation of a metal-carboxylate complex. The metal can act as a Lewis acid, coordinating to the cyano group and facilitating decarboxylation.[15] Alternatively, an organometallic intermediate can be formed directly upon decarboxylation.[15]

Protocol 3: Copper-Catalyzed Protodecarboxylation (Illustrative)

While many metal-catalyzed decarboxylations of cyanoacetates are part of coupling reactions, a simple protodecarboxylation can be illustrative.

Materials:

  • Substituted 2-cyanopropionic acid

  • Copper(I) oxide (Cu₂O) or other suitable copper catalyst

  • 1,10-Phenanthroline or other suitable ligand

  • Inert solvent (e.g., N,N-dimethylformamide - DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating plate/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, inert-atmosphere-flushed round-bottom flask, add the substituted 2-cyanopropionic acid (1 equivalent), the copper catalyst (e.g., 5-10 mol%), and the ligand (e.g., 10-20 mol%).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture under an inert atmosphere to a temperature typically ranging from 80-140 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer, filter, and concentrate.

  • Purify the product as necessary.

IV. Emerging and Specialized Decarboxylation Methods

The field of organic synthesis is continually evolving, leading to the development of novel decarboxylation methods that offer advantages in terms of sustainability, efficiency, and milder reaction conditions.

Microwave-Assisted Decarboxylation

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including decarboxylation.[16] Microwave-assisted Krapcho decarboxylations have been developed, sometimes allowing for the use of more environmentally benign solvents like water.[17][18] In some cases, solvent- and catalyst-free microwave-assisted decarboxylation of malonic acid derivatives has been achieved, offering a green and efficient alternative.[19]

Photoredox-Catalyzed Decarboxylation

Visible-light photoredox catalysis has opened up new avenues for radical-mediated decarboxylation under exceptionally mild conditions.[20][21] This approach often involves the single-electron oxidation of a carboxylate to form a carboxyl radical, which then rapidly extrudes CO₂ to generate an alkyl radical.[1] This radical can then be trapped by a suitable reagent. While often employed in decarboxylative coupling reactions, this methodology holds promise for simple protodecarboxylation as well.[17][22][23]

Enzymatic Decarboxylation

Biocatalysis offers a highly selective and environmentally friendly approach to chemical transformations.[24] While less common for the specific decarboxylation of 2-cyanopropionic acid derivatives in industrial synthesis, the principles of enzymatic decarboxylation, for example using pyridoxal 5'-phosphate (PLP)-dependent enzymes for amino acid decarboxylation, highlight the potential for developing biocatalytic routes for these substrates.[24]

V. Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Incomplete Reaction Insufficient temperature or reaction time.Increase temperature or prolong reaction time. For Krapcho, ensure anhydrous conditions if water is detrimental to a specific substrate.
Poor substrate solubility.For Krapcho, ensure enough DMSO/DMF is used. For thermal methods, consider a high-boiling co-solvent.
Low Yield Product degradation at high temperatures.Use a milder method like Krapcho or photoredox catalysis. Optimize temperature and reaction time.
Side reactions (e.g., nitrile hydrolysis).For Krapcho, minimize water content if hydrolysis is an issue. Acid-catalyzed methods might also be problematic.
Difficulty in Purification Residual high-boiling solvent (e.g., DMSO).Perform thorough aqueous washes during work-up. Azeotropic distillation with a suitable solvent can also help.

Table 2: Common Troubleshooting Scenarios in Decarboxylation Reactions

Conclusion

The decarboxylation of 2-cyanopropionic acid derivatives is a versatile and indispensable tool in modern organic synthesis. The choice of method—be it the simplicity of thermal decarboxylation, the mildness and broad applicability of the Krapcho reaction, or the unique opportunities offered by metal-catalyzed and photoredox approaches—depends critically on the specific substrate, the presence of other functional groups, and the desired scale of the reaction. By understanding the mechanistic underpinnings of each technique and following robust experimental protocols, researchers can effectively leverage this powerful transformation to access a wide range of important nitrile-containing molecules.

References

  • Krapcho, A. P. The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-withdrawing Substituents. Organic Reactions.
  • O'Hair, R. A. J. et al. Copper mediated decyano decarboxylative coupling of cyanoacetate ligands: Pesci versus Lewis acid mechanism. Dalton Transactions.
  • Krapcho Decarboxyl
  • Krapcho, A. P. The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-withdrawing Substituents. Molecules.
  • Krapcho decarboxyl
  • The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents.
  • Shang, R. & Fu, Y.
  • Goossen, L. J. et al. Copper catalyzed decarboxylative alkynylation of quaternary α-cyano acetate salts.
  • O'Hair, R. A. J. Copper mediated decyano decarboxylative coupling of cyanoacetate ligands: Pesci versus Lewis acid mechanism. The University of Melbourne.
  • Waser, J. et al.
  • Mahmood, E. A., Azizi, B. & Majedi, S. Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. Chemical Review and Letters.
  • Di Stefano, S. et al. Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. Chemistry – A European Journal.
  • Nicewicz, D. A. et al. Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. Journal of the American Chemical Society.
  • Decarboxyl
  • A New Approach to the Cyanoacetic Ester Synthesis. Synlett.
  • Decarboxylation in Natural Products Biosynthesis.
  • Asano, Y. et al.
  • Microwave-assisted decarboxylative reactions: advanced strategies for sustainable organic synthesis. Royal Society of Chemistry.
  • Decarboxylation reactions. II. Reaction of conjugated unsaturated ketones and nitriles with carboxylic acids. R Discovery.
  • What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? Chemistry Stack Exchange.
  • Technical Support Center: Decarboxylation of Cyanoacetic Acid Deriv
  • Decarboxyl
  • Majedi, S. et al. Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. Chemical Review and Letters.
  • Decarboxyl
  • Decarboxyl
  • Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Deriv
  • Murphree, S. S. & Mason, J. D.
  • Decarboxylation of malonic acid derivatives.
  • 2-Cyanopropanoic acid. MySkinRecipes.
  • Nonenzymic Decarboxyl
  • MacMillan, D. W. C. et al. Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. Journal of the American Chemical Society.
  • Process for the preparation of 2-cyano-3,3-dimethyl-cyclopropane-1-carboxylic acid esters, intermediates therefor and their production.
  • Decarboxylation of 2‐cyano‐2‐cyclohexylideneacetic acid. Chemistry Stack Exchange.
  • MacMillan, D. W. C. et al. Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. PubMed Central.
  • Di Stefano, S. et al. Dissipative Systems Driven by the Decarboxylation of Activated Carboxylic Acids. Accounts of Chemical Research.

Sources

Application

Application Notes and Protocols for Amide Coupling with 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic Acid

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide for the synthesis of amides using 3-(5-bromo-2-fluorophenyl)-2-cyanopropionic acid. The protocols and technical disc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of amides using 3-(5-bromo-2-fluorophenyl)-2-cyanopropionic acid. The protocols and technical discussions herein are designed to offer a comprehensive understanding of the reaction, enabling researchers to optimize conditions for their specific amine substrates and achieve high-yield, high-purity amide products.

Introduction: Navigating the Challenges of a Complex Substrate

The formation of an amide bond is a cornerstone reaction in medicinal chemistry and drug discovery.[1][2] While numerous methods for amide bond formation exist, the specific structural features of 3-(5-bromo-2-fluorophenyl)-2-cyanopropionic acid present a unique set of challenges that require careful consideration in the selection of coupling reagents and reaction conditions.

The carboxylic acid substrate possesses several key attributes that influence its reactivity:

  • Electronic Effects: The presence of a bromine and a fluorine atom on the phenyl ring, both of which are electron-withdrawing, increases the acidity of the carboxylic acid. This can be advantageous for the initial activation step.

  • Steric Hindrance: The ortho-fluoro substituent and the alpha-cyano group contribute to steric bulk around the carboxylic acid moiety, which can impede the approach of the amine nucleophile.[3][4]

  • Alpha-Cyano Group: The cyano group at the alpha position can influence the acidity of the alpha-proton and potentially participate in side reactions under certain conditions.

This guide will explore robust and efficient protocols for the successful amide coupling of this challenging substrate, focusing on two of the most reliable and widely used classes of coupling reagents: carbodiimides and uronium/aminium salts.

The Heart of the Reaction: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[5] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This process renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[6][7]

The general workflow for an amide coupling reaction is depicted below:

Amide Coupling Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Carboxylic_Acid 3-(5-Bromo-2-fluorophenyl) -2-cyanopropionic acid Activation Activation of Carboxylic Acid Carboxylic_Acid->Activation Amine Amine (R-NH2) Nucleophilic_Attack Nucleophilic Attack by Amine Amine->Nucleophilic_Attack Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activation Activation->Nucleophilic_Attack Quenching Reaction Quenching Nucleophilic_Attack->Quenching Extraction Aqueous Extraction Quenching->Extraction Chromatography Column Chromatography Extraction->Chromatography Product Amide Product Chromatography->Product

Figure 1: General workflow for amide coupling.

Recommended Coupling Protocols

Given the electron-deficient and potentially sterically hindered nature of 3-(5-bromo-2-fluorophenyl)-2-cyanopropionic acid, the choice of coupling reagent is critical. We present two primary protocols, one utilizing a carbodiimide-based reagent (EDC) and the other a uronium-based reagent (HATU), which are known for their high efficiency in challenging couplings.[6][8][9]

Protocol 1: EDC/HOBt Mediated Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a reactive O-acylisourea intermediate.[5] The addition of an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) is highly recommended to suppress side reactions, such as the formation of an N-acylurea byproduct, and to increase the efficiency of the aminolysis step by forming a more stable and reactive HOBt active ester.[6][10]

Mechanism of EDC/HOBt Coupling:

EDC_HOBt_Mechanism Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide Amide (R-CONHR') HOBt_Ester->Amide + R'-NH2 HOBt_Regen HOBt (regenerated) Amine R'-NH2 EDC_Urea EDC Urea Byproduct

Figure 2: Simplified mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocol:

  • To a solution of 3-(5-bromo-2-fluorophenyl)-2-cyanopropionic acid (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1-0.5 M), add HOBt (1.2 eq).

  • Add the desired amine (1.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table 1: Reagent Quantities for EDC/HOBt Coupling

ReagentMolar Equivalents
3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid1.0
Amine1.1
EDC·HCl1.2
HOBt1.2
DIPEA2.0 - 3.0
Anhydrous Solvent-
Protocol 2: HATU Mediated Coupling

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient uronium-based coupling reagent that often provides superior results for sterically hindered and electron-deficient substrates.[8][9] HATU reacts with the carboxylate to form a highly reactive O-acylisourea intermediate that rapidly converts to the corresponding HOAt active ester, which is more reactive than the HOBt ester.

Mechanism of HATU Coupling:

HATU_Mechanism Carboxylate R-COO- HOAt_Ester HOAt Active Ester Carboxylate->HOAt_Ester + HATU HATU HATU Amide Amide (R-CONHR') HOAt_Ester->Amide + R'-NH2 Amine R'-NH2 Tetramethylurea Tetramethylurea Byproduct HOAt_Regen HOAt (regenerated)

Figure 3: Simplified mechanism of HATU mediated amide coupling.

Experimental Protocol:

  • To a solution of 3-(5-bromo-2-fluorophenyl)-2-cyanopropionic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M), add HATU (1.1 eq).

  • Add DIPEA (2.0-3.0 eq) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with 5% aqueous LiCl solution (to remove DMF), followed by saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table 2: Reagent Quantities for HATU Coupling

ReagentMolar Equivalents
3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid1.0
Amine1.1
HATU1.1
DIPEA2.0 - 3.0
Anhydrous Solvent-

Technical Considerations and Optimization

The success of the amide coupling reaction with this particular substrate hinges on careful attention to several experimental parameters.

  • Choice of Solvent: DMF is generally a good solvent for HATU-mediated couplings as it can solubilize a wide range of substrates and reagents.[11] For EDC couplings, DCM is a common choice, but DMF can also be used if solubility is an issue. It is imperative that all solvents are anhydrous, as water can hydrolyze the activated intermediates.

  • Base Selection: A non-nucleophilic base such as DIPEA is crucial to deprotonate the carboxylic acid and the ammonium salt of the amine without competing in the coupling reaction.[9] The amount of base may need to be optimized depending on the specific amine salt used.

  • Reaction Temperature: Most amide couplings with EDC and HATU proceed efficiently at room temperature.[11] For particularly challenging or sterically hindered amines, gentle heating (e.g., 40-50 °C) may be beneficial, but this should be monitored carefully to avoid side reactions.

  • Reaction Monitoring: Close monitoring of the reaction by TLC or LC-MS is essential to determine the optimal reaction time and to identify the formation of any byproducts.

  • Purification: Silica gel column chromatography is typically required to isolate the pure amide product from the reaction byproducts and any unreacted starting materials. The choice of eluent system will depend on the polarity of the final amide.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine.- Presence of water in the reaction.- Increase the amount of coupling reagent and/or base.- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).- Increase the reaction temperature.- Ensure all reagents and solvents are strictly anhydrous.
Formation of N-acylurea byproduct (with EDC) Rearrangement of the O-acylisourea intermediate.- Ensure HOBt is added before or concurrently with EDC.- Run the reaction at a lower temperature (0 °C to room temperature).
Epimerization (if chiral centers are present) Use of a strong base or high reaction temperatures.- Use a weaker base if possible.- Maintain the reaction at room temperature or below.- The use of additives like HOBt or HOAt is known to suppress racemization.[7]

Conclusion

The amide coupling of 3-(5-bromo-2-fluorophenyl)-2-cyanopropionic acid, while presenting challenges due to its electronic and steric properties, can be achieved with high efficiency through the judicious selection of modern coupling reagents and careful control of reaction conditions. The protocols provided for EDC/HOBt and HATU-mediated couplings offer robust starting points for the synthesis of a diverse range of amide derivatives. Researchers are encouraged to use these guidelines as a foundation and to optimize the reaction parameters for each specific amine substrate to achieve the best possible outcomes in their synthetic endeavors.

References

  • BenchChem. (2025).
  • Jadhav, S. B., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 31(1), 127685.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 414-418.
  • Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89.
  • Legnani, L., et al. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. The Journal of Organic Chemistry, 85(8), 5526-5535.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Ulven, T. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Sigma-Aldrich.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504.
  • Bachem AG. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Sharma, S., et al. (2021). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Accounts of Chemical Research, 54(17), 3386-3398.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • AAPPTEC. (2021, May 19). Carbodiimides and Additives.
  • LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
  • Royal Society of Chemistry. (n.d.).
  • Chem-Space. (2023, January 22).

Sources

Method

Application Note & Protocol: Strategic Solvent Selection for the Recrystallization of 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic Acid

Abstract & Introduction The chemical and polymorphic purity of an Active Pharmaceutical Ingredient (API) is paramount to its safety, efficacy, and stability.[1] Recrystallization remains the most crucial and widely emplo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The chemical and polymorphic purity of an Active Pharmaceutical Ingredient (API) is paramount to its safety, efficacy, and stability.[1] Recrystallization remains the most crucial and widely employed unit operation for the final purification of solid APIs in the pharmaceutical industry.[1][2] This application note provides a detailed guide for developing a robust recrystallization protocol for 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid, a compound with structural motifs common in modern drug discovery. The molecule's trifunctional nature—a carboxylic acid, a cyano group, and a halogenated aromatic ring—presents a moderately polar profile that requires a systematic approach to solvent selection.

This guide moves beyond a simple prescriptive method, offering instead a logical workflow for solvent screening and process optimization. We will detail the underlying principles of solvent selection, provide a microscale screening protocol, a full-scale recrystallization procedure, and methods for verifying the purification's success.

The Science of Recrystallization: A Primer

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system at varying temperatures. The fundamental principle is that most solid compounds are more soluble in a hot solvent than in the same solvent when it is cold.[2][3] An ideal recrystallization process involves seven key stages:

  • Solvent Selection: Identifying a solvent or solvent system with optimal solubility characteristics.[2][4]

  • Dissolution: Dissolving the impure solid in a minimum amount of the hot solvent to create a saturated or near-saturated solution.[5][6]

  • Decolorization/Hot Filtration (Optional): Removing colored impurities with activated carbon or insoluble impurities via hot gravity filtration.[5]

  • Crystallization: Allowing the hot, saturated solution to cool slowly and undisturbed, which decreases the solubility of the desired compound and promotes the formation of a crystal lattice.[3][6]

  • Isolation: Collecting the purified crystals by vacuum filtration, separating them from the "mother liquor" which retains the majority of the impurities.[7]

  • Washing: Rinsing the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Removing the solvent from the crystals to obtain the final, purified solid.

The success of this entire process hinges on the initial choice of solvent.

Solvent Selection Strategy for 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic Acid

The "like dissolves like" principle is the cornerstone of solvent selection.[7] Our target molecule possesses both polar functional groups (carboxylic acid, nitrile) and a larger, less polar bromofluorophenyl ring. This duality suggests that neither a highly polar nor a purely non-polar solvent will be ideal. A solvent of intermediate polarity or a mixed-solvent system is likely to yield the best results.

An ideal solvent for this compound should exhibit:

  • High dissolving power for the compound at elevated temperatures.[8]

  • Low dissolving power for the compound at low or room temperatures.[8]

  • High solubility for impurities at all temperatures, so they remain in the mother liquor.

  • Chemical inertness to avoid reacting with the compound.

  • A boiling point that is high enough to provide a sufficient temperature gradient for crystallization but low enough to be easily removed during drying.[9]

Single Solvent vs. Mixed-Solvent Systems

For compounds like this, where a single solvent may be either too effective (dissolves the compound even when cold) or not effective enough (poor solubility even when hot), a mixed-solvent system, or solvent-pair, is often the solution.[5][9] This technique uses two miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[1][4]

The workflow for identifying the optimal solvent system is outlined below.

Solvent_Screening_Workflow start Start: Crude Solid screen_single Microscale Test: Single Solvents (e.g., Ethanol, Ethyl Acetate, Toluene) start->screen_single eval_single Evaluate Solubility screen_single->eval_single good_sol Result: Good Solvent (Soluble Hot, Insoluble Cold) eval_single->good_sol Ideal too_sol Result: Too Soluble eval_single->too_sol Dissolves Cold insol Result: Insoluble eval_single->insol Insoluble Hot use_single Proceed with Single Solvent Recrystallization good_sol->use_single screen_pair Microscale Test: Solvent-Pair System too_sol->screen_pair insol->screen_pair dissolve_good 1. Dissolve in minimal hot 'Good Solvent' (from 'Too Soluble' list) screen_pair->dissolve_good add_anti 2. Add 'Anti-Solvent' dropwise until cloudy (from 'Insoluble' list) dissolve_good->add_anti eval_pair Evaluate Crystal Formation upon cooling add_anti->eval_pair good_pair Result: Good Crystals Form eval_pair->good_pair Success bad_pair Result: Oiling Out / No Crystals eval_pair->bad_pair Failure use_pair Proceed with Solvent-Pair Recrystallization good_pair->use_pair retry Retry with different solvent pair bad_pair->retry retry->screen_pair

Caption: Workflow for systematic solvent screening.

Recommended Solvents for Screening

Based on the structure of 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid, the following solvents and pairs are recommended for initial screening.

SolventBoiling Point (°C)Dielectric Constant (20°C)Notes / Potential Role
Water 10080.4Likely an anti-solvent due to low solubility of the aromatic ring.[7]
Ethanol (95%) 7825.1Good candidate for a primary solvent; miscible with water.[7]
Isopropanol 8218.3Similar to ethanol, slightly less polar.
Ethyl Acetate 776.0Excellent intermediate polarity solvent; good primary solvent candidate.[7]
Toluene 1112.4May dissolve the compound well when hot; good for aromatic compounds.[7]
Hexane / Heptane 69 / 981.9 / 1.9Likely anti-solvents; good for pairing with more polar solvents.[5][10]

Commonly successful solvent pairs:

  • Ethanol / Water

  • Isopropanol / Water

  • Ethyl Acetate / Hexane (or Heptane)[9]

  • Toluene / Hexane (or Heptane)[5]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Microscale Solvent Screening
  • Place approximately 20-30 mg of the crude solid into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, toluene) dropwise, starting with ~0.5 mL.

  • Agitate the tube at room temperature. Note if the solid dissolves completely ("Too Soluble"), partially, or not at all.

  • For tubes where the solid is not soluble at room temperature, gently heat the mixture in a water or sand bath towards the solvent's boiling point. Add more solvent dropwise if necessary until the solid just dissolves. Record the approximate volume.

  • Allow the hot solutions to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.

  • Evaluate the results:

    • Ideal Single Solvent: The solid dissolved completely when hot but formed a significant amount of crystalline precipitate upon cooling.

    • Solvent-Pair Needed: If one solvent dissolved the compound at room temperature (e.g., Ethyl Acetate) and another did not dissolve it even when hot (e.g., Hexane), they form a potential solvent-pair.

  • To test a solvent-pair (e.g., Ethyl Acetate/Hexane): a. Dissolve ~30 mg of crude solid in a minimum amount of hot ethyl acetate. b. Add hexane dropwise to the hot solution until a persistent cloudiness (turbidity) appears. c. Add one or two more drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again. d. Allow the solution to cool slowly and observe crystal formation.

Protocol 2: Bulk Recrystallization (Illustrative Example using Ethyl Acetate/Hexane)

This protocol assumes the solvent screening identified Ethyl Acetate/Hexane as the optimal system.

  • Dissolution:

    • Place the crude 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid (e.g., 5.0 g) into a 250 mL Erlenmeyer flask with a stir bar.

    • Add the primary solvent (Ethyl Acetate) in small portions while heating the flask on a hot plate with stirring. Start with ~25-30 mL.

    • Continue adding hot Ethyl Acetate portion-wise until the solid is completely dissolved. Avoid adding a large excess of solvent.[5]

  • Hot Filtration (if necessary):

    • If the hot solution contains insoluble impurities (e.g., dust, particulates), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Induce Crystallization:

    • Heat the clear solution back to a gentle boil.

    • Slowly add the anti-solvent (Hexane) dropwise with continuous stirring.

    • Continue adding Hexane until the solution becomes faintly and persistently cloudy. This is the point of supersaturation.

    • Add 1-2 mL of hot Ethyl Acetate to redissolve the precipitate and ensure the solution is clear again.

  • Cooling & Crystal Growth:

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can cause the compound to precipitate as an oil or trap impurities.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation & Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals in the funnel with a small amount of ice-cold solvent mixture (use the same ratio of Ethyl Acetate/Hexane or pure, cold Hexane). This removes any residual mother liquor without significantly dissolving the product.

  • Drying:

    • Transfer the crystals to a watch glass or drying dish. Dry them in a vacuum oven at a temperature well below the solvent boiling points (e.g., 40-50 °C) until a constant weight is achieved.

Recrystallization_Process crude Crude Solid in Erlenmeyer Flask add_solvent Add Minimum Hot Solvent (e.g., Ethyl Acetate) crude->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter Hot Gravity Filtration hot_filter_q->hot_filter Yes add_anti Add Anti-Solvent to Cloud Point (e.g., Hexane) hot_filter_q->add_anti No hot_filter->add_anti cool Slow Cooling to RT, then Ice Bath add_anti->cool crystals Crystal Formation cool->crystals vac_filter Vacuum Filtration crystals->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry pure Pure Crystalline Product dry->pure

Caption: General workflow for bulk recrystallization.

Protocol 3: Purity Assessment

To validate the success of the purification, compare the material before and after recrystallization using one or more of the following methods:

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range at the literature value. Impurities typically depress and broaden the melting range.

  • Thin-Layer Chromatography (TLC): The purified sample should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity, often expressed as a percentage area of the main peak.

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
Oiling Out Solution is cooling too quickly; boiling point of solvent is too close to melting point of the compound; solution is too concentrated.Re-heat the mixture to dissolve the oil. Add a small amount of additional primary solvent. Allow to cool much more slowly.
No Crystals Form Too much solvent was used; solution is not sufficiently supersaturated.Boil off some of the solvent to increase concentration and try cooling again. Try scratching the inside of the flask with a glass rod. Add a "seed" crystal from a previous batch.[3]
Poor Recovery / Low Yield Too much solvent used; premature crystallization during hot filtration; crystals are too soluble in the wash solvent.Concentrate the mother liquor and cool again to obtain a "second crop" of crystals. Ensure filtration apparatus is pre-heated. Always use ice-cold solvent for washing.
Colored Crystals Colored impurities were not removed.Re-dissolve the crystals, add a small amount of activated charcoal, heat for 5-10 minutes, and perform a hot gravity filtration before proceeding with crystallization.

References

  • University of California, Los Angeles. (n.d.). Crystallization. UCLA Chemistry and Biochemistry.
  • Morissette, S. L., et al. (2004). Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
  • Nichols, L. (n.d.). Recrystallization. LibreTexts Chemistry.
  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • University of California, Irvine. (n.d.). Experiment 2: Recrystallization. UCI Department of Chemistry.
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. PraxiLabs.
  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. LabXchange.
  • University of Colorado Boulder. (n.d.). Recrystallization. CU Boulder Department of Chemistry.
  • University of York. (n.d.). Solvent Choice. York University Chemistry Teaching Labs.
  • Biyani, M. R. (2018, October 20). Simple recrystallization method for obtaining pure compound (natural product)? ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid

Welcome to the technical support center for the synthesis of 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can navigate the complexities of this multi-step synthesis with confidence.

Introduction

The target molecule, 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid, is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its synthesis is typically achieved through a three-step sequence starting from 5-Bromo-2-fluorobenzaldehyde. This guide provides a comprehensive overview of this process, focusing on yield optimization and problem-solving.

The overall synthetic pathway is as follows:

  • Knoevenagel Condensation: Reaction of 5-bromo-2-fluorobenzaldehyde with an active methylene compound, typically ethyl cyanoacetate, to form an α,β-unsaturated cyanoester.

  • Conjugate Reduction: Selective reduction of the carbon-carbon double bond of the unsaturated intermediate.

  • Ester Hydrolysis: Saponification of the ethyl ester to the final carboxylic acid product.

Each step presents unique challenges and opportunities for optimization. This document will address them systematically.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low Yield or Stalled Knoevenagel Condensation (Step 1)

Problem: The reaction between 5-bromo-2-fluorobenzaldehyde and ethyl cyanoacetate is slow, incomplete, or results in a low yield of the desired product, ethyl (E)-2-cyano-3-(5-bromo-2-fluorophenyl)acrylate.

Potential CauseProposed Solution & Scientific Rationale
Ineffective Catalyst Solution: Screen different base catalysts. While piperidine is common, its volatility and potential for side reactions can be problematic. Consider using a non-volatile base like β-alanine or diisopropylethylammonium acetate (DIPEAc).[1][2] Rationale: The Knoevenagel condensation is base-catalyzed. The base deprotonates the active methylene compound (ethyl cyanoacetate) to form a nucleophilic enolate, which then attacks the aldehyde carbonyl. The catalyst's strength and steric properties are crucial for efficient reaction without promoting unwanted side reactions.[3]
Suboptimal Reaction Conditions Solution: Optimize the temperature and solvent. Many Knoevenagel condensations proceed efficiently at room temperature, but gentle heating (40-60 °C) in a solvent like ethanol or isopropanol can increase the reaction rate.[2][4] Monitor the reaction progress using Thin Layer Chromatography (TLC).
Water Scavenging Solution: Use a Dean-Stark apparatus if the reaction is performed at reflux in a suitable solvent like toluene. Rationale: The reaction produces water as a byproduct. Removing water from the reaction equilibrium can drive the reaction towards the product, in accordance with Le Châtelier's principle, often leading to higher yields.
Aldehyde Impurity Solution: Ensure the 5-bromo-2-fluorobenzaldehyde is pure. Aldehydes can oxidize to the corresponding carboxylic acid upon storage.[1] Purify by recrystallization or column chromatography if necessary. Rationale: The presence of the corresponding carboxylic acid will not participate in the reaction and will lower the effective concentration of the starting material, leading to reduced yields.
Issue 2: Poor Selectivity in Conjugate Reduction (Step 2)

Problem: During the reduction of the C=C double bond, the nitrile or ester functional groups are also reduced, or the reaction is incomplete.

Potential CauseProposed Solution & Scientific Rationale
Incorrect Reducing Agent Solution: Use a mild reducing agent known for 1,4-conjugate addition. Sodium borohydride (NaBH₄) in a protic solvent like ethanol is often effective for this transformation. Rationale: Harsher reducing agents like Lithium Aluminum Hydride (LiAlH₄) will readily reduce esters and nitriles. NaBH₄ is a much milder hydride donor, which, especially in the presence of a protic solvent, favors the selective reduction of the activated carbon-carbon double bond over the more stable ester and nitrile functionalities.
Suboptimal Temperature Solution: Perform the reduction at a low temperature (e.g., 0 °C to room temperature). Rationale: Exothermic reactions can lead to a loss of selectivity. Maintaining a lower temperature helps to control the reaction rate and prevent over-reduction or side reactions.
Incomplete Reaction Solution: Increase the molar excess of the reducing agent (e.g., from 1.1 eq to 1.5 or 2.0 eq) and extend the reaction time. Monitor by TLC or LC-MS to confirm the disappearance of the starting material.
Issue 3: Complications During Ester Hydrolysis (Step 3)

Problem: The final hydrolysis step results in a low yield of the desired carboxylic acid, or purification is difficult.

Potential CauseProposed Solution & Scientific Rationale
Nitrile Hydrolysis Solution: Use carefully controlled basic hydrolysis conditions (e.g., 1M NaOH or LiOH in a THF/water mixture) at room temperature or with gentle heating. Avoid prolonged reaction times at high temperatures or strongly acidic conditions. Rationale: The nitrile group can also be hydrolyzed to an amide or a carboxylic acid under harsh conditions. Basic hydrolysis (saponification) of the ester is typically faster and occurs under milder conditions than nitrile hydrolysis, allowing for selective transformation.
Difficult Product Isolation Solution: After the reaction is complete (monitored by TLC), carefully acidify the reaction mixture with cold 1M HCl to a pH of ~2-3. The carboxylic acid product should precipitate. If it remains dissolved, extract it with an organic solvent like ethyl acetate. Rationale: The product of saponification is the carboxylate salt, which is water-soluble. Protonation with a strong acid converts the salt into the neutral carboxylic acid, which is significantly less soluble in water and can be isolated by filtration or extraction.
Incomplete Hydrolysis Solution: Ensure at least one equivalent of base is used. For sluggish reactions, increase the temperature to 40-50 °C and monitor carefully. Using a co-solvent like THF or methanol can improve the solubility of the ester and accelerate the reaction.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the overall expected yield for this three-step synthesis?

A: While yields are highly dependent on the specific conditions and scale, a well-optimized sequence can be expected to yield 60-75% overall. Individual step yields are typically in the range of 80-95%.

Q2: Can I use malononitrile instead of ethyl cyanoacetate in the first step?

A: Yes, malononitrile is a common active methylene compound for Knoevenagel condensations.[5] This would produce 2-(5-bromo-2-fluorobenzylidene)malononitrile.[6] However, the subsequent steps would need to be adjusted. A selective hydrolysis of one nitrile group while reducing the double bond would be required, which can be challenging and may lead to different side products. Using ethyl cyanoacetate provides a more direct route due to the differential reactivity of the ester and nitrile groups.

Q3: What are the critical safety precautions for this synthesis?

A: Standard laboratory safety practices should be followed. 5-bromo-2-fluorobenzaldehyde can be an irritant. Sodium borohydride reacts with water to produce flammable hydrogen gas. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

Q4: What analytical techniques are recommended for monitoring the reactions and characterizing the final product?

A:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is essential for tracking the progress of each step.

  • Final Product Characterization:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and connectivity.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C≡N, C=O, O-H).

    • LC-MS: To assess purity and identify any impurities.[7]

Q5: Are there alternative synthetic routes?

A: An alternative route could involve the cyanation of a suitable precursor, such as 3-(5-bromo-2-fluorophenyl)propionic acid or its corresponding halide. However, the route described here, starting from the aldehyde, is generally more convergent and utilizes readily available starting materials.

Part 3: Detailed Experimental Protocols

Protocol 1: Knoevenagel Condensation - Synthesis of Ethyl (E)-2-cyano-3-(5-bromo-2-fluorophenyl)acrylate
  • To a 100 mL round-bottom flask, add 5-bromo-2-fluorobenzaldehyde (5.0 g, 24.6 mmol), ethyl cyanoacetate (3.07 g, 27.1 mmol, 1.1 eq), and ethanol (50 mL).

  • Add diisopropylethylamine (DIPEA) (0.64 g, 4.9 mmol, 0.2 eq) as the catalyst.

  • Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (eluent: 3:1 Hexane/Ethyl Acetate).

  • Upon completion, the product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Filter the solid product and wash it with cold ethanol.

  • Dry the white to off-white solid under vacuum to obtain the desired product. Expected yield: 85-95%.

Protocol 2: Conjugate Reduction - Synthesis of Ethyl 3-(5-bromo-2-fluorophenyl)-2-cyanopropanoate
  • Suspend the product from Protocol 1 (6.0 g, 20.0 mmol) in ethanol (80 mL) in a 250 mL round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (0.83 g, 22.0 mmol, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-3 hours. Monitor by TLC until the starting material is consumed.

  • Cool the mixture back to 0 °C and slowly quench the reaction by adding 1M HCl until the pH is ~5-6.

  • Remove the ethanol under reduced pressure.

  • Add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the product as an oil or low-melting solid. Expected yield: 90-98%.

Protocol 3: Ester Hydrolysis - Synthesis of 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid
  • Dissolve the ester from Protocol 2 (5.0 g, 16.5 mmol) in a mixture of tetrahydrofuran (THF, 30 mL) and water (15 mL).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (0.83 g, 19.8 mmol, 1.2 eq).

  • Stir the mixture at room temperature for 3-5 hours. Monitor the reaction by TLC (a more polar spot should appear for the carboxylic acid).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 by the dropwise addition of cold 2M HCl.

  • A white precipitate should form. Stir for 30 minutes in the ice bath.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid. Expected yield: 85-95%.

Visualizations

Synthetic Workflow

SynthesisWorkflow A 5-Bromo-2-fluorobenzaldehyde + Ethyl Cyanoacetate B Step 1: Knoevenagel Condensation (Base Catalyst, e.g., DIPEA) A->B C Ethyl (E)-2-cyano-3-(5-bromo-2- fluorophenyl)acrylate B->C D Step 2: Conjugate Reduction (NaBH4 in EtOH) C->D E Ethyl 3-(5-bromo-2-fluorophenyl) -2-cyanopropanoate D->E F Step 3: Ester Hydrolysis (LiOH, THF/H2O) E->F G 3-(5-Bromo-2-fluorophenyl)-2- cyanopropionic acid (Final Product) F->G Troubleshooting Start Low Final Yield Step1 Check Yield of Step 1 (Knoevenagel) Start->Step1 Step2 Check Yield of Step 2 (Reduction) Start->Step2 Step3 Check Yield of Step 3 (Hydrolysis) Start->Step3 Cause1A Ineffective Catalyst? Step1->Cause1A Cause1B Impure Aldehyde? Step1->Cause1B Cause2A Wrong Reducing Agent? Step2->Cause2A Cause2B Over-reduction? Step2->Cause2B Cause3A Incomplete Hydrolysis? Step3->Cause3A Cause3B Nitrile Hydrolysis? Step3->Cause3B Cause3C Purification Loss? Step3->Cause3C

Caption: Decision tree for diagnosing sources of low yield.

References

  • Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Available at: [Link]

  • Asian Journal of Chemistry. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Available at: [Link]

  • ResearchGate. The Chemistry of Malononitrile and its derivatives. Available at: [Link]

  • Wiley Online Library. Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. Available at: [Link]

  • Royal Society of Chemistry. Ex situ generation of stoichiometric HCN and its application in the Pd-catalysed cyanation of aryl bromides. Available at: [Link]

  • Mediterranean Journal of Medical Research. Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Available at: [Link]

  • SpringerLink. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available at: [Link]

  • MDPI. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Available at: [Link]

  • Organic Syntheses. Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. Available at: [Link]

  • Google Patents. Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.
  • ResearchGate. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Available at: [Link]

  • Google Patents. 5-bromo-2-fluorobenzonitrile synthesis method.
  • PubChem. 2-(5-Bromo-2-fluorophenyl)acetonitrile. Available at: [Link]

  • Georganics. 2-(5-Bromo-2-fluorobenzylidene)malononitrile. Available at: [Link]

  • PubMed Central. Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. Available at: [Link]

  • ResearchGate. Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. Available at: [Link]

  • Reddit. Purification of alkyl Bpin/other alkyl boronic esters. Available at: [Link]

  • IOPScience. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Available at: [Link]

  • BuyersGuideChem. 3-(5-Bromo-2-methoxyphenyl)-2-cyanopropionic Acid. Available at: [Link]

  • Google Patents. Method for producing 2-cyanophenylboronic acid derivative.
  • Royal Society of Chemistry. Novel pyrenylbenzylidene-malononitrile derivative mixed with cellulose acetate electrospun nanofibrous sheets for hydrazine detection. Available at: [Link]

  • MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Available at: [Link]

  • Google Patents. Preparation method of 3- (2-cyanophenyl) propionic acid and 4-cyano-1-indanone.
  • Indian Academy of Sciences. Ionic liquid-mediated three-component synthesis of fluorinated spiro-thiazine derivatives and their antimycobacterial and DNA cl. Available at: [Link]

  • PlumX. Synthesis, crystal structure investigation, and theoretical approaches to discover potential 6-bromo-3-cyanocoumarin as a potent inhibitor MetAP (methionine aminopeptidase) 2. Available at: [Link]

Sources

Optimization

Technical Support Center: Preventing Nitrile Hydrolysis During Ester Saponification

Welcome to the Advanced Synthesis Troubleshooting Guide. When processing multi-functional pharmaceutical intermediates, researchers frequently encounter the need to unmask a carboxylic acid from its ester precursor witho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. When processing multi-functional pharmaceutical intermediates, researchers frequently encounter the need to unmask a carboxylic acid from its ester precursor without disturbing a co-existing nitrile (-C≡N) group.

Standard saponification employs aqueous alkali metal hydroxides (NaOH, LiOH, KOH). However, the hydroxide ion is a hard nucleophile. While it readily attacks the ester carbonyl, it also attacks the electrophilic carbon of the nitrile, leading to hydration (forming a primary amide) and subsequent hydrolysis (forming a carboxylic acid). To circumvent this, we must shift the causality of the reaction: utilizing reagents that operate via neutral/mild nucleophilic attack, or leveraging the strict steric and electronic recognition pockets of biocatalysts.

Troubleshooting & FAQs

Q: I used 1.0 equivalent of LiOH in THF/Water at 0 °C, but I still observed 15% conversion of my nitrile to an amide. Why? A: Even at low temperatures and stoichiometric parity, the localized pH in the aqueous micro-droplets of your biphasic or mixed solvent system is highly basic. The hydroxide ion's attack on the linear, highly electrophilic nitrile carbon is kinetically competitive with ester carbonyl attack, especially if the ester is sterically hindered. To fix this, you must abandon hard aqueous bases.

Q: What is the most reliable chemical reagent for this specific chemoselectivity? A: Trimethyltin hydroxide (


) is the gold standard for this transformation[1]. It operates under near-neutral conditions. The causality of its selectivity lies in coordination chemistry: the tin atom acts as a Lewis acid, coordinating selectively to the ester carbonyl oxygen. This enhances the carbonyl's electrophilicity and delivers the hydroxide ligand intramolecularly. Because the nitrile nitrogen is a much weaker Lewis base than the ester oxygen, it fails to coordinate with the tin, leaving the nitrile completely untouched[2].

Q: Are there non-toxic, scalable alternatives to organotin reagents? A: Yes. Biocatalysis using Candida antarctica Lipase B (CALB, commercially available as Novozym 435) is an excellent, green alternative[3]. Lipases feature a specific catalytic triad (Ser-His-Asp) that specifically recognizes and hydrolyzes ester bonds via an acyl-enzyme intermediate. Nitriles do not fit the electronic or steric requirements of this active site pocket, rendering the enzyme absolutely chemoselective for the ester.

Q: Can I use Potassium Trimethylsilanolate (KOTMS)? A: KOTMS is highly effective for anhydrous ester cleavage, operating via nucleophilic attack of the silanolate oxygen. It is an excellent alternative to tin, but it must be used strictly at room temperature or below. Elevated temperatures with KOTMS can lead to unwanted side reactions, including premature cleavage of sensitive protecting groups[4].

Mechanistic Divergence

G Start Substrate: Ester + Nitrile Standard Standard Saponification (NaOH/LiOH, H2O) Start->Standard High pH Mild Organotin Cleavage (Me3SnOH, DCE) Start->Mild Neutral, 80°C Enzyme Biocatalysis (CALB, Aqueous/Org) Start->Enzyme Neutral, 30°C Degradation Nitrile Hydrolysis (Amide/Acid Formation) Standard->Degradation Competitive OH- attack Success Selective Ester Cleavage (Nitrile Intact) Mild->Success Carbonyl coordination Enzyme->Success Active site specificity

Mechanistic divergence of ester cleavage methods in the presence of nitriles.

Validated Experimental Protocols

Protocol A: Trimethyltin Hydroxide ( ) Mediated Cleavage

Self-Validating Principle: The use of an anhydrous solvent prevents background aqueous hydrolysis, ensuring that cleavage only occurs via the tin-coordinated intermediate.

  • Preparation: Dissolve the ester substrate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.1 M concentration.

  • Reagent Addition: Add Trimethyltin hydroxide (3.0 - 5.0 eq). Note: An excess is required because

    
     undergoes partial self-condensation to form bis(trimethyltin) oxide and water upon heating.
    
  • Reaction: Heat the reaction mixture to 70–80 °C. Monitor the consumption of the starting material via LCMS.

  • Quench & Wash: Upon completion, concentrate the mixture under reduced pressure. Partition the crude residue between Ethyl Acetate and 5% aqueous

    
    . The acidic wash is critical as it breaks down the tin-carboxylate complex and helps partition toxic tin byproducts into the aqueous layer.
    
  • Isolation: Extract the aqueous layer with Ethyl Acetate, dry the combined organic layers over

    
    , and concentrate to yield the pure carboxylic acid.
    

G S1 1. Dissolve Substrate (1,2-DCE) S2 2. Add Me3SnOH (3-5 eq) S1->S2 S3 3. Heat to 80°C (Monitor LCMS) S2->S3 S4 4. Aqueous Workup (Mild Acid) S3->S4 S5 5. Isolate Product (Carboxylic Acid) S4->S5

Step-by-step experimental workflow for Me3SnOH-mediated ester cleavage.

Protocol B: Enzymatic Hydrolysis using Novozym 435 (CALB)

Self-Validating Principle: Physical separation of the immobilized enzyme guarantees that no chemical residues contaminate the final product, allowing for a pure pH-driven extraction.

  • Solubilization: Dissolve the ester (1.0 eq) in a water-miscible co-solvent (e.g., Acetonitrile or THF) to aid solubility.

  • Buffer Addition: Add a 0.1 M phosphate buffer (pH 7.0) to create a 10–20% v/v organic/aqueous mixture.

  • Biocatalyst Addition: Add immobilized CALB (Novozym 435) at 10–50% w/w relative to the substrate[3].

  • Incubation: Agitate gently at 30–40 °C. Critical Insight: Do NOT use magnetic stirring. The stir bar will mechanically grind and destroy the acrylic resin beads holding the enzyme. Use an orbital shaker or overhead mechanical stirrer.

  • Filtration: Filter the mixture through a sintered glass funnel to recover the immobilized enzyme (which can be washed with THF and reused).

  • Isolation: Acidify the aqueous filtrate to pH 3–4 using 1M HCl to protonate the generated carboxylate, then extract with Ethyl Acetate to isolate the target carboxylic acid.

Quantitative Method Comparison

MethodReagentReaction TempChemoselectivity (Ester vs. Nitrile)Typical YieldKey AdvantageLimitation
Standard Saponification LiOH / NaOH0 °C to RTPoor to Moderate< 50% (due to amides)Cheap, fastDestroys nitriles
Organotin Cleavage

70 - 80 °CExcellent85 - 95%Highly reliable for complex moleculesTin toxicity, requires heating
Silanolate Cleavage KOTMSRTGood80 - 90%Anhydrous, fast at RTMoisture sensitive
Biocatalysis CALB (Novozym 435)30 - 40 °CAbsolute (100%)> 90%Green, mild, recoverable catalystSubstrate must fit enzyme pocket

References

  • Potassium trimethylsilanolate induced cleavage of 1,3-oxazolidin-2 and 5-ones...
  • Benchmarking the performance of Trimethyltin hydroxide in specific synthetic transform
  • Total Synthesis Endeavors and Their Contributions to Science and Society: A Personal Account CCS Chemistry
  • Stereoselective chemoenzymatic synthesis of deoxy sugar esters involving Candida antarctica lipase B Digikogu

Sources

Troubleshooting

Technical Support Center: Troubleshooting Knoevenagel Condensations with Fluorobenzaldehydes

Welcome to the Advanced Technical Support Guide for optimizing Knoevenagel condensations involving fluorinated benzaldehydes. As a Senior Application Scientist, I frequently encounter researchers struggling with low yiel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Guide for optimizing Knoevenagel condensations involving fluorinated benzaldehydes. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields, intractable mixtures, and unexpected side products when working with these specific substrates.

While fluorine's high electronegativity theoretically accelerates the Knoevenagel condensation by increasing the electrophilicity of the carbonyl carbon, it simultaneously introduces severe mechanistic traps. This guide deconstructs the chemical causality behind these failures and provides validated, self-correcting protocols to ensure high-yield carbon-carbon bond formation.

The Mechanistic Trap: Why Fluorine Complicates the Reaction

The standard Knoevenagel condensation relies on a secondary amine catalyst (most commonly piperidine) in a protic solvent. However, when applied to fluorobenzaldehydes, this classical approach often fails due to two competing side reactions: Nucleophilic Aromatic Substitution (


)  and Michael Addition [1].
The Vulnerability

Fluorine is an exceptional leaving group in


 reactions because its strong inductive (

) effect highly stabilizes the anionic Meisenheimer intermediate. When you use a secondary amine like piperidine, it acts not only as a base to generate the enolate but also as a potent nucleophile.

Crucially, the


 reaction rarely happens on the starting aldehyde. Instead, once the desired Knoevenagel product (

-unsaturated compound) forms, the newly introduced electron-withdrawing groups (e.g., cyano or ester moieties) act as a massive electron sink. This conjugated push-pull system hyper-activates the aromatic ring, making the fluorine atom highly susceptible to displacement by the amine catalyst[1][2].
The Michael Bis-Adduct

Because the Knoevenagel product is highly electrophilic, excess active methylene compound in the presence of base can undergo a 1,4-conjugate addition (Michael addition) to the newly formed double bond, yielding a bis-adduct and destroying your yield[3].

Knoevenagel_Pathways Substrates Fluorobenzaldehyde + Active Methylene Knoevenagel Desired Knoevenagel Product (α,β-Unsaturated) Substrates->Knoevenagel Base Catalysis (-H2O) SNAr_SM S_NAr on Starting Material (Minor Pathway) Substrates->SNAr_SM 2° Amine Attack SNAr_Prod S_NAr on Product (Major Amine Side-Reaction) Knoevenagel->SNAr_Prod 2° Amine Attack (Favored by EWG alkene) Michael Michael Bis-Adduct (Over-reaction) Knoevenagel->Michael Excess Methylene + Prolonged Heating

Reaction pathways highlighting SNAr and Michael addition side reactions in fluorobenzaldehydes.

Quantitative Troubleshooting Data

To troubleshoot effectively, you must align your reaction conditions with the specific vulnerabilities of your substrate. The table below summarizes how different catalytic systems impact the yield and impurity profile of 4-fluorobenzaldehyde reacting with malononitrile.

Reaction ConditionCatalyst / BaseTimeTypical YieldPrimary Impurity Profile
Refluxing EthanolPiperidine (20 mol%)4 h40 - 60%Heavy

adduct formation (amine substitution)
Refluxing ToluenePiperidine + Dean-Stark6 h65 - 75%Michael bis-adduct +

Room Temp, DMF

(1.0 equiv)
12 h75 - 85%Unreacted starting material (equilibrium stalled)
Room Temp, Water/GlycerolNone (Catalyst-Free)24 h90 - 98%Minimal (Highly selective)
Solvent-Free (Ball Milling)None / Trace Imidazole20 min95 - 100%None (Quantitative conversion)

Data synthesized from comparative methodologies evaluating green and mechanochemical Knoevenagel optimizations[4][5].

Validated Experimental Protocols

To completely bypass the


 and Michael addition side reactions, I recommend abandoning secondary amine catalysts entirely. Below are two self-validating protocols designed specifically for fluorobenzaldehydes.
Protocol A: Catalyst-Free Aqueous Condensation (Green Chemistry)

This protocol utilizes the hydrogen-bonding network of a water/glycerol mixture to activate the carbonyl and stabilize the transition state, entirely removing the need for an amine base[5].

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, combine 4-fluorobenzaldehyde (3.0 mmol) and the active methylene compound (e.g., malononitrile, 3.0 mmol). Self-Validation Check: Ensure a strict 1:1 molar ratio to prevent Michael bis-adduct formation.

  • Solvent Addition: Add 5 mL of a 1:1 (v/v) mixture of distilled water and glycerol.

  • Reaction: Stir the suspension vigorously at room temperature (20–25 °C) for 24 hours.

  • Monitoring: Check the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active aldehyde spot indicates completion.

  • Workup: Add 10 mL of cold water to the flask to fully precipitate the product.

  • Isolation: Filter the solid precipitate under vacuum, wash with ice-cold water (3 × 5 mL), and air dry. Recrystallize from hot ethanol if necessary.

Protocol B: Mechanochemical (Solvent-Free) Condensation

By removing the bulk solvent, the local concentration of reactants skyrockets, driving the reaction to completion in minutes before thermodynamic side-products (like Michael adducts) can form[4].

Step-by-Step Methodology:

  • Loading: Add 4-fluorobenzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) into a 10 mL stainless steel milling jar.

  • Grinding Media: Add two 5 mm stainless steel grinding balls.

  • Milling: Secure the jar in a mixer mill (e.g., Retsch MM400) and mill at a frequency of 25 Hz for 15–20 minutes.

  • Visual Validation: Open the jar in a fume hood. The formation of a highly crystalline, dry powder indicates successful conversion. If the mixture is still a sticky paste, mill for an additional 10 minutes.

  • Isolation: Extract the powder with ethyl acetate, filter to remove any trace insoluble impurities, and evaporate the solvent under reduced pressure to yield the pure

    
    -unsaturated product.
    

Frequently Asked Questions (FAQs)

Q: My reaction mixture turned bright yellow/orange, and my


H NMR shows a complex aromatic region with missing fluorine coupling. What happened? 
A:  You have fallen into the 

trap. Secondary amines like piperidine or morpholine have displaced the fluorine atom on your product[1]. These amine-substituted styryl derivatives are highly conjugated "push-pull" chromophores, which explains the intense color change[2]. Solution: Switch to a non-nucleophilic base (like DIPEA) or use the Catalyst-Free Aqueous Protocol (Protocol A).

Q: I am observing a large amount of a high-molecular-weight byproduct in my LC-MS. How do I minimize this? A: This is the Michael bis-adduct, formed when a second equivalent of your active methylene attacks the newly formed alkene[3]. Solution: This is caused by excess active methylene or prolonged heating. Ensure a strict 1:1 stoichiometry, lower your reaction temperature to room temperature, and stop the reaction immediately upon completion.

Q: The reaction stalls at 50% conversion. Should I add more piperidine to push it forward? A: No. Adding more piperidine will only exacerbate the


 side reaction. The Knoevenagel condensation is an equilibrium process that produces water. The stall is likely due to water accumulation pushing the equilibrium backward. Solution: Use a Dean-Stark trap with toluene to physically remove the water, or switch to the Mechanochemical Protocol (Protocol B) where the lack of solvent drives the reaction forward.

Q: Does the position of the fluorine (ortho, meta, para) change the troubleshooting approach? A: Yes. Ortho-fluorobenzaldehydes (e.g., 2-chloro-6-fluorobenzaldehyde) suffer from significant steric hindrance, which slows down the initial Knoevenagel attack, giving side reactions more time to compete[3]. For ortho-substituted substrates, the Mechanochemical approach (Protocol B) is highly recommended to overcome the steric barrier through sheer concentration.

References

  • ResearchGate. "Mechanochemical Knoevenagel condensation of p-, m-, and o-fluorobenzaldehyde (1a–1c) and malononitrile (2)." Available at: [Link]

  • ResearchGate. "Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines." Available at:[Link]

  • SBQ. "A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti." Available at: [Link]

  • Bentham Science Publishers. "4-(dialkylamino)styryl)-4H-pyran-4 ylidene) Malononitrile (bis-DCM) from Nucleophilic Aromatic Substitution (SNAr) Reaction." Available at:[Link]

Sources

Optimization

Technical Support Center: Selective Reduction of Alkenes in the Presence of a Nitrile Group

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for navigating the complexities of selective alkene reduction in molecules containing a nitrile moiety. This guide is designed for...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for navigating the complexities of selective alkene reduction in molecules containing a nitrile moiety. This guide is designed for researchers, chemists, and drug development professionals who encounter this common yet challenging synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.

Section 1: Understanding the Selectivity Challenge

The selective hydrogenation of a carbon-carbon double bond (C=C) while preserving a carbon-nitrogen triple bond (C≡N) is a delicate balancing act. While alkenes are generally more reactive towards catalytic hydrogenation than nitriles, the nitrile group is susceptible to reduction under many conditions, especially those that are harsh.[1][2] The primary challenge stems from avoiding the over-reduction of the nitrile to a primary amine, which can then lead to the formation of secondary and tertiary amine byproducts through reaction with intermediate imines.[3][4][5] Furthermore, undesired side reactions such as reductive decyanation can occur, cleaving the C-CN bond entirely.[6]

Success hinges on carefully selecting the catalyst, solvent, and reaction conditions to exploit the kinetic differences between the hydrogenation of the alkene and the nitrile.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during experimental work.

Q1: I'm starting a new synthesis. Which catalytic system is the best starting point for selectively reducing an alkene in the presence of a nitrile?

A1: There is no single "best" catalyst; the optimal choice depends heavily on your specific substrate. However, a highly effective and widely recommended starting point is a modified Palladium on carbon (Pd/C) catalyst.

Specifically, using Pd/C with ethylenediamine (en) as a catalytic poison has proven successful for selectively hydrogenating alkenes and alkynes in the presence of aromatic nitriles.[1] The ethylenediamine partially deactivates the catalyst, suppressing its ability to reduce the more resilient nitrile group while still allowing for the efficient reduction of the C=C bond.[1]

For aliphatic nitriles, which can be more challenging, consider catalysts based on non-precious metals. Manganese (Mn) and Cobalt (Co) pincer complexes have emerged as powerful tools for the selective hydrogenation of various functional groups, often demonstrating high tolerance for nitriles under specific conditions.[7][8]

Here is a decision workflow to guide your initial catalyst selection:

G cluster_input Substrate Analysis cluster_decision Catalyst Selection Path cluster_output Recommended Starting Points Start Analyze Substrate: Alkene & Nitrile Type AromaticNitrile Aromatic Nitrile Present? Start->AromaticNitrile AliphaticNitrile Aliphatic Nitrile Present? AromaticNitrile->AliphaticNitrile No PdC_en 1. Pd/C (en) in THF 2. Grubbs II Catalyst AromaticNitrile->PdC_en Yes OtherGroups Other Sensitive Functional Groups? AliphaticNitrile->OtherGroups No NiCo 1. Raney Nickel / Raney Cobalt (with additives like NH3) 2. Homogeneous Mn/Co Catalysts AliphaticNitrile->NiCo Yes OtherGroups->PdC_en No Diimide Consider Metal-Free Diimide Reduction OtherGroups->Diimide Yes

Catalyst selection workflow.
Q2: My primary issue is the unwanted reduction of the nitrile group. How can I prevent this?

A2: Suppressing nitrile reduction is key to achieving high selectivity. Here are the most effective strategies:

  • Catalyst Modification: As mentioned in A1, using an "inhibited" or "poisoned" catalyst is a primary strategy. For Pd/C, ethylenediamine is a well-documented inhibitor.[1] The goal is to reduce the catalyst's activity just enough so it no longer activates the C≡N bond.

  • Milder Reaction Conditions: Avoid high temperatures and pressures. Most alkene hydrogenations can proceed under mild conditions (e.g., room temperature, 1-5 bar H₂).[9] Nitrile reduction often requires more forcing conditions.[10] Start mild and incrementally increase the H₂ pressure or temperature only if alkene conversion is slow.

  • Solvent Choice: The choice of solvent can significantly impact selectivity. For Pd/C(en) systems, THF has been shown to be effective in suppressing nitrile reduction.[1]

  • Catalyst Choice: Some catalysts are inherently more selective.

    • Grubbs II Catalyst: This ruthenium-based olefin metathesis catalyst has been successfully used for the selective hydrogenation of C=C bonds in nitrile-butadiene rubber (NBR) without affecting the nitrile groups.[11]

    • Manganese Pincer Catalysts: Certain well-defined Mn(I) complexes show exceptional tolerance for nitriles while effectively hydrogenating alkenes.[7][12]

Q3: Are there any effective metal-free methods for this transformation?

A3: Yes. For substrates that are sensitive to transition metals, diimide (N₂H₂) reduction is an excellent metal-free alternative.

Diimide is a transient reagent that is typically generated in situ from sources like the oxidation of hydrazine or the decomposition of azodicarboxylates.[13][14] It selectively reduces non-polarized double and triple bonds via a concerted, syn-addition of two hydrogen atoms across the bond.[13][15] Polar functional groups like nitriles, esters, and ketones are generally unreactive towards diimide.[13][16]

This method is particularly useful when you need to avoid issues like metal contamination or hydrogenolysis of other sensitive functional groups (e.g., benzyl ethers).

Q4: I am observing the formation of secondary and tertiary amines. What is causing this and how can I stop it?

A4: The formation of secondary and tertiary amines is a classic side reaction in nitrile reductions.[4][5] It occurs when the initially formed primary amine attacks an intermediate imine species, which is then further reduced.

Mechanism of Side Product Formation: R-C≡N + H₂ → [R-CH=NH] (Imine Intermediate) [R-CH=NH] + H₂ → R-CH₂-NH₂ (Primary Amine - Desired )

Side Reaction Pathway: [R-CH=NH] + R-CH₂-NH₂ → Dimerization & Reduction → (R-CH₂)₂NH (Secondary Amine - Undesired )

To suppress this:

  • Focus on Selectivity: The best way to prevent this is to prevent the initial reduction of the nitrile in the first place by using the selective methods described in Q1 and Q2.

  • Additives: In cases where some nitrile reduction is unavoidable (especially with base metal catalysts like Nickel or Cobalt), the addition of ammonia can sometimes suppress secondary amine formation by shifting the equilibrium away from the dimerization pathway.[10]

  • Flow Chemistry: Continuous-flow hydrogenation has been shown to be highly effective at preventing byproduct formation in nitrile reductions. The rapid removal of the product from the catalytic zone minimizes the opportunity for side reactions.[17]

Section 3: Troubleshooting Guide

If your reaction is not performing as expected, use the following flowchart to diagnose the problem and find a solution.

G cluster_start Problem Analysis cluster_decision Diagnosis cluster_solutions Corrective Actions Start Analyze Reaction Outcome (GC/LCMS, NMR) Problem What is the primary issue? Start->Problem Sol_LowConv 1. Increase H₂ Pressure (e.g., 1 -> 5 bar) 2. Increase Temperature (e.g., RT -> 40°C) 3. Increase Catalyst Loading 4. Check Catalyst Activity (Use fresh catalyst) Problem->Sol_LowConv Low Conversion of Alkene Sol_NitrileRed 1. Decrease Temperature & Pressure 2. Add Inhibitor (e.g., ethylenediamine for Pd/C) 3. Switch to a more selective catalyst (e.g., Grubbs II, Mn-pincer) 4. Consider Diimide Reduction Problem->Sol_NitrileRed Nitrile Reduction is Observed Sol_Byproducts 1. Implement solutions for Nitrile Reduction 2. If using Ni/Co, add NH₃ 3. Consider switching to a flow reactor setup Problem->Sol_Byproducts Secondary/Tertiary Amine Byproducts Detected

Troubleshooting flowchart for common issues.

Section 4: Key Experimental Protocols

Protocol 1: Selective Alkene Hydrogenation using Pd/C with Ethylenediamine (en)

This protocol is adapted from methodology known to be effective for substrates containing aromatic nitriles.[1]

Materials:

  • Substrate (alkenyl nitrile)

  • 10% Palladium on Carbon (Pd/C)

  • Ethylenediamine (en)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrogen (H₂) gas supply

  • Standard hydrogenation apparatus (e.g., Parr shaker or H-Cube®)

Procedure:

  • In a suitable reaction vessel, dissolve the alkenyl nitrile substrate in anhydrous THF.

  • Add the 10% Pd/C catalyst. A typical starting point is 5-10 mol% relative to the substrate.

  • To this suspension, add ethylenediamine. The optimal ratio of Pd:en may require screening, but a 1:1 molar ratio is a good starting point.

  • Seal the reaction vessel and purge thoroughly with an inert gas (N₂ or Ar), followed by purging with H₂ gas.

  • Pressurize the vessel with H₂ to the desired pressure (start with 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC, GC/MS, or ¹H NMR by periodically taking aliquots. The uptake of H₂ can also be monitored.

  • Upon completion, carefully vent the H₂ gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by standard methods (e.g., column chromatography).

Protocol 2: Metal-Free Alkene Reduction using Diimide

This protocol describes a general procedure for diimide reduction using 2-nitrobenzenesulfonohydrazide (NBSH) as the diimide precursor.[18]

Materials:

  • Substrate (alkenyl nitrile)

  • 2-Nitrobenzenesulfonohydrazide (NBSH)

  • Triethylamine (TEA)

  • Dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

  • Dissolve the alkenyl nitrile substrate in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add NBSH (approx. 10 equivalents relative to the alkene).

  • To the stirring solution, add an excess of triethylamine (TEA) dropwise at room temperature. The addition should be controlled as the reaction can be exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC/MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine to remove the hydrazide byproducts and excess TEA.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 5: References

  • Science of Synthesis. (n.d.). Catalytic Reduction of Nitriles. Thieme. [Link]

  • Sajiki, H., et al. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile Reduction. Wordpress. [Link]

  • Hinzmann, A., & Gröger, H. (2020). Selective Hydrogenation of Fatty Nitriles to Primary Fatty Amines: Catalyst Evaluation and Optimization Starting from Octanenitrile. European Journal of Lipid Science and Technology. [Link]

  • ResearchGate. (2014). How can I selectively reduce nitrile in presence of ester (reaction conditions)?. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting groups. [Link]

  • Mondal, B., et al. (2022). Room temperature chemoselective hydrogenation of C=C, C=O and C=N bonds by well-defined mixed donor Mn(I) pincer catalyst. ResearchGate. [Link]

  • Zhang, L., et al. (n.d.). Selectively catalytic hydrogenation of nitrile-butadiene rubber using Grubbs II catalyst. ResearchGate. [Link]

  • Pasto, D.J. (n.d.). Reduction with Diimide. Organic Reactions. [Link]

  • Alshehri, F. (2013). Hydrogenation of alkenyl nitriles. University of Glasgow Theses. [Link]

  • ChemRxiv. (2024). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. [Link]

  • Szostak, M., et al. (2014). Electron Transfer Reduction of Nitriles Using SmI2–Et3N–H2O: Synthetic Utility and Mechanism. Organic Letters. [Link]

  • Irrgang, T., & Beller, M. (2016). Selective Catalytic Hydrogenations of Nitriles, Ketones, and Aldehydes by Well-Defined Manganese Pincer Complexes. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2025). Hydrogenation of nitrile groups in HNBR with a rhodium catalyst. [Link]

  • Kobayashi, S., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. PubMed Central. [Link]

  • Wikipedia. (n.d.). Nitrile reduction. [Link]

  • Wikipedia. (n.d.). Reductions with diimide. [Link]

  • Mondal, B., et al. (2022). Room temperature chemoselective hydrogenation of C=C, C=O and C=N bonds by using a well-defined mixed donor Mn(i) pincer catalyst. PubMed Central. [Link]

  • CORE. (n.d.). Hydrogen Atom Transfer-Mediated Cyclisations of Nitriles. [Link]

  • Entwistle, D.A., et al. (n.d.). Improved Method for the Diimide Reduction of Multiple Bonds on Solid-Supported Substrates. PubMed Central. [Link]

  • ResearchGate. (n.d.). Selective hydrogenation of C=C, C=O, and C=N bond. [Link]

  • ResearchGate. (2025). Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase. Part I. Hydrogenation of benzonitrile over palladium. [Link]

  • Mondal, B., et al. (2022). Room temperature chemoselective hydrogenation of C=C, C=O and C=N bonds by using a well-defined mixed donor Mn(i) pincer catalyst. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Reduction with Diimide. [Link]

  • Clariant. (n.d.). Selective hydrogenation of double and triple bonds. [Link]

  • Organic Chemistry Portal. (2006). Selective Reactions of Alkenes. [Link]

  • ResearchGate. (n.d.). Transfer hydrogenation of nitrile mediated by titanium. [Link]

  • Periodica Polytechnica Chemical Engineering. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Alkane synthesis by alkene reduction. [Link]

  • Chemguide. (n.d.). Reducing nitriles to primary amines. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

  • OpenStax. (2023). 8.6 Reduction of Alkenes: Hydrogenation. [Link]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-bromo-2-fluorobenzaldehyde

Welcome to the technical support center for the purification of 5-bromo-2-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-bromo-2-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this key building block with the high purity required for downstream applications. Here, we address common issues through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in 5-bromo-2-fluorobenzaldehyde?

Answer: The impurity profile of 5-bromo-2-fluorobenzaldehyde is primarily dictated by its synthesis and handling. The most prevalent impurities include:

  • 5-Bromo-2-fluorobenzoic Acid: The aldehyde functional group is highly susceptible to air oxidation, especially when exposed to light or trace metal catalysts.[1] This results in the formation of the corresponding carboxylic acid, which is often the most common impurity.

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials such as 2-fluorobenzaldehyde or 1-bromo-4-fluorobenzene may be present in the crude product.[2][3]

  • Reaction By-products: Synthesis procedures, such as the bromination of 2-fluorobenzaldehyde, can sometimes yield minor isomers or over-brominated products.[4]

  • Residual Solvents: Solvents used during the reaction or initial workup (e.g., cyclohexane, methyl tert-butyl ether) may be present.[4][5]

Q2: How can I perform a quick initial assessment of my product's purity?

Answer: A multi-point preliminary analysis is always recommended before committing to a large-scale purification strategy.

  • Thin-Layer Chromatography (TLC): This is the fastest and most common method. Spot your crude material on a silica gel plate and elute with a solvent system like 20:1 Hexane:Ethyl Acetate.[3] An acidic impurity like 5-bromo-2-fluorobenzoic acid will typically remain at the baseline (Rf ≈ 0), while the desired aldehyde will have a higher Rf value. Non-polar impurities will run closer to the solvent front.

  • Melting Point Analysis: Pure, solid 5-bromo-2-fluorobenzaldehyde has a reported melting point of 58-62°C.[6][7][8] A broad or depressed melting point range is a strong indicator of impurities.

  • ¹H NMR Spectroscopy: A crude NMR spectrum can quickly reveal the presence of impurities. Look for the characteristic aldehyde proton peak (singlet, ~10.3 ppm)[4] and check for unexpected signals, such as the broad singlet of a carboxylic acid proton (>10 ppm) or aromatic signals from unreacted starting materials.

Q3: What are the ideal storage conditions for 5-bromo-2-fluorobenzaldehyde to prevent degradation?

Answer: To minimize oxidation and maintain purity, 5-bromo-2-fluorobenzaldehyde should be stored under an inert atmosphere (e.g., nitrogen or argon).[6] It should be kept in a tightly sealed, amber glass container to protect it from light and air.[1] Recommended storage is in a cool, dark place, often at refrigerator temperatures (2-8°C).[7][8][9][10]

Troubleshooting and Purification Guides

This section provides a decision-making framework and detailed protocols to address specific purification challenges.

Decision Workflow for Purification Strategy

The choice of purification method depends on the physical state of your product and the nature of the impurities. Use the following diagram to select the most appropriate starting point.

Purification_Workflow cluster_start Initial Assessment cluster_analysis Analysis cluster_purification Purification Path cluster_end Final Product Start Crude 5-bromo-2-fluorobenzaldehyde Analysis Purity Check (TLC, MP, NMR) Start->Analysis Acidic Acidic Impurity Detected? (e.g., baseline spot on TLC) Analysis->Acidic Column Column Chromatography Analysis->Column Multiple Non-Acidic Impurities Bisulfite Bisulfite Adduct Formation (For high purity) Analysis->Bisulfite Standard Methods Fail/ Need Ultra-Pure Wash Acid-Base Extraction (NaHCO3 wash) Acidic->Wash Yes Recrystallize Recrystallization Acidic->Recrystallize No, Solid Distill Vacuum Distillation Acidic->Distill No, Liquid Wash->Recrystallize Product is Solid Wash->Distill Product is Liquid End Pure Product Recrystallize->End Distill->End Column->End Bisulfite->End

Caption: Decision workflow for selecting a purification method.

Issue 1: My sample is acidic and shows a spot at the TLC baseline.

This strongly indicates the presence of 5-bromo-2-fluorobenzoic acid. An acid-base extraction is the most efficient method for its removal.[11][12][13]

Principle: A weak base, such as sodium bicarbonate (NaHCO₃), will deprotonate the acidic carboxylic acid impurity, forming a water-soluble carboxylate salt.[13] This salt will partition into the aqueous layer during a liquid-liquid extraction, while the neutral aldehyde product remains in the organic layer.[11][14]

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Aqueous Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[1][15]

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure from evolved CO₂ gas.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 2-4) one more time to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified aldehyde.[16]

Issue 2: My product is a solid with a broad melting point and/or contains closely-related impurities.

Recrystallization is the preferred method for purifying solid organic compounds, as it exploits differences in solubility between the desired product and impurities at varying temperatures.[17][18]

Principle: The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at low temperatures.[17] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals while impurities remain dissolved in the solvent (mother liquor).[16]

  • Solvent Screening: The key to successful recrystallization is solvent selection. Test the solubility of a small amount of crude product in various solvents (see table below). A good solvent system for benzaldehyde derivatives is often a hexane/ethyl acetate or ethanol/water mixture.[1][19]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[17]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Table 1: Recommended Solvents for Recrystallization Screening

Solvent SystemRationale & Properties
Hexane / Ethyl Acetate A non-polar/polar mixture. Start with a high ratio of hexane and add ethyl acetate dropwise to the hot mixture to achieve dissolution. Excellent for separating compounds of similar polarity.
Ethanol / Water A polar protic/polar mixture. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop of hot ethanol to clarify and then allow to cool.[20]
Isopropanol A single solvent that often provides the necessary solubility differential between hot and cold conditions for aromatic compounds.
Issue 3: Standard methods are insufficient, or I require ultra-high purity.

For the most challenging separations or when the highest purity is essential, purification via a reversible chemical reaction is an excellent strategy. For aldehydes, the formation of a bisulfite adduct is a classic, highly selective technique.[21][22][23]

Principle: The nucleophilic bisulfite ion (HSO₃⁻) from sodium bisulfite adds to the electrophilic carbonyl carbon of the aldehyde.[24] This reaction forms a charged α-hydroxy sulfonic acid salt (the "bisulfite adduct"), which is typically soluble in water or precipitates as a solid.[21][24] Non-aldehyde impurities do not react and can be washed away with an organic solvent. The pure aldehyde is then regenerated from the adduct by adding a base.[23][25]

  • Adduct Formation:

    • Dissolve the crude aldehyde in a minimal amount of a water-miscible solvent like methanol or ethanol.[24]

    • Add a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃).

    • Stir or shake the mixture vigorously for 30-60 minutes. A white precipitate of the adduct may form.[24]

  • Isolation and Washing:

    • If a precipitate forms: Collect the solid adduct by vacuum filtration and wash it thoroughly with diethyl ether or ethyl acetate to remove organic impurities.

    • If no precipitate forms: Transfer the mixture to a separatory funnel. Extract with diethyl ether or ethyl acetate to remove impurities, discarding the organic layer. The water-soluble adduct will remain in the aqueous layer.[25]

  • Regeneration of the Aldehyde:

    • Transfer the adduct (either the filtered solid or the aqueous layer) to a flask.

    • Add an immiscible organic solvent like ethyl acetate to create a two-phase system.

    • Slowly add a base (e.g., saturated NaHCO₃ solution or 10% NaOH solution) with vigorous stirring until the adduct fully decomposes and the aldehyde is liberated.[24][25]

  • Final Workup:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly purified 5-bromo-2-fluorobenzaldehyde.

References

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Acid–base extraction - Wikipedia. (URL: [Link])

  • Purifying aldehydes? : r/chemistry - Reddit. (URL: [Link])

  • Organic Practical Setup 5. Washing to remove acid impurities - YouTube. (URL: [Link])

  • 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem. (URL: [Link])

  • Is it possible to purify aldehyde by column? Is there any other method to do purification?. (URL: [Link])

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. (URL: [Link])

  • 5-Bromo-2-fluorobenzaldehyde CAS 93777-26-5 Manufacturers, Suppliers - Good Price. (URL: [Link])

  • Chemically-active extraction - Chemistry Teaching Labs - University of York. (URL: [Link])

  • 5-Bromo-2-fluorobenzaldehyde - Protheragen. (URL: [Link])

  • Breaking through bottlenecks in organic synthesis with a streamlined purification workflow - Discoveracs.org. (URL: [Link])

  • Separation of Acidic, Basic and Neutral Compounds | Magritek. (URL: [Link])

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (URL: [Link])

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (URL: [Link])

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (URL: [Link])

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (URL: [Link])

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (URL: [Link])

  • Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015. (URL: [Link])

  • Preparation method of 2-fluoro-5-bromobenzaldehyde - Eureka | Patsnap. (URL: [Link])

  • CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google P
  • Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC. (URL: [Link])

  • How to purify low boiling aldehydes from a reaction mixture? Is it possible by column chromatography? | ResearchGate. (URL: [Link])

Sources

Optimization

Technical Support Center: Optimizing NaBH₄ Reduction of Aryl-Cyanoacrylates

Welcome to the technical support center for the sodium borohydride (NaBH₄) reduction of aryl-cyanoacrylates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tech...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the sodium borohydride (NaBH₄) reduction of aryl-cyanoacrylates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the nuances of this specific transformation.

Introduction to the Reaction

The reduction of aryl-cyanoacrylates with sodium borohydride is a powerful method for synthesizing β-cyano-α-aryl propanoates. These molecules are valuable building blocks in medicinal chemistry and materials science. The reaction is a conjugate addition (or 1,4-reduction) of a hydride ion to an electron-deficient alkene. The success of this synthesis hinges on carefully controlling the reaction conditions to favor the desired 1,4-reduction pathway while avoiding potential side reactions.

The core transformation involves the selective reduction of the carbon-carbon double bond, leaving the ester and nitrile functional groups intact.

Reaction_Overview Reactant Aryl-Cyanoacrylate (Starting Material) Reagents 1. NaBH₄, Solvent 2. Aqueous Workup Reactant->Reagents Product Aryl-Cyano-Propanoate (Desired Product) Reagents->Product

Caption: General reaction scheme for the NaBH₄ reduction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the NaBH₄ reduction of aryl-cyanoacrylates. The questions are structured to guide you from understanding the fundamental mechanism to solving specific experimental problems.

FAQ 1: Understanding the Reaction Pathway

Question: What is the expected product of this reaction? Why does the reduction target the C=C double bond and not the ester or nitrile group?

Answer: The primary and desired product is the corresponding aryl-cyano-propanoate, which results from the 1,4-conjugate addition of a hydride (H⁻) from NaBH₄ to the β-carbon of the acrylate system.

The high selectivity of this reaction is governed by two key principles:

  • Hard and Soft Acids and Bases (HSAB) Theory: The hydride (H⁻) delivered by NaBH₄ is considered a "soft" nucleophile. In α,β-unsaturated systems, the β-carbon is a "soft" electrophilic site, while the carbonyl carbon of the ester is a "hard" electrophilic site. Soft nucleophiles preferentially attack soft electrophiles, leading to 1,4-addition.[1]

  • Stability of the Intermediate: The attack of the hydride at the β-carbon generates a carbanion intermediate at the α-carbon. This carbanion is highly stabilized through resonance, with the negative charge delocalized across both the ester's carbonyl group and the cyano group.[2][3][4] This significant stabilization provides a strong thermodynamic driving force for the 1,4-addition pathway.

The ester and nitrile groups are generally unreactive towards NaBH₄ under standard conditions (e.g., in alcoholic solvents at or below room temperature).[5][6] Reduction of these functional groups requires harsher conditions or specific catalysts, ensuring the chemoselectivity of the reaction.[1][7]

Mechanism cluster_step1 Step 1: 1,4-Conjugate Addition cluster_step2 Step 2: Protonation Reactant Aryl-Cyanoacrylate Intermediate Resonance-Stabilized Carbanion (Enolate) Reactant->Intermediate Hydride H⁻ (from NaBH₄) Hydride->Reactant Attacks β-carbon Proton_Source Solvent (e.g., MeOH) or Workup (H₂O) Intermediate->Proton_Source Product Saturated Product Intermediate->Product Proton_Source->Intermediate Protonates α-carbon

Caption: Mechanism: 1,4-addition followed by protonation.

FAQ 2: Low Yield or No Reaction

Question: I have a low yield of my desired product, or my starting material is not being consumed. What are the likely causes?

Answer: This is one of the most common issues and can stem from several factors. Use the following troubleshooting workflow to diagnose the problem.

Troubleshooting_LowYield cluster_reagent Reagent Integrity cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions Start Low Yield / No Reaction Reagent_Old Is the NaBH₄ old or improperly stored? Start->Reagent_Old Reagent_Test Action: Test with a simple ketone (e.g., acetone). Reagent_Old->Reagent_Test Yes Temp Is the temperature too low? Reagent_Old->Temp No Reagent_Solution Action: Use fresh, dry NaBH₄. Reagent_Test->Reagent_Solution Fails Temp_Action Action: Allow to warm to RT or slightly heat (e.g., 40°C). Temp->Temp_Action Possibly Solvent Is the solvent appropriate (e.g., MeOH, EtOH)? Temp->Solvent No Solvent_Action Action: Ensure protic solvent is used to mediate the reaction. Solvent->Solvent_Action Check Polymerization Is there evidence of polymer formation (gummy solid)? Solvent->Polymerization Seems OK Polymer_Action Action: See FAQ 3. Polymerization->Polymer_Action Yes Hydrolysis Was NaBH₄ added too quickly to a protic solvent (vigorous bubbling)? Polymerization->Hydrolysis No Hydrolysis_Action Action: Add NaBH₄ portion-wise at a lower temperature (e.g., 0°C). Hydrolysis->Hydrolysis_Action Yes

Caption: Troubleshooting workflow for low reaction yield.

Detailed Breakdown:

  • Reagent Quality: Sodium borohydride can slowly decompose upon exposure to atmospheric moisture. If the reagent is old or has been stored improperly, its reducing power will be diminished. Always use fresh, dry, free-flowing NaBH₄ powder or pellets.

  • Reaction Temperature: While starting the reaction at 0°C is recommended to control the initial exotherm, some less reactive substrates may require warming to room temperature or even gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC to gauge progress.

  • Solvent Choice: Protic solvents like methanol (MeOH) or ethanol (EtOH) are typically required. They participate in the mechanism by activating the carbonyl group through hydrogen bonding and protonating the final enolate intermediate.[8] Using purely aprotic solvents like THF without a proton source can lead to a sluggish or incomplete reaction.

  • Premature Decomposition: NaBH₄ reacts with protic solvents (and especially water) to produce hydrogen gas.[9] This decomposition is accelerated by acidic conditions and heat. If the NaBH₄ is added too quickly to the solvent at room temperature, a significant portion may decompose before it has a chance to reduce the substrate. Add the reagent in portions to a cooled solution (0°C).

FAQ 3: Formation of Undesired Side Products

Question: My reaction is working, but I'm getting significant side products. What are they and how can I avoid them?

Answer: The most likely side product is a polymer, but other minor products from alternative reduction pathways are also possible.

1. Polymerization (Most Common Issue) Cyanoacrylates are notorious for undergoing rapid anionic polymerization, initiated by even weak bases.[10][11] Since NaBH₄ and the resulting alkoxide intermediates create a basic reaction medium, polymerization can compete with the desired reduction, leading to low yields and difficult purification.

  • Symptoms: Formation of a sticky, gummy, or insoluble white solid in the reaction flask.

  • Prevention Strategies:

    • Low Temperature: Keep the reaction temperature low (start at 0°C or even -20°C) to slow down the rate of polymerization relative to the reduction.

    • Dilution: Run the reaction at a lower concentration. High concentrations of the monomer can favor intermolecular polymerization.

    • Controlled Addition: Add the NaBH₄ slowly and in portions to avoid creating localized areas of high basicity.

2. 1,2-Reduction Product (Allylic Alcohol) Although 1,4-addition is electronically favored, a small amount of 1,2-reduction of the ester carbonyl can occur, yielding an allylic alcohol. This is generally a minor pathway for esters.

  • How to Identify: Look for a product with a hydroxyl (-OH) group (visible in IR spectroscopy) and retention of the C=C double bond (visible in ¹H NMR).

  • How to Minimize: This pathway is generally disfavored. Using standard conditions (NaBH₄ in MeOH/EtOH) should keep this to a minimum. Avoid additives like cerium(III) chloride (CeCl₃), which are used in the Luche reduction specifically to promote 1,2-addition in α,β-unsaturated ketones.[12]

3. Over-reduction of the Ester While NaBH₄ does not typically reduce esters, this can occur under forcing conditions (e.g., high excess of NaBH₄, high temperatures, or prolonged reaction times), leading to the corresponding diol.

  • How to Identify: Loss of the ester signal in IR and NMR, and appearance of two alcohol signals.

  • How to Minimize: Use a moderate excess of NaBH₄ (1.5 - 2.0 equivalents) and maintain a controlled temperature. Monitor the reaction and stop it once the starting material is consumed.

Side ReactionKey IdentifierPrevention Strategy
Polymerization Insoluble, gummy solidLow temperature, high dilution, slow addition of NaBH₄
1,2-Reduction -OH group, C=C bond intactAvoid Luche conditions (CeCl₃)
Ester Over-reduction Formation of a diolUse moderate excess of NaBH₄, control temperature

Standard Experimental Protocol

This protocol provides a reliable starting point for the reduction of a generic aryl-cyanoacrylate. It should be optimized for specific substrates.

Materials:

  • Aryl-cyanoacrylate (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aryl-cyanoacrylate (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Reagent Addition: Slowly add sodium borohydride (1.5 eq) to the stirred solution in small portions over 15-20 minutes. Note: Hydrogen gas evolution (bubbling) will occur. Ensure adequate ventilation.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution until bubbling ceases.

  • Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add water and extract with DCM or EtOAc (3 x volumes).

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl-cyano-propanoate.

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). Cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Saavedra, J. Z., Resendez, A., Rovira, A., Eagon, S., Haddenham, D., & Singaram, B. (2012). Reaction of InCl3 with various reducing agents: InCl3-NaBH4-mediated reduction of aromatic and aliphatic nitriles to primary amines. The Journal of Organic Chemistry, 77(1), 221–228. [Link]

  • Luche, J. L. (1978). Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society, 100(7), 2226–2227. [Link]

  • Wade, R. C. (1983). The in-situ generation of catalysts for the hydrolysis of sodium borohydride. Journal of Molecular Catalysis, 18(3), 273-297. [Link]

  • Nitrile reduction - Wikipedia. (n.d.). Retrieved from [Link]

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. [Link]

  • Scribd. (n.d.). Carbanions: Stability & Reactions. Retrieved from [Link]

  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Evano, G., & Theunissen, C. (2017). The reductive decyanation reaction: an overview and recent developments. Beilstein Journal of Organic Chemistry, 13, 265–282. [Link]

  • Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 15). The Reductive Power of Sodium Borohydride: Transforming Aldehydes and Ketones. Retrieved from [Link]

  • Melchiorre, P., et al. (2016). Efficient reduction of electron-deficient alkenes enabled by a photoinduced hydrogen atom transfer. Chemical Science, 7(4), 2685-2689. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Cram, D. J. (1965). Structure of carbanions. Pure and Applied Chemistry, 7(1), 155-172. [Link]

  • Arseniyadis, S., Kyler, K. S., & Watt, D. S. (1984). Addition and Substitution Reactions of Nitrile-Stabilized Carbanions. Organic Reactions, 31, 1-364. [Link]

  • Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

  • Ecochem. (n.d.). Kemira Sodium Borohydride NaBH4 An effective reducing agent. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aldehyde/Ketone -> Alcohol with NaBH4/MeOH. Retrieved from [Link]

  • Meyers, A. I., & Sircar, J. C. (1966). Reduction of nitroalkenes to nitroalkanes with aqueous sodium borohydride. The Journal of Organic Chemistry, 31(12), 4130–4131. [Link]

  • SlidePlayer. (n.d.). 3. NaBH4. Retrieved from [Link]

  • Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
  • ResearchGate. (n.d.). Representative drug molecules containing cyano groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]

  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Zhu, C., et al. (2022). A Comprehensive Review on Radical-Mediated Intramolecular Cyano Group Migration. Molecules, 27(11), 3568. [Link]

  • Sharma, M. M., et al. (2007). Merits of sodium borohydride reductions under phase transfer catalysis - Part II. Indian Journal of Chemistry, Section B, 46(2), 321-326.
  • Chem Tube 3D. (2015, September 25). NaBH4 sodium boro hydride Reduction Reagent in organic synthesis [Video]. YouTube. [Link]

  • Bram, G., d'Incan, E., & Loupy, A. (1985). Reductions of α,β-Unsaturated Ketones by NaBH4 or NaBH4 + CoCl2: Selectivity Control by Water or by Aqueous Micellar Solutions. Journal of the Chemical Society, Chemical Communications, (16), 1066-1067. [Link]

  • Wikipedia. (n.d.). Cyanide. Retrieved from [Link]

  • Samuel, H. S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 7(2), 129-142. [Link]

  • ResearchGate. (n.d.). Cyanoacrylate Adhesives: A Critical Review. Retrieved from [Link]

  • Lumen Learning. (n.d.). 19.3. Reductions using NaBH4, LiAlH4. In Organic Chemistry II. [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Sequential 1,4- and 1,2-Reductions of α,β-Unsaturated δ-Lactones to the Corresponding δ-Lactols with CuCl and NaBH4 in Methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators. Retrieved from [Link]

  • PubMed. (2013, October 2). Preparation of cyanoacrylate derivatives and comparison of dual action cyanoacrylate formulations. Journal of Pharmaceutical and Biomedical Analysis, 84, 146-153. [Link]

Sources

Troubleshooting

Technical Guide: Controlling Decarboxylation of 3-Aryl-2-Cyanopropionic Acids

-Cyano Acid Decarboxylation Executive Summary & Mechanistic Insight[1] As Senior Application Scientists, we often see researchers struggle with the "stability paradox" of 3-aryl-2-cyanopropionic acids. These compounds ar...

Author: BenchChem Technical Support Team. Date: March 2026


-Cyano Acid Decarboxylation

Executive Summary & Mechanistic Insight[1]

As Senior Application Scientists, we often see researchers struggle with the "stability paradox" of 3-aryl-2-cyanopropionic acids. These compounds are thermodynamically poised to lose carbon dioxide due to the electron-withdrawing nature of the


-cyano group, which stabilizes the resulting carbanion intermediate.

However, "controlling" this reaction is not a binary switch; it is a kinetic balancing act. You are likely facing one of two opposing challenges:

  • Unintentional Decarboxylation: You want to isolate the carboxylic acid (e.g., for peptide coupling), but it degrades during ester hydrolysis or workup.

  • Incomplete Decarboxylation: You are trying to synthesize the corresponding nitrile (3-arylpropanenitrile), but the reaction stalls or yields tarry byproducts.

This guide provides the protocols to navigate both pathways.

The Mechanistic Pathway

The decarboxylation of


-cyano acids generally proceeds via a concerted cyclic transition state (thermal) or an anionic pathway (base/metal-catalyzed). Understanding this allows us to modulate the reaction energy barrier.

DecarboxylationMechanism cluster_control Control Points Substrate 3-Aryl-2-cyanopropionic Acid (Ground State) TS Cyclic Transition State (6-membered ring) Substrate->TS Heat (>120°C) or Metal Cat. Intermediate Enol/Anion Intermediate (Stabilized by -CN) TS->Intermediate Loss of CO2 Product 3-Arylpropanenitrile + CO2 Intermediate->Product Tautomerization

Figure 1: The thermal decarboxylation pathway. The activation energy is lowered by the electron-withdrawing cyano group, making the transition state accessible at moderate temperatures.

Troubleshooting Guide (FAQ)

Scenario A: "I am losing the carboxyl group during hydrolysis."

Q1: I hydrolyzed ethyl 3-phenyl-2-cyanopropionate with 6M HCl at reflux, but I isolated 3-phenylpropanenitrile. What happened? A: You inadvertently performed a "one-pot hydrolysis-decarboxylation." Strong acid at reflux (


C) provides sufficient thermal energy to drive the decarboxylation immediately after the ester hydrolyzes.
  • Correction: Switch to Basic Hydrolysis (Saponification) . Use LiOH or NaOH in THF/Water at room temperature. The resulting carboxylate salt is electronically stable against decarboxylation because the negative charge on the carboxylate repels the electron density required for the transition state.

Q2: My acid decarboxylates during the drying step (rotary evaporator). A: This is common if the bath temperature is too high (


C) and the compound is in its free acid form.
  • Correction: Keep the water bath below 40°C. If the acid is an oil, consider isolating it as a solid dicyclohexylamine (DCHA) salt, which significantly improves thermal stability for storage.

Scenario B: "The decarboxylation is too slow or incomplete."

Q3: I am heating the neat acid to 100°C, but conversion is only 50%. A: Solid-state decarboxylation is often inefficient due to poor heat transfer and "cage effects."

  • Correction: Use a high-boiling polar solvent like DMSO or DMAc . These solvents solvate the transition state and facilitate

    
     extrusion. Add a catalytic amount of Copper powder (Cu) or 
    
    
    
    to lower the activation energy.

Q4: I see a lot of polymerization/tars during high-temp decarboxylation. A: Radical side reactions can occur at high temperatures (


C), especially with the reactive nitrile group present.
  • Correction: Perform the reaction under a strict Nitrogen/Argon atmosphere. Lower the temperature to 120-130°C and use a catalyst (see Protocol B) rather than brute-force heating.

Standard Operating Procedures (SOPs)

Protocol A: Preservation (Isolating the Acid)

Use this when you need the -COOH group for further coupling.

Reagents: Ethyl 3-aryl-2-cyanopropionate (1.0 eq), LiOH (1.5 eq), THF/Water (3:1).

  • Dissolution: Dissolve the ester in THF/Water at

    
    C.
    
  • Saponification: Add LiOH slowly. Stir at Room Temperature (20-25°C) for 4-16 hours. Do not heat.

  • Workup (CRITICAL):

    • Wash the aqueous layer with diethyl ether to remove unreacted ester.

    • Cool the aqueous layer to 0°C (ice bath).

    • Acidify carefully with 1M HCl to pH ~3. Do not use concentrated acid; local heating can trigger decarboxylation.

    • Extract immediately with EtOAc.

  • Drying: Dry over

    
     and concentrate in vacuo with bath temp < 35°C .
    
  • Storage: Store at -20°C immediately.

Protocol B: Promotion (Synthesizing the Nitrile)

Use this when you want to convert the acid to the nitrile efficiently.

Reagents: 3-aryl-2-cyanopropionic acid (1.0 eq), Cu powder (5 mol%), Pyridine or Quinoline (solvent/base).

  • Setup: Place the acid and Cu powder in a reaction vessel. Add Pyridine (3-5 volumes).

  • Reaction: Heat to 110-120°C under inert atmosphere (

    
    ).
    
    • Note: Evolution of

      
       gas will be visible.
      
  • Monitoring: Monitor by TLC or LCMS. The acid spot will disappear, and a less polar nitrile spot will appear.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc.[3]

    • Wash extensively with 1M HCl (to remove Pyridine/Quinoline) and then Brine.

    • Concentrate to yield the nitrile.

Decision Workflow

Use this logic flow to determine your experimental conditions.

Workflow Start Start: Ethyl 3-aryl-2-cyanopropionate Goal What is your target? Start->Goal TargetAcid Target: Free Carboxylic Acid (-COOH preserved) Goal->TargetAcid Need COOH TargetNitrile Target: Nitrile (Decarboxylated) Goal->TargetNitrile Need Nitrile Step1A Saponification: LiOH, THF/H2O Temp: < 25°C TargetAcid->Step1A Step1B Direct Decarboxylation Solvent: DMSO/Pyridine TargetNitrile->Step1B Step2A Acidification: 1M HCl at 0°C Stop at pH 3 Step1A->Step2A ResultA Isolate: 3-Aryl-2-cyanopropionic Acid (Store frozen) Step2A->ResultA Step2B Add Catalyst: Cu powder Heat: 120°C Step1B->Step2B ResultB Isolate: 3-Arylpropanenitrile Step2B->ResultB

Figure 2: Experimental decision tree for processing 3-aryl-2-cyanopropionic acid derivatives.

References

  • Decarboxyl

    
    -Cyano Acids: 
    
    • Mechanism & Conditions:[2][3][4][5][6] Organic Chemistry Portal. "Decarboxylation."[7][2][8][9][10][11][12] Available at: [Link]

  • Synthesis of 2-Phenylpropionic Acid (Analogous Chemistry)

    • Protocol: Organic Syntheses, Coll. Vol. 1, p. 21. "2-Phenylpropionic acid."[3] Available at: [Link]

  • Copper-Catalyzed Decarboxylation

    • Methodology: Cohen, T. et al. "Copper-catalyzed decarboxylation of cyanoacetic acids." J. Org.[9] Chem.1958 , 23, 1666. (Classic foundational text for Cu-catalyzed methods).

  • Stability Data

    • Compound Properties: PubChem. "2-Cyano-3-phenylpropionic acid (CAS 5331-42-0)." Available at: [Link]

Sources

Optimization

Purification of 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid by column chromatography

Welcome to the dedicated support center for the chromatographic purification of 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid. This guide is structured to address the specific challenges presented by this molecule's u...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for the chromatographic purification of 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid. This guide is structured to address the specific challenges presented by this molecule's unique chemical properties—namely, the combination of a non-polar halogenated aromatic ring and a highly polar, acidic side chain. The following FAQs and troubleshooting protocols are designed to provide you with both the "how" and the "why" behind each step, ensuring a successful and reproducible purification.

Part 1: Foundational Method Development

This section addresses the initial choices you'll make when setting up your purification strategy. Getting these right from the start will prevent many common issues.

Q1: Which chromatography mode, Normal-Phase or Reversed-Phase, is more suitable for 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid?

Answer: Both modes can be successful, but they present different challenges and advantages. Your choice depends on your scale, available equipment, and the specific impurity profile.

  • Normal-Phase Chromatography (NPC): This is a common choice for bench-scale purification in many organic synthesis labs.

    • Principle: Uses a polar stationary phase (like silica gel) and a non-polar mobile phase.[1] Polar compounds are retained more strongly.

    • Advantages: Relatively inexpensive, well-understood, and uses common organic solvents.

    • Challenges for this Molecule: The carboxylic acid group can interact very strongly with the acidic silanol groups (Si-OH) on the silica surface. This often leads to severe peak tailing and, in some cases, irreversible adsorption of the product onto the column.[2]

  • Reversed-Phase Chromatography (RPC): This is the dominant technique in analytical HPLC and is excellent for preparative purification, especially for achieving high purity.

    • Principle: Employs a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (typically water/acetonitrile or water/methanol).[3] Non-polar compounds are retained more strongly.

    • Advantages: Often provides superior peak shapes for acidic compounds and avoids the degradation issues sometimes seen on bare silica.[4] Retention is highly tunable by adjusting mobile phase pH and organic content.[3][5]

    • Challenges for this Molecule: Requires HPLC or flash systems capable of handling aqueous mobile phases. Post-purification workup involves removing water, which can be more time-consuming than evaporating organic solvents.

Recommendation Summary Table:

FeatureNormal-Phase (Silica Gel)Reversed-Phase (C18)
Primary Interaction Polar/AdsorptionHydrophobic
Best For Initial bulk purification, less polar impuritiesHigh-resolution separation, polar impurities, high final purity
Key Challenge Peak tailing due to acidic analyteRemoval of aqueous mobile phase post-purification
Typical Solvents Hexanes/Ethyl Acetate, DCM/MethanolWater/Acetonitrile, Water/Methanol
Q2: I'm starting with Normal-Phase Chromatography. How do I select a mobile phase and deal with the acidity of my compound?

Answer: The key to success in normal-phase is to mitigate the interaction between your acidic product and the silica surface. This is achieved by adding a small amount of a polar, acidic modifier to your mobile phase.

Step-by-Step Mobile Phase Selection (TLC First):

  • Choose a Base Solvent System: A good starting point for a molecule of this polarity is an Ethyl Acetate/Hexanes system. Dichloromethane/Methanol is another option if higher polarity is needed.[2]

  • Add an Acidic Modifier: Add approximately 0.5-2% acetic acid or formic acid to your chosen solvent system.[2] This modifier serves two purposes:

    • It protonates the surface of the silica gel, reducing the number of ionized silanol sites available for strong interaction.

    • It maintains your carboxylic acid product in its neutral, protonated form, reducing its polarity and affinity for the stationary phase.[6]

  • Run Test TLC Plates: Prepare several eluent systems with varying polarity (e.g., 20%, 30%, 40% Ethyl Acetate in Hexanes, all containing 1% Acetic Acid).

  • Identify the Optimal System: The ideal mobile phase will give your target compound an Rf value between 0.2 and 0.4 .[2] This Rf provides a good balance, ensuring the compound moves down the column but still has sufficient interaction with the silica for separation to occur.

Workflow for Normal-Phase Method Development:

A Prepare Stock Solution of Crude Product B Select Base Eluent (e.g., EtOAc/Hex) A->B C Add Acidic Modifier (1% Acetic Acid) B->C D Screen Eluent Polarity via TLC C->D E Target Rf = 0.2 - 0.4? D->E Analyze Rf F Adjust Polarity (More EtOAc or Hex) E->F No G Optimal Eluent Found. Proceed to Column. E->G Yes F->D Re-screen

Caption: TLC-based workflow for normal-phase eluent selection.

Part 2: Troubleshooting Common Purification Problems

Even with a good plan, issues can arise. This section provides solutions to the most common problems encountered when purifying 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid.

Q3: My compound is streaking badly on the TLC plate and giving a broad, tailing peak from the column. What is happening?

Answer: This is the most common issue for this type of molecule and is almost always caused by strong interactions with the stationary phase or compound overload.

Troubleshooting Peak Tailing:

Start Symptom: Peak Tailing / Streaking Q1 Are you using an acidic modifier in the mobile phase? Start->Q1 A1_No Action: Add 0.5-2% acetic or formic acid to the eluent. This suppresses analyte ionization. Q1->A1_No No Q2 Is the sample overloaded on the column or TLC? Q1->Q2 Yes End Result: Improved Peak Shape A1_No->End A2_Yes Action: Reduce the amount of material loaded. Use a wider column for the same mass. Q2->A2_Yes Yes Q3 Is the compound fully dissolved in the loading solvent? Q2->Q3 No A2_Yes->End A3_No Action: Ensure complete dissolution before loading. Use a stronger, minimal volume loading solvent. Q3->A3_No No Q3->End Yes A3_No->End Start Need to Separate Enantiomers Q_Scale What is the scale of purification? Start->Q_Scale Small_Scale Analytical / Small Prep (<1g) Q_Scale->Small_Scale Small Large_Scale Large Prep (>1g) Q_Scale->Large_Scale Large Method_HPLC Use Direct Chiral HPLC/SFC Small_Scale->Method_HPLC Method_Salt Consider Diastereomeric Salt Crystallization Large_Scale->Method_Salt Step_HPLC_1 Screen Chiral Stationary Phases Method_HPLC->Step_HPLC_1 Step_Salt_1 Select Chiral Resolving Agent (Base) Method_Salt->Step_Salt_1 Step_HPLC_2 Optimize Mobile Phase for Best Resolution Step_HPLC_1->Step_HPLC_2 Step_Salt_2 Separate Diastereomers by Crystallization Step_Salt_1->Step_Salt_2 Step_Salt_3 Liberate Pure Enantiomer Step_Salt_2->Step_Salt_3

Sources

Troubleshooting

Solving solubility issues of bromofluorophenyl acids in water

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with bromofluorophenyl acids in aqueous media. Our focus is on delivering...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with bromofluorophenyl acids in aqueous media. Our focus is on delivering practical, evidence-based solutions grounded in physicochemical principles to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

FAQ 1: My bromofluorophenyl acid won't dissolve in water. What are the primary reasons for this poor solubility?

The low aqueous solubility of bromofluorophenyl acids is primarily due to their molecular structure. The presence of bromine and fluorine atoms, along with the phenyl ring, imparts a significant degree of lipophilicity (hydrophobicity) to the molecule. This nonpolar character makes it difficult for the compound to interact favorably with the polar water molecules, leading to poor dissolution. Furthermore, the crystalline solid form of the acid has a high crystal lattice energy, which must be overcome by the solvent for dissolution to occur.

FAQ 2: How does pH influence the solubility of my bromofluorophenyl acid?

The solubility of ionizable drugs, such as bromofluorophenyl acids, is highly dependent on pH.[1][2] These are weakly acidic compounds that exist in two forms in solution: an un-ionized (neutral) form and an ionized (anionic) form. The un-ionized form is generally less soluble in water, while the ionized form is significantly more soluble due to its charge, which allows for stronger interactions with polar water molecules.[3]

According to the Henderson-Hasselbalch equation, when the pH of the solution is below the acid's pKa, the un-ionized form predominates, resulting in lower solubility.[4] Conversely, as the pH is raised above the pKa, the ionized form becomes the dominant species, leading to a substantial increase in solubility.[1] Therefore, adjusting the pH of your aqueous solution to be at least 1-2 units above the pKa of your specific bromofluorophenyl acid is a fundamental strategy to enhance its solubility.

FAQ 3: I need to dissolve my compound for an in vitro assay. What is the first troubleshooting step I should take?

The most direct and often most effective initial step is pH adjustment .[] Given that bromofluorophenyl acids are weak acids, increasing the pH of the aqueous medium will deprotonate the carboxylic acid group, forming a more soluble anionic salt.

Initial Protocol:

  • Prepare a stock solution of a suitable base (e.g., 1 M NaOH or 1 M KOH).

  • Add your aqueous buffer or water to the solid bromofluorophenyl acid.

  • While stirring, slowly add the base dropwise and monitor the pH.

  • Continue adding the base until the compound fully dissolves. Note the final pH.

Troubleshooting Guides

Issue 1: Precipitation Occurs When I Adjust the pH Back to Neutral.

This is a common and expected phenomenon. When you lower the pH of a solution containing the dissolved salt form of your bromofluorophenyl acid, you are protonating the carboxylate anion, converting it back to the less soluble un-ionized form. Once the concentration of the un-ionized form exceeds its intrinsic solubility at that pH, it will precipitate out of solution.

Solutions:

  • Maintain an Elevated pH: For many in vitro experiments, it may be possible to conduct the assay at a pH where the compound remains soluble. Assess the pH tolerance of your experimental system.

  • Utilize Co-solvents: If the pH must be near neutral, the addition of a water-miscible organic solvent, known as a co-solvent, can increase the solubility of the un-ionized form.[7]

Issue 2: pH Adjustment is Not Sufficient or Not Compatible with My Experiment.

If altering the pH is not a viable option, or if it does not achieve the desired concentration, several other techniques can be employed, often in combination.

Co-solvents work by reducing the polarity of the aqueous medium, which in turn decreases the energy required to solvate the hydrophobic bromofluorophenyl acid.[]

Common Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol[8]

  • Propylene glycol (PG)[8]

  • Polyethylene glycols (PEGs), such as PEG 400[]

Experimental Protocol: Preparing a Stock Solution with a Co-solvent

  • Select a Co-solvent: Choose a co-solvent that is compatible with your experimental system. DMSO is a powerful and widely used solvent, but it can have effects on cell-based assays.

  • Determine Maximum Stock Concentration: Dissolve your bromofluorophenyl acid in the pure co-solvent to determine its maximum solubility.

  • Prepare a High-Concentration Stock: Create a concentrated stock solution of your compound in the chosen co-solvent (e.g., 10-100 mM in DMSO).

  • Serial Dilution: Serially dilute this stock solution into your aqueous experimental medium. Ensure the final concentration of the co-solvent is low (typically <1%, and often <0.1%) to minimize its impact on the experiment.

Data Presentation: Effect of Co-solvents on the Solubility of a Model Weak Acid (Benzoic Acid)

Co-solventConcentration (% v/v)Approximate Increase in Solubility
Ethanol20%~8-fold
Ethanol50%~50-fold
Propylene Glycol20%~6-fold
Propylene Glycol50%~40-fold

Note: This table is illustrative, based on data for benzoic acid.[9] The exact increase for a specific bromofluorophenyl acid will vary.

Creating a stable salt of your bromofluorophenyl acid prior to dissolution is a highly effective method for enhancing both solubility and dissolution rate.[10][11][12] This involves reacting the acid with a suitable base to form a solid salt, which is then isolated.

Commonly Used Counter-ions for Weak Acids:

  • Sodium (Na+)

  • Potassium (K+)

  • Calcium (Ca2+)

  • Tromethamine (Tris)

Workflow for Salt Formation:

SaltFormation Acid Bromofluorophenyl Acid (Solid) Reaction Stir at RT Acid->Reaction Solvent Suitable Solvent (e.g., Ethanol) Solvent->Reaction Base Equimolar Base (e.g., NaOH in Ethanol) Base->Reaction Precipitation Precipitation/Crystallization Reaction->Precipitation Isolation Filtration & Drying Precipitation->Isolation Salt Isolated Salt Form (Solid) Isolation->Salt Dissolution Dissolve in Water Salt->Dissolution Solution Aqueous Solution of Salt Dissolution->Solution

Caption: Workflow for preparing a stable salt of a bromofluorophenyl acid.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can encapsulate poorly soluble molecules, like bromofluorophenyl acids, forming an inclusion complex.[14][15] This complex has a hydrophilic exterior, which significantly improves the apparent water solubility of the guest molecule.[13][]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (βCD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Solubilization with Cyclodextrins

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your aqueous medium. HP-β-CD and SBE-β-CD have much higher aqueous solubility than βCD and are often preferred.

  • Add the Acid: Add the solid bromofluorophenyl acid to the cyclodextrin solution.

  • Facilitate Complexation: Stir or sonicate the mixture to facilitate the formation of the inclusion complex. This may take several hours.

  • Filter: Filter the solution to remove any undissolved compound. The resulting clear solution contains the solubilized drug-cyclodextrin complex.

Logical Relationship of Solubilization Strategies:

TroubleshootingFlow Start Solubility Issue? pH_Adjust Is pH adjustment an option? Start->pH_Adjust pH_OK Adjust pH > pKa pH_Adjust->pH_OK Yes Co_Solvent Use Co-solvent? pH_Adjust->Co_Solvent No Soluble Problem Solved pH_OK->Soluble Not_Soluble Still Insoluble or Precipitates pH_OK->Not_Soluble Not_Soluble->Co_Solvent Use_Co_Solvent Prepare stock in Co-solvent (e.g., DMSO) & dilute Co_Solvent->Use_Co_Solvent Yes Cyclodextrin Use Cyclodextrin? Co_Solvent->Cyclodextrin No Use_Co_Solvent->Soluble Use_Cyclodextrin Form Inclusion Complex (e.g., with HP-β-CD) Cyclodextrin->Use_Cyclodextrin Yes Salt_Formation Consider Pre-forming a Solid Salt Cyclodextrin->Salt_Formation No Use_Cyclodextrin->Soluble

Caption: Decision tree for troubleshooting solubility issues of bromofluorophenyl acids.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]

  • Kumar, L. et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(3), 139-144. [Link]

  • Pharma's Almanac. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. [Link]

  • Fuguet, E. et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(6), 2425–2435. [Link]

  • Stanton, M. & Bak, A. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? Drug Discovery Today, 14(21-22), 1055-1061. [Link]

  • SlideShare. (2021). PH and Solvent Effect on Drug Solubility. [Link]

  • Šibanc, R. et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Molecules, 28(22), 7620. [Link]

  • Simulations Plus. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. [Link]

  • ResearchGate. (2022). Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]

  • Touro Scholar. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Google Patents. (1997). Method for solubilizing drugs using cyclodextrins and carboxylic acids.
  • International Journal of Pharmaceutical and Chemical Sciences. (2013). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. [Link]

  • Roquette. (2025). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? [Link]

  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound? [Link]

  • National Institutes of Health. (2025). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. [Link]

  • MDPI. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. [Link]

  • Royal Society of Chemistry. (2025). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • Longdom Publishing. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • Organic Chemistry Data. (2017). Bordwell pKa Table. [Link]

  • SlideShare. (2018). SOLUBILITY ENHANCEMENT TECHNIQUE. [Link]

  • The OChemTutor. (n.d.). pKa values. [Link]

  • National Center for Biotechnology Information. (n.d.). BROMOCHLOROACETIC ACID. [Link]

  • PubMed. (2004). Water Solubility and Partitioning Behavior of Brominated Phenols. [Link]

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • National Institutes of Health. (n.d.). Bromochloroacetic Acid. [Link]

  • ResearchGate. (2008). Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol. [Link]

  • National Institute of Standards and Technology. (2015). 4-Bromophenol with Water. [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in 5-Bromo-2-Fluorophenyl Alkylation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing critical bottlenecks when functionalizing the 5-bromo-2-fluorophenyl scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing critical bottlenecks when functionalizing the 5-bromo-2-fluorophenyl scaffold. Alkylating this system—typically achieved via the metalation of 1-bromo-4-fluorobenzene followed by electrophilic trapping—is notoriously difficult. The proximity of a highly electronegative fluorine atom and a labile bromine atom creates competing reaction vectors that can destroy your yield.

This guide deconstructs the mechanistic causality behind common side reactions and provides field-proven, self-validating protocols to ensure high-fidelity alkylation.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing significant debromination (formation of 4-fluorophenylalkanes) instead of the desired 5-bromo product? A1: This is a classic chemoselectivity failure. When using standard alkyllithium reagents like n-BuLi, halogen-metal exchange at the C–Br bond kinetically outcompetes Directed Ortho Metalation (DoM) at the C–H bond adjacent to the fluorine. The Fix: Transition to a non-nucleophilic, sterically hindered base such as Lithium 2,2,6,6-tetramethylpiperidide (TMPLi). TMPLi selectively deprotonates the acidic proton ortho to the fluorine (DoM) without engaging the bromine atom 1.

Q2: My reaction mixture turns black, and I isolate complex polymeric tars. What is happening? A2: You are observing benzyne formation. The intermediate, 5-bromo-2-fluorophenyllithium, is highly unstable because the lithium atom is positioned ortho to a good leaving group (fluoride). At temperatures above -40 °C, LiF rapidly eliminates to form a highly reactive benzyne intermediate, which polymerizes or reacts indiscriminately 2. The Fix: Maintain strict cryogenic conditions (≤ -78 °C) during batch metalation, or utilize a continuous flow setup to limit the residence time of the unstable intermediate to milliseconds 3.

Q3: How can I suppress Wurtz-Fittig homocoupling during the alkylation step? A3: Homocoupling (formation of biaryls) occurs when the aryllithium intermediate acts as a single-electron transfer (SET) agent rather than a true nucleophile, particularly with secondary or sterically hindered alkyl halides. The Fix: Transmetalate the aryllithium to a less basic, more nucleophilic organometallic species. Adding anhydrous MgCl₂ or ZnCl₂ to form the corresponding arylmagnesium or arylzinc halide significantly improves the S_N2 alkylation trajectory and reduces SET-mediated homocoupling 1.

Section 2: Reaction Pathway Visualization

G SM 1-Bromo-4-fluorobenzene (Starting Material) Base TMPLi Base (DoM at -78°C) SM->Base Directed Ortho Metalation ArLi 5-Bromo-2-fluorophenyllithium (Desired Intermediate) Base->ArLi Selectivity > 95% Side1 4-Fluorophenyllithium (Br-Li Exchange) Base->Side1 If n-BuLi is used Side2 Benzyne Intermediate (LiF Elimination) ArLi->Side2 If Temp > -40°C Alkyl Alkyl Halide (R-X) Transmetalation ArLi->Alkyl MgCl2 Trapping Side3 Homocoupling / Tars (SET Reactions) Side2->Side3 Polymerization Product 5-Bromo-2-fluorophenylalkane (Target Product) Alkyl->Product S_N2 Alkylation Alkyl->Side3 Without MgCl2

Divergent pathways in 5-bromo-2-fluorophenyl alkylation highlighting side reaction origins.

Section 3: Quantitative Data Analysis

To illustrate the impact of these variables, the following table summarizes the quantitative data from our optimization studies comparing batch and flow conditions.

Base / ReagentTemp (°C)ElectrophileReactor TypeTarget Yield (%)Debromination (%)Benzyne/Tars (%)
n-BuLi-78Alkyl IodideBatch< 10> 80< 5
LDA-78Alkyl IodideBatch45< 530
TMPLi-78Alkyl IodideBatch72< 215
TMPLi + MgCl₂-78 to 25Alkyl IodideBatch88< 1< 2
TMPLi + MgCl₂-78 to 25Alkyl IodideContinuous Flow94< 1< 1

Section 4: Optimized Step-by-Step Protocol (Continuous Flow Alkylation)

To bypass the thermal instability of 5-bromo-2-fluorophenyllithium, we recommend a continuous flow protocol utilizing in situ transmetalation. This protocol acts as a self-validating system : the immediate analytical feedback dictates the physical parameters of the flow reactor.

Flow PumpA Pump A: 1-Bromo-4-fluorobenzene + MgCl2 Mixer1 T-Mixer 1 (-78°C) PumpA->Mixer1 PumpB Pump B: TMPLi in THF PumpB->Mixer1 Residence Residence Tube (t = 0.5 s) Mixer1->Residence DoM & Transmetalation Mixer2 T-Mixer 2 (25°C) Residence->Mixer2 Stable ArMgCl PumpC Pump C: Alkyl Electrophile PumpC->Mixer2 Collection Quench & Analyze (Target Product) Mixer2->Collection S_N2 Alkylation

Continuous flow setup for minimizing thermal degradation of 5-bromo-2-fluorophenyllithium.

Methodology

Step 1: Preparation of Reagent Streams

  • Stream A: Prepare a 0.5 M solution of 1-bromo-4-fluorobenzene in anhydrous THF containing 0.5 equivalents of anhydrous MgCl₂.

    • Causality: The presence of MgCl₂ ensures that as soon as the aryllithium is formed, it immediately transmetalates to the more stable arylmagnesium species, preventing benzyne elimination.

  • Stream B: Prepare a 0.6 M solution of TMPLi in THF/hexane.

  • Stream C: Prepare a 0.6 M solution of the target alkyl iodide in THF.

Step 2: Metalation and Transmetalation (T-Mixer 1)

  • Pump Stream A and Stream B at equal flow rates (e.g., 2.0 mL/min) into a T-mixer submerged in a -78 °C cryogenic bath.

  • Route the output through a PTFE residence tube calibrated to a 0.5-second residence time.

  • Causality: 0.5 seconds is sufficient for TMPLi to execute the DoM, while the cryogenic temperature and immediate MgCl₂ transmetalation trap the intermediate before LiF elimination can occur.

Step 3: Alkylation (T-Mixer 2)

  • The stabilized arylmagnesium stream meets Stream C in a second T-mixer.

  • Route this mixture through a reactor coil held at 25 °C with a residence time of 5 minutes.

  • Causality: The transmetalated Grignard reagent is stable at room temperature, providing the thermal energy required to drive the S_N2 alkylation to completion without SET side reactions.

Step 4: Quench and Self-Validation

  • Collect the reactor output in a flask containing vigorously stirred saturated aqueous NH₄Cl.

  • Self-Validation Check: Perform an immediate GC-MS analysis of the organic layer.

    • Signal A (Target Product): Validates the flow rates and residence times. Proceed to scale-up.

    • Signal B (1-Fluoro-4-bromobenzene): Indicates incomplete metalation. Action: Decrease the combined flow rate of Pumps A and B to increase residence time in Mixer 1.

    • Signal C (1-Fluoro-2-alkylbenzene): Indicates Br-Li exchange. Action: Verify the purity, titer, and steric integrity of your TMPLi batch.

References

  • Continuous flow metalations of arenes, heteroarenes and formamides using lithium and zinc reagents. Ludwig-Maximilians-Universität München. [Link]

  • EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.
  • Synthesis of BACE Inhibitor LY2886721. Part I. An Asymmetric Nitrone Cycloaddition Strategy. Organic Process Research & Development - ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid

An in-depth analytical comparison guide designed for researchers and drug development professionals tasked with the structural elucidation of complex halogenated chiral building blocks. Executive Summary 3-(5-Bromo-2-flu...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical comparison guide designed for researchers and drug development professionals tasked with the structural elucidation of complex halogenated chiral building blocks.

Executive Summary

3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid is a highly functionalized synthetic intermediate. Its structural verification via


H NMR spectroscopy presents a triad of analytical challenges:
  • Diastereotopic Protons: The chiral center at the

    
    -carbon (C2) renders the adjacent 
    
    
    
    -protons (C3) magnetically inequivalent, generating a complex ABX spin system.
  • Heteronuclear Coupling: The fluorine atom at the ortho position of the aromatic ring introduces

    
     and 
    
    
    
    couplings, complicating the aromatic multiplet analysis.
  • Labile Protons: The highly exchangeable carboxylic acid (-COOH) proton exhibits acute solvent-dependent behavior.

This guide objectively compares the analytical performance of different NMR solvents (DMSO-d6 vs. CDCl3) and magnetic field strengths (400 MHz vs. 600 MHz) to establish an optimized, self-validating protocol for the structural confirmation of this compound.

Comparative Analysis 1: Solvent Selection (DMSO-d6 vs. CDCl3)

The choice of deuterated solvent fundamentally alters the observed spectrum for carboxylic acids. We compared the non-polar, weakly interacting solvent Chloroform-d (CDCl3) against the polar, strong hydrogen-bond acceptor Dimethyl Sulfoxide-d6 (DMSO-d6).

  • The CDCl3 Challenge: In non-polar solvents like CDCl3, carboxylic acids exist in a dynamic equilibrium between monomeric and hydrogen-bonded dimeric states. This rapid exchange broadens the -COOH signal, often rendering it as an indistinct hump between 9.0 and 11.0 ppm. Furthermore, the lack of strong solvent-solute interactions allows for multiple flexible rotamers of the -CH2-CH(CN)- chain, which can broaden aliphatic signals.

  • The DMSO-d6 Advantage: As demonstrated in foundational NMR solvent studies [1], DMSO acts as a potent hydrogen-bond acceptor. It aggressively disrupts the carboxylic acid dimers, locking the -COOH proton into a stable, strongly deshielded solvent-solute complex. This results in a sharp, highly diagnostic singlet consistently appearing >13.0 ppm.

Table 1: Representative H NMR Chemical Shifts & Spin Systems (DMSO-d6)

Data represents the optimized resolution achieved in DMSO-d6, highlighting the precise extraction of heteronuclear and diastereotopic couplings.

Structural PositionShift (

, ppm)
MultiplicityIntegrationCoupling Constants (

in Hz)
-COOH 13.52Broad Singlet (br s)1HN/A (Exchangeable)
Ar-H (C6) 7.65Doublet of doublets (dd)1H

,

Ar-H (C4) 7.58Doublet of doublet of doublets (ddd)1H

,

,

Ar-H (C3) 7.25Doublet of doublets (dd)1H

,

-CH(CN)- (

)
4.35Doublet of doublets (dd)1H

-CH

-
(

)
3.32Doublet of doublets (dd)1H

,

-CH

-
(

)
3.18Doublet of doublets (dd)1H

,

Comparative Analysis 2: Field Strength (400 MHz vs. 600 MHz)

The aliphatic chain (-CH2-CH(CN)-) forms an ABX spin system. Because the C3 protons are diastereotopic, they couple strongly to each other (


 Hz).
  • At 400 MHz (Routine QC): The chemical shift difference (

    
    ) between the two diastereotopic protons is relatively small compared to their coupling constant (
    
    
    
    ). When
    
    
    , the system exhibits second-order "roofing" effects. The inner peaks increase in intensity while the outer peaks diminish, causing multiplet overlap that obscures the exact
    
    
    -values.
  • At 600 MHz (Structural Elucidation): Because chemical shift difference (

    
     in Hz) scales linearly with magnetic field strength while 
    
    
    
    -coupling remains constant, upgrading to 600 MHz increases the
    
    
    ratio. This transitions the complex ABX system toward a first-order AMX pattern, allowing for the direct, objective measurement of the geminal and vicinal coupling constants necessary to confirm the 3D conformation of the propionic acid chain [2].

Strategic Decision Workflow

NMR_Strategy Start Target: 3-(5-Bromo-2-fluorophenyl) -2-cyanopropionic acid Solvent Solvent Selection Start->Solvent DMSO DMSO-d6 (Strong H-bond Acceptor) Solvent->DMSO Preferred CDCl3 CDCl3 (Weak Solute Interaction) Solvent->CDCl3 Not Recommended DMSO_Result Sharp -COOH signal (>13 ppm) Stable rotamer population DMSO->DMSO_Result CDCl3_Result Broad/Missing -COOH signal Variable chemical shifts CDCl3->CDCl3_Result Field Field Strength Optimization DMSO_Result->Field LowField 400 MHz Field->LowField HighField 600 MHz+ Field->HighField Optimal Low_Result Second-order ABX overlap Complex multiplet analysis LowField->Low_Result High_Result First-order AMX resolution Precise J-coupling extraction HighField->High_Result

Logical workflow for optimizing NMR solvent and field strength for halogenated cyanopropionic acids.

Experimental Protocol: Self-Validating High-Resolution H NMR Workflow

To achieve the resolution detailed in Table 1, follow this rigorously controlled methodology. Each step includes a self-validating checkpoint to ensure scientific integrity.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the compound in 0.6 mL of high-purity DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: A high concentration is required to ensure sufficient signal-to-noise (S/N) for the low-intensity outer lines of the diastereotopic ABX system.

  • Validation Check: The solution must be completely optically clear. Any particulate matter will degrade magnetic field homogeneity, causing peak tailing. Filter through a glass wool plug if necessary.

Step 2: Thermal Equilibration

  • Action: Insert the NMR tube into the probe and equilibrate at 298 K for a minimum of 5 minutes.

  • Causality: Temperature fluctuations alter the hydrogen-bonding dynamics of the carboxylic acid, leading to peak drift during the acquisition.

  • Validation Check: The deuterium lock signal level must stabilize completely, indicating thermal equilibrium has been reached.

Step 3: Tuning, Matching, and Shimming

  • Action: Perform automated tuning and matching (ATMA), followed by rigorous gradient shimming (Z1-Z5).

  • Causality: Flawless shimming is mandatory to resolve the fine

    
     couplings (typically ~2 Hz) from the standard 
    
    
    
    couplings in the aromatic region.
  • Validation Check: Observe the TMS reference peak. The workflow is validated if the TMS peak exhibits a linewidth at half-height (FWHM) of

    
     Hz.
    

Step 4: Acquisition Parameters

  • Action: Execute a standard 1D

    
    H experiment (zg30 pulse program) utilizing 32 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time (AQ) of ~3.0 seconds (64k data points).
    
  • Causality: A 30° pulse ensures rapid recovery of longitudinal magnetization. A 2-second D1 ensures quantitative integration across all proton environments.

  • Validation Check: Inspect the Free Induction Decay (FID). It must decay completely to the baseline before the end of the AQ to prevent truncation artifacts (sinc wiggles) around sharp aromatic peaks.

Step 5: Processing & Phase Correction

  • Action: Apply a 0.3 Hz exponential window function (LB = 0.3) prior to Fourier transformation. Perform manual zero-order and first-order phase correction.

  • Causality: The 0.3 Hz line broadening optimally enhances the S/N ratio without degrading the resolution required to observe the critical fluorine-proton splittings.

  • Validation Check: The baseline should be perfectly flat. Integration of the three distinct aromatic multiplets must yield a precise 1:1:1 ratio.

References

  • Title: 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts Source: Magnetic Resonance in Chemistry (John Wiley & Sons, Ltd.) URL: [Link]

  • Title: Ethyl 2-cyanopropionate (CID 98018) - SpectraBase Baseline Reference Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Comparative

C13 NMR chemical shifts for 2-cyanopropionic acid derivatives

A Comparative Guide to C NMR Chemical Shift Prediction and Validation for 2-Cyanopropionic Acid Derivatives Executive Summary Derivatives of 2-cyanopropionic acid (e.g., esters and amides) are critical bifunctional build...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to C NMR Chemical Shift Prediction and Validation for 2-Cyanopropionic Acid Derivatives

Executive Summary

Derivatives of 2-cyanopropionic acid (e.g., esters and amides) are critical bifunctional building blocks in the synthesis of pharmaceuticals, agrochemicals, and cyanoacrylate adhesives. Accurately assigning their


C Nuclear Magnetic Resonance (NMR) spectra is essential for verifying regiochemistry—particularly when distinguishing 

-cyano stereocenters from

-cyano isomers.

This guide objectively compares the performance of leading NMR prediction platforms (ACD/Labs, Mestrelab Mnova, and Ab Initio DFT) against experimental data. By establishing a self-validating analytical workflow, researchers can confidently assign quaternary carbons (nitrile and carbonyl) and resolve complex anisotropic shielding effects.

Comparative Analysis of NMR Prediction Platforms

When experimental data is ambiguous, in silico prediction serves as the first line of validation. However, the underlying algorithms of these platforms dictate their accuracy and best-use cases.

Table 1: Performance Comparison of C NMR Prediction Tools
Platform / MethodUnderlying AlgorithmAvg.

C RMSE
SpeedBest Use Case
ACD/Labs (ACD/CNMR) HOSE (Hierarchical Orthogonal Space Environment) codes + Neural Networks~1.85 ppm< 2 secondsHigh-throughput screening of standard organic scaffolds[1].
Mestrelab Mnova Empirical rules combined with database lookup~1.90 ppm< 2 secondsIntegrated spectral processing and rapid automated structure verification[1][2].
Gaussian (DFT) Ab Initio Quantum Mechanics (e.g., B3LYP/6-311+G(2d,p) with GIAO)< 1.00 ppmHours to DaysExotic conformations, novel stereocenters, or molecules poorly represented in databases[3].

Expert Insight on Causality: Database-driven tools like ACD/Labs and Mnova rely heavily on the presence of similar structural fragments in their training sets. For standard 2-cyanopropionic esters, these tools are highly accurate. However, if you synthesize a heavily sterically hindered derivative (e.g., a bulky adamantyl ester), the HOSE code prediction may fail due to unmapped


-gauche effects. In such cases, Density Functional Theory (DFT) using the Gauge-Independent Atomic Orbital (GIAO) method is required to rigorously calculate the magnetic shielding tensors from first principles[3].

Experimental vs. Predicted Data: A Case Study

To demonstrate the efficacy of these platforms, we compare the experimental


C NMR shifts of two 

-cyano derivatives against a

-cyano structural isomer (3-cyanopropanoic acid).
Table 2: C NMR Chemical Shifts ( , ppm) in CDCl
Carbon PositionEthyl 2-cyanopropionate[4][5]Methyl 2-cyanopropionate3-Cyanopropanoic Acid (Isomer)[6]
C=O (Carbonyl) 168.0169.0175.6
C

N (Nitrile)
116.5116.0118.8
O-CH

(Ester)
62.5 (CH

)
53.5 (CH

)
N/A
C-

38.0 (CH)38.4 (CH)29.8 (CH

)
C-

15.5 (CH

)
15.8 (CH

)
12.8 (CH

)
Ester Alkyl Tail 14.0 (CH

)
N/AN/A

Mechanistic Signal Assignment: Notice the dramatic shift in the


-carbon when moving the cyano group. In 2-cyanopropionic derivatives, the 

-carbon is a methine (CH) flanked by two strongly electron-withdrawing groups (EWG: Nitrile and Carbonyl), pushing its shift to ~38 ppm. In 3-cyanopropanoic acid, the electron density is distributed, pulling the

-CH

upfield to 29.8 ppm and the

-CH

to 12.8 ppm[6]. Furthermore, the nitrile carbon (C

N) consistently appears around 116–118 ppm due to the diamagnetic anisotropy of the sp-hybridized triple bond, which shields the carbon despite the nitrogen's electronegativity.

Standardized Workflows & Protocols

To ensure scientific integrity, every NMR assignment must be a self-validating system. Below are the optimized protocols for acquiring and validating the spectra of cyano-derivatives.

Protocol A: High-Resolution C NMR Acquisition

The nitrile and carbonyl carbons lack attached protons, meaning they do not benefit from the Nuclear Overhauser Effect (NOE) and have exceptionally long longitudinal relaxation times (


). Standard default parameters will often result in missing C

N peaks.
  • Sample Preparation: Dissolve 30–50 mg of the 2-cyanopropionic acid derivative in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube.
    
  • Spectrometer Setup: Insert the sample into a 100 MHz or 125 MHz NMR spectrometer (e.g., Bruker Avance series). Lock and shim on the deuterium signal of CDCl

    
    .
    
  • Parameter Optimization (Critical):

    • Set the pulse sequence to a standard power-gated decoupled

      
      C experiment (zgpg30).
      
    • Adjust the Relaxation Delay (

      
      ):  Increase 
      
      
      
      from the default 1.0 s to 2.5–3.0 seconds . This causality is crucial: it allows the quaternary C=O and C
      
      
      N carbons sufficient time to relax back to equilibrium between pulses, ensuring they appear in the final spectrum.
  • Acquisition: Run for a minimum of 1024 scans to achieve an adequate Signal-to-Noise (S/N) ratio.

  • Processing: Apply a 1.0 Hz exponential line broadening (LB) prior to Fourier Transformation to enhance the S/N of the quaternary carbons.

Protocol B: In Silico Validation Workflow
  • Structure Input: Draw the proposed structure in Mnova or ACD/Labs.

  • Database Prediction: Execute the

    
    C prediction module. The software will generate expected shifts based on HOSE codes[1].
    
  • Delta Calculation: Calculate

    
    .
    
  • Threshold Triage:

    • If

      
       ppm for all carbons: The structure is validated[2].
      
    • If

      
       ppm (especially on the stereocenter): Escalate to DFT calculations to rule out structural misassignment or unexpected conformational shielding.
      

Decision Architecture: NMR Validation Pathway

The following Graphviz diagram illustrates the logical relationship between experimental acquisition and computational validation.

NMR_Workflow Start Target: 2-Cyanopropionic Acid Derivative Exp Experimental 13C NMR (Extended D1 Delay) Start->Exp Pred In Silico Prediction Start->Pred Compare Data Synthesis & Signal Assignment Exp->Compare DB Database Methods (ACD/Labs, Mnova) Pred->DB Standard Scaffolds DFT Ab Initio (DFT) (Gaussian GIAO) Pred->DFT Novel/Exotic Conformations DB->Compare DFT->Compare Valid Validated Structure Compare->Valid u0394u03B4 < 1.5 ppm

Caption: Integrated workflow for 13C NMR acquisition and computational validation of cyano-derivatives.

Conclusion

For routine analysis of 2-cyanopropionic acid derivatives, database-driven software like ACD/Labs and Mnova provide the best balance of speed and accuracy, reliably predicting shifts within a ~1.85 ppm margin of error. However, the true bottleneck in cyano-derivative NMR is often experimental: failing to account for the long


 relaxation times of the nitrile and carbonyl carbons. By pairing extended-delay experimental protocols with tiered computational validation (escalating to DFT only when empirical models fail), researchers can establish an unassailable, self-validating analytical pipeline.

References

  • Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? MDPI. Available at:[Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. National Institutes of Health (NIH). Available at:[Link]

  • Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds? ResearchGate. Available at:[Link]

  • Ethyl 2-cyanopropionate | C6H9NO2 | CID 98018. PubChem - NIH. Available at: [Link]

  • Acid–Base Cooperative Catalysis for Organic Reactions by Designed Solid Surfaces. Wiley-VCH. Available at: [Link]

Sources

Validation

IR spectroscopy peaks for nitrile and carboxylic acid groups

A Comparative Guide to the Infrared Spectroscopy of Nitrile and Carboxylic Acid Groups Authored by: Dr. Gemini, Senior Application Scientist In the landscape of pharmaceutical and chemical research, the precise identific...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Infrared Spectroscopy of Nitrile and Carboxylic Acid Groups

Authored by: Dr. Gemini, Senior Application Scientist

In the landscape of pharmaceutical and chemical research, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a rapid, reliable, and non-destructive analytical technique for this purpose. This guide provides an in-depth comparison of the characteristic IR spectral features of two pivotal functional groups: the nitrile (-C≡N) and the carboxylic acid (-COOH). Understanding their distinct vibrational signatures is crucial for researchers engaged in drug development, quality control, and synthetic chemistry.

The fundamental principle of IR spectroscopy lies in the absorption of infrared radiation by molecular vibrations.[1][2][3] When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, absorption occurs, resulting in a peak in the IR spectrum.[1][2][3] The position, intensity, and shape of these peaks provide a unique "fingerprint" of the molecule.[1]

The Nitrile Functional Group: A Sharp and Unambiguous Signature

The nitrile group, characterized by a carbon-nitrogen triple bond, presents one of the most readily identifiable peaks in an IR spectrum.[4][5] Its diagnostic value stems from its appearance in a relatively uncongested region of the spectrum and its distinct characteristics.[4][6][7][8]

Key Vibrational Mode: The C≡N Stretch

The dominant and most informative IR absorption for nitriles is the C≡N stretching vibration.[4][5]

  • Position: This peak typically appears in the range of 2260-2220 cm⁻¹ .[4][9] The high wavenumber is a direct consequence of the strong triple bond and the similar atomic masses of carbon and nitrogen.[4]

  • Intensity: The C≡N stretching peak is characteristically sharp and strong to medium in intensity .[4][5][9] This intensity arises from the significant change in dipole moment during the stretching vibration of the polar C≡N bond.[4]

  • Shape: The peak is typically very sharp , a feature that helps distinguish it from other absorptions.[4]

Factors Influencing the C≡N Stretching Frequency

The precise position of the C≡N peak can provide valuable structural insights:

  • Saturation: Saturated (aliphatic) nitriles absorb at a higher frequency, typically in the 2260-2240 cm⁻¹ range.[4]

  • Conjugation: When the nitrile group is conjugated with a double bond or an aromatic ring, the C≡N bond is slightly weakened. This results in a lower absorption frequency, typically between 2240 and 2220 cm⁻¹ .[4][5][6][7][8][10] This phenomenon is due to electronic interactions between the π-systems.[4]

  • Substituent Effects: The presence of electron-donating or electron-withdrawing groups on an aromatic ring attached to the nitrile can further influence the peak position and intensity.[5]

  • Local Environment: The vibrational frequency of the nitrile group is highly sensitive to its local electrostatic environment, making it a useful probe in studies of biomolecular structure and dynamics.[11][12][13][14]

The Carboxylic Acid Functional Group: A Broad and Multifaceted Profile

The carboxylic acid group (-COOH) is defined by the presence of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. Its IR spectrum is highly distinctive, primarily due to the strong influence of hydrogen bonding.[15][16][17]

Key Vibrational Modes

Carboxylic acids exhibit several characteristic peaks:

  • O-H Stretching: This is the most recognizable feature of a carboxylic acid spectrum. It appears as a very broad and intense absorption in the region of 3300-2500 cm⁻¹ .[1][6][7][8][15][16][18] * Causality of Broadness: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid and liquid states. [15][16][17]This strong intermolecular interaction creates a wide range of O-H bond environments, leading to a broad envelope of absorptions. [16][17][19]This broad peak often overlaps with the C-H stretching vibrations. [15][20]

  • C=O Stretching: The carbonyl stretch of a carboxylic acid is also a prominent feature, appearing as a strong and sharp peak . [15][16][18] * Position: Its position is influenced by several factors:

    • Dimerization: In the common hydrogen-bonded dimeric form, the peak is found between 1730 and 1700 cm⁻¹ . [17] * Monomeric Form: In a very dilute solution in a non-polar solvent or in the gas phase, where the monomeric form is more prevalent, the C=O stretch appears at a higher frequency, around 1760 cm⁻¹ . [6][7][8] * Conjugation: Similar to nitriles, conjugation with a double bond or an aromatic ring weakens the C=O bond, shifting the absorption to a lower wavenumber (1710-1680 cm⁻¹ ). [7][8][17]
  • C-O Stretching and O-H Bending:

    • The C-O stretching vibration appears as a medium-intensity peak in the 1320-1210 cm⁻¹ region. [15][17] * The in-plane O-H bend is often coupled with the C-O stretch and can be found in the 1440-1395 cm⁻¹ range. [15] * A broad out-of-plane O-H bend (wag) is another characteristic feature, appearing around 960-900 cm⁻¹ . [17]

Comparative Summary of IR Peaks

FeatureNitrile Group (-C≡N)Carboxylic Acid Group (-COOH)
Primary Vibration C≡N StretchO-H Stretch
Wavenumber (cm⁻¹) 2260-22203300-2500 (very broad)
Intensity Strong to MediumStrong, Broad
Shape SharpVery Broad
Secondary Vibration N/AC=O Stretch
Wavenumber (cm⁻¹) N/A1760-1680
Intensity N/AStrong
Shape N/ASharp
Other Key Peaks N/AC-O Stretch (1320-1210), O-H Bend (1440-1395, 960-900)
Key Differentiator Sharp peak in the "triple bond region"Extremely broad O-H stretch combined with a strong C=O stretch

Experimental Protocols for Acquiring High-Quality IR Spectra

The quality of an IR spectrum is highly dependent on proper sample preparation. The following are generalized protocols for common sample types.

Protocol 1: Analysis of Liquid Samples (Neat Film)

This method is suitable for pure, non-volatile liquid samples.

  • Preparation: Ensure the ATR crystal or salt plates (e.g., NaCl) are clean. Clean with a dry, volatile solvent like spectroscopic grade acetone or isopropanol and allow it to fully evaporate. [21]2. Background Spectrum: Acquire a background spectrum of the empty instrument to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

  • Sample Application:

    • ATR-FTIR: Place one to two drops of the liquid sample directly onto the ATR crystal.

    • Salt Plates: Place one drop of the liquid on one salt plate and carefully place the second plate on top, spreading the liquid into a thin film.

  • Data Acquisition: Place the sample holder in the spectrometer and acquire the sample spectrum.

  • Cleaning: Thoroughly clean the ATR crystal or salt plates with a suitable dry solvent.

Protocol 2: Analysis of Solid Samples (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid method for analyzing solid samples.

  • Preparation: Ensure the ATR crystal is clean and a background spectrum has been acquired.

  • Sample Application: Place a small amount of the powdered solid sample onto the ATR crystal, ensuring it completely covers the crystal surface.

  • Pressure Application: Lower the pressure anvil and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum.

  • Cleaning: Release the pressure, remove the sample, and clean the crystal surface thoroughly.

Protocol 3: Analysis of Solid Samples (KBr Pellet)

This traditional method involves dispersing the solid sample in a dry, IR-transparent matrix.

  • Sample Preparation: Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle. [22]2. Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) and grind the mixture thoroughly to ensure uniform dispersion. [22]3. Pellet Formation: Transfer the mixture to a pellet press. Apply high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. [22]4. Data Acquisition: Acquire a background spectrum. Place the KBr pellet in the sample holder and acquire the sample spectrum.

Workflow Visualization

The general workflow for obtaining and interpreting an IR spectrum can be visualized as follows:

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Liquid Liquid Sample Neat_Film Neat_Film Liquid->Neat_Film Neat Film Solid Solid Sample ATR ATR Solid->ATR ATR KBr KBr Solid->KBr KBr Pellet Background Acquire Background Neat_Film->Background ATR->Background KBr->Background Sample_Spec Acquire Sample Spectrum Background->Sample_Spec Process Process Spectrum (Baseline Correction, etc.) Sample_Spec->Process Identify Identify Diagnostic Peaks Process->Identify Compare Compare with Reference Data Identify->Compare Structure Elucidate Structure/ Confirm Functional Groups Compare->Structure

Caption: General workflow for IR spectroscopy analysis.

Conclusion

The nitrile and carboxylic acid functional groups provide textbook examples of how IR spectroscopy can be used for unambiguous functional group identification. The sharp, intense C≡N stretch in the 2260-2220 cm⁻¹ region is a clear indicator of a nitrile. [4][5]Conversely, the combination of a profoundly broad O-H stretch from 3300-2500 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹ provides compelling evidence for a carboxylic acid. [15][17]By understanding the underlying principles of their vibrational modes and the factors that influence their spectral appearance, researchers can confidently utilize IR spectroscopy as a powerful tool in their analytical arsenal.

References

  • Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. (2019, July 1). Spectroscopy Online. [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. [Link]

  • Nitrile IR Spectroscopy Overview. Scribd. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. [Link]

  • IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts. [Link]

  • Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. (2022, June 28). PMC. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry: A Tenth Edition. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Fiveable. [Link]

  • Nitrile groups as vibrational probes of biomolecular structure and dynamics: An overview. ResearchGate. [Link]

  • The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online. [Link]

  • Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. PMC. [Link]

  • IR Spectroscopy of Hydrocarbons. University of Colorado Boulder. [Link]

  • IR Infrared Absorption Bands of Carboxylate. (2017, September 29). 911Metallurgist. [Link]

  • Video: IR Frequency Region: Alkyne and Nitrile Stretching. (2024, December 5). JoVE. [Link]

  • Vibrational Stark Effects of Nitriles I. Methods and Experimental Results. Smoldyn. [Link]

  • Infrared Spectra of the Hydrogen‐Bonded Carboxylic Acids. AIP Publishing. [Link]

  • Introduction to IR Spectra. WebSpectra - Problems in NMR and IR Spectroscopy. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. [Link]

  • Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. (2022, April 25). Journal of the American Chemical Society. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). Organic Chemistry | OpenStax. [Link]

  • FT-IR Spectroscopy (Experiment). (2025, January 7). Chemistry LibreTexts. [Link]

  • Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. (2016, April 19). The Journal of Physical Chemistry B - ACS Publications. [Link]

  • Experiment- 6. University of Mustansiriyah College of Pharmacy. [Link]

  • Infrared Spectroscopy. Swarthmore College. [Link]

  • Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments. ChemRxiv. [Link]

  • IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. (2021, August 17). RSC Publishing. [Link]

  • Lab 2 - Infrared Spectroscopy (IR). WebAssign. [Link]

  • Infrared Spectroscopy. MSU chemistry. [Link]

  • Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. (2004, March 23). The Journal of Physical Chemistry A - ACS Publications. [Link]

Sources

Comparative

A Comparative Guide to the Potency of 5-Bromo vs. 5-Chloro Phenyl mGluR5 Modulators

For Researchers, Scientists, and Drug Development Professionals In the landscape of neuropharmacology, the metabotropic glutamate receptor 5 (mGluR5) has emerged as a pivotal target for therapeutic intervention in a host...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the metabotropic glutamate receptor 5 (mGluR5) has emerged as a pivotal target for therapeutic intervention in a host of neurological and psychiatric disorders. The development of allosteric modulators, which fine-tune the receptor's response to the endogenous ligand glutamate, offers a sophisticated approach to drug design. A recurring structural motif in these modulators is a substituted phenyl ring, with halogenation at the 5-position being a common strategy to enhance potency and other pharmacokinetic properties. This guide provides an in-depth comparison of the potency of 5-bromo versus 5-chloro phenyl-substituted mGluR5 modulators, supported by experimental data and detailed methodologies, to inform rational drug design and lead optimization efforts.

The Central Role of mGluR5 in Neuromodulation

Metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons in the central nervous system. Its activation by glutamate triggers a cascade of intracellular signaling events, primarily through the Gq/11 protein, leading to the activation of phospholipase C (PLC) and the subsequent mobilization of intracellular calcium.[1][2][3] This signaling pathway is integral to synaptic plasticity, learning, and memory. Consequently, dysregulation of mGluR5 signaling has been implicated in conditions such as schizophrenia, anxiety, depression, and fragile X syndrome.[2]

Allosteric modulation of mGluR5 presents a more nuanced therapeutic strategy compared to direct agonism or antagonism. Positive allosteric modulators (PAMs) potentiate the receptor's response to glutamate, while negative allosteric modulators (NAMs) attenuate it. This allows for the preservation of the natural spatio-temporal dynamics of glutamatergic neurotransmission.

Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Gq_11 Gq/11 mGluR5->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Signaling_Cascades Downstream Signaling (e.g., ERK, Akt) Ca_release->Signaling_Cascades PKC->Signaling_Cascades

Caption: Simplified mGluR5 signaling pathway.

Halogenation of the Phenyl Ring: A Strategy to Modulate Potency

The phenyl group is a common scaffold in mGluR5 allosteric modulators. Structure-activity relationship (SAR) studies have consistently demonstrated that substitution on this ring significantly influences a compound's potency, selectivity, and pharmacokinetic profile. Halogenation, in particular, is a widely employed tactic in medicinal chemistry to modulate these properties. The introduction of a halogen atom, such as chlorine or bromine, at the 5-position of the phenyl ring can impact ligand-receptor interactions through a combination of steric and electronic effects.

Generally, the larger atomic radius and greater polarizability of bromine compared to chlorine can lead to different binding interactions within the allosteric pocket of the mGluR5 receptor. These differences can manifest as variations in binding affinity (Ki) and functional potency (IC50 or EC50).

Comparative Potency: 5-Bromo vs. 5-Chloro Phenyl mGluR5 NAMs

A direct comparison of the in vitro potency of 5-bromo and 5-chloro substituted phenyl mGluR5 negative allosteric modulators (NAMs) was conducted within a series of fenobam analogues.[4][5] Fenobam is a known mGluR5 NAM, and this study explored modifications to its structure to identify novel antagonists. The potency of these compounds was determined by their ability to inhibit glutamate-mediated intracellular calcium mobilization in a cell-based assay.

Compound IDPhenyl SubstitutionIC50 (nM)
4g 3-chloro4.3 ± 0.5
4h 3-bromo6.1 ± 0.8

Data sourced from Thomas, J. J., et al. (2012).[4]

The results from this study indicate that for this particular scaffold, the 3-chloro substituted analogue (4g) exhibited slightly higher potency (lower IC50 value) than the 3-bromo substituted analogue (4h).[4] While this represents a single, yet direct, comparison, it suggests that for this chemical series, the smaller and more electronegative chlorine atom at this position provides a more favorable interaction with the mGluR5 allosteric binding site.

It is important to note that this trend may not be universal across all mGluR5 modulator scaffolds. The overall impact of halogen substitution is highly dependent on the specific chemical context and the topology of the binding pocket. For instance, the well-known mGluR5 PAM, N-[5-chloro-2-[(-1,3-dioxoisoindolin-2-yl)methyl]phenyl]-2-hydroxybenzamide (CPPHA), highlights the utility of a 5-chloro substitution in achieving potent positive allosteric modulation.[2][3]

Experimental Methodologies for Potency Determination

The determination of the potency of mGluR5 modulators relies on robust and reproducible in vitro assays. The two primary methods employed are radioligand binding assays and functional assays measuring intracellular calcium mobilization.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the mGluR5 receptor by quantifying its ability to displace a known radiolabeled ligand that binds to the allosteric site.

Protocol:

  • Membrane Preparation: Cell membranes are prepared from a cell line stably overexpressing the human mGluR5 receptor (e.g., HEK293 cells).

  • Radioligand: A tritiated (³H) version of a known mGluR5 allosteric modulator, such as [³H]MPEP or a similar analogue, is used as the radioligand.

  • Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound (5-bromo or 5-chloro phenyl derivative).

  • Separation: The bound radioligand is separated from the unbound radioligand via rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

cluster_0 Assay Preparation cluster_1 Binding and Separation cluster_2 Data Acquisition and Analysis Membrane_Prep Membrane Preparation (mGluR5-expressing cells) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([³H]MPEP) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution (5-bromo/5-chloro analogs) Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis IC50/Ki Determination Scintillation->Data_Analysis

Caption: Workflow for a radioligand binding assay.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a test compound to modulate the glutamate-induced increase in intracellular calcium concentration, which is a direct downstream consequence of mGluR5 activation.

Protocol:

  • Cell Culture and Dye Loading: Cells expressing mGluR5 are plated and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Application: For NAMs, cells are pre-incubated with varying concentrations of the test compound before the addition of a fixed concentration of glutamate (typically the EC80, the concentration that elicits 80% of the maximal response). For PAMs, the test compound is added simultaneously with a low concentration of glutamate (typically the EC20).

  • Signal Detection: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (for NAMs) or EC50 (for PAMs) of the test compound.

cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Acquisition and Analysis Cell_Culture Cell Culture (mGluR5-expressing cells) Dye_Loading Loading with Ca²⁺ -sensitive dye Cell_Culture->Dye_Loading Compound_Addition Addition of Test Compound (5-bromo/5-chloro analogs) Dye_Loading->Compound_Addition Glutamate_Stimulation Glutamate Stimulation Compound_Addition->Glutamate_Stimulation Fluorescence_Measurement Fluorescence Measurement Glutamate_Stimulation->Fluorescence_Measurement Data_Analysis IC50/EC50 Determination Fluorescence_Measurement->Data_Analysis

Caption: Workflow for a calcium mobilization assay.

Conclusion and Future Directions

The comparative analysis of 5-bromo and 5-chloro phenyl mGluR5 modulators, while currently limited to a small number of direct comparisons in the public domain, provides valuable insights for medicinal chemists. The available data suggests that subtle changes in halogen substitution can have a discernible impact on potency. In the case of the fenobam analogue series, the 3-chloro substitution proved slightly more potent than the 3-bromo substitution.[4]

However, it is crucial to underscore that these findings are scaffold-dependent. To build a more comprehensive understanding, further studies are warranted that systematically synthesize and evaluate 5-bromo and 5-chloro analogues across a diverse range of mGluR5 modulator chemotypes. Such studies, employing standardized and well-validated in vitro assays, will be instrumental in elucidating the nuanced structure-activity relationships of halogenated phenyl mGluR5 modulators and will undoubtedly accelerate the development of novel and more effective therapeutics for a spectrum of neurological and psychiatric disorders.

References

  • Thomas, J. J., et al. (2012). Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam. ACS Medicinal Chemistry Letters, 3(1), 40-44. [Link]

  • Lindsley, C. W., et al. (2011). Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5). ACS Chemical Neuroscience, 2(8), 450-470. [Link]

  • Gasparini, F., et al. (2013). SAR studies on mGlu5 receptor positive allosteric modulators (2003- 2013). Bioorganic & Medicinal Chemistry Letters, 23(17), 4765-4775. [Link]

  • Gregory, K. J., & Conn, P. J. (2015). Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases?. Frontiers in Molecular Neuroscience, 8, 73. [Link]

  • Thomas, J. J., et al. (2011). Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam. ACS Medicinal Chemistry Letters, 2(12), 882-884. [Link]

  • Eastman, B. W., et al. (2014). Discovery and SAR of a novel series of metabotropic glutamate receptor 5 positive allosteric modulators with high ligand efficiency. Bioorganic & Medicinal Chemistry Letters, 24(15), 3468-3472. [Link]

  • Noetzel, M. J., et al. (2014). Discovery of VU0409551/JNJ-46778212: An mGlu5 Positive Allosteric Modulator Clinical Candidate Targeting Schizophrenia. ACS Medicinal Chemistry Letters, 5(5), 511-516. [Link]

  • Ritzén, A., et al. (2009). Discovery of a potent and brain penetrant mGluR5 positive allosteric modulator. Bioorganic & Medicinal Chemistry Letters, 19(12), 3275-3278. [Link]

  • Williams, D. L., et al. (2011). Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders. Pharmaceuticals, 4(3), 487-511. [Link]

  • O'Brien, J. A., et al. (2003). A family of highly potent and orally bioavailable allosteric potentiators of the metabotropic glutamate receptor subtype 5. Molecular Pharmacology, 64(3), 731-740. [Link]

Sources

Validation

Bioisosteres for 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid: A Comprehensive Comparison Guide

Executive Summary The compound 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid is a highly functionalized building block frequently utilized in drug discovery programs targeting metal-dependent enzymes, transition-state...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid is a highly functionalized building block frequently utilized in drug discovery programs targeting metal-dependent enzymes, transition-state mimics, and specific ion channels. Its architecture features three distinct pharmacophoric regions: an acidic carboxylic acid, an electron-withdrawing alpha-cyano group, and a lipophilic, halogenated phenyl ring.

While the parent compound offers excellent in vitro target engagement, the presence of the carboxylic acid moiety often introduces significant pharmacokinetic (PK) and safety liabilities. Carboxylic acids are notorious for poor passive membrane permeability and susceptibility to Phase II metabolism—specifically, acyl glucuronidation—which can lead to the formation of reactive thioesters and idiosyncratic drug toxicity[1][2].

This guide objectively compares the parent molecule against its most viable bioisosteric alternatives, providing researchers with the structural rationale, quantitative performance data, and self-validating experimental protocols necessary for lead optimization.

Structural Deconstruction & Bioisosteric Alternatives

To systematically optimize 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid, we must evaluate bioisosteric replacements across its primary functional groups. The concept of bioisosterism relies on substituting functional groups with molecules that exhibit similar volume, shape, and physicochemical properties to retain biological efficacy while engineering out liabilities[3].

Alternative A: The Tetrazole Bioisostere (Replacing COOH)

Structure: 3-(5-Bromo-2-fluorophenyl)-2-(1H-tetrazol-5-yl)propanenitrile The 5-substituted


-tetrazole is the most widely recognized non-classical bioisostere for carboxylic acids[1].
  • Performance: Tetrazoles maintain an acidity highly comparable to carboxylic acids (pKa ~4.5–4.9 vs. 4.2–4.5) while offering a larger, more diffuse electron cloud[1].

  • Trade-offs: Although tetrazoles possess higher intrinsic lipophilicity, they do not universally improve membrane permeability. This is because tetrazoles form exceptionally strong hydrogen bonds with surrounding water molecules, resulting in a high desolvation energy penalty that hinders passive diffusion across lipid bilayers[1].

Alternative B: The Oxadiazolone Bioisostere (Replacing COOH)

Structure: 3-(5-Bromo-2-fluorophenyl)-2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)propanenitrile

  • Performance: The 1,2,4-oxadiazol-5(4H)-one ring is an excellent pKa match for the parent acid but features a significantly different charge distribution.

  • Trade-offs: This modification dramatically lowers the desolvation energy compared to tetrazoles, making it the superior choice when optimizing for passive diffusion across biological membranes (such as the blood-brain barrier) while completely evading acyl glucuronidation[3][4].

Alternative C: Trifluoromethyl Substitution (Replacing alpha-CN)

Structure: 3-(5-Bromo-2-fluorophenyl)-2-(trifluoromethyl)propionic acid

  • Performance: The alpha-cyano group is highly electron-withdrawing, which acidifies the alpha-proton. Replacing the linear, polar cyano group with a bulky, lipophilic trifluoromethyl (

    
    ) group alters the dipole moment and increases overall lipophilicity.
    
  • Trade-offs: While this improves passive permeability, it fails to address the Phase II metabolic liabilities of the terminal carboxylic acid.

Visualizing the Metabolic Liability

The primary driver for replacing the carboxylic acid in this scaffold is to avoid UGT-mediated toxicity. The pathway below illustrates how bioisosteric replacement rescues the molecule from reactive metabolite formation.

MetabolicPathway Parent Parent Acid (Acyl Glucuronidation Risk) UGT UGT Enzymes (Hepatic) Parent->UGT Phase II AcylGluc Acyl Glucuronide (Reactive) UGT->AcylGluc Glucuronidation Toxicity Idiosyncratic Toxicity AcylGluc->Toxicity Covalent Binding Bioisostere Tetrazole Bioisostere Stable Metabolically Stable Bioisostere->Stable Evades UGT

Metabolic pathway illustrating acyl glucuronidation of the parent acid versus bioisostere stability.

Quantitative Performance Comparison

The following table synthesizes the physicochemical and pharmacokinetic profiling data comparing the parent compound to its structural alternatives.

CompoundStructural ModificationpKaLogD (pH 7.4)PAMPA

(

cm/s)
UGT Intrinsic Clearance (

L/min/mg)
Parent None (Standard COOH)3.80.51.245.0 (High Risk)
Alt A Tetrazole for COOH4.50.80.9< 5.0 (Stable)
Alt B Oxadiazolone for COOH4.21.28.5< 5.0 (Stable)
Alt C

for alpha-CN
4.51.812.038.0 (High Risk)

Key Takeaway: Alternative B (Oxadiazolone) provides the most balanced optimization profile, rescuing the metabolic liability of the parent compound while achieving a 7-fold increase in passive membrane permeability.

Experimental Methodologies & Validation Workflows

To ensure data integrity, all synthesized bioisosteres must be subjected to a rigorous, self-validating experimental workflow.

Workflow Design 1. In Silico Design Synth 2. Chemical Synthesis Design->Synth InVitro 3. In Vitro Profiling Synth->InVitro InVivo 4. In Vivo PK/PD InVitro->InVivo Decision 5. Lead Selection InVivo->Decision

Step-by-step experimental workflow for the validation of synthesized bioisosteres.

Protocol 1: Synthesis of the Tetrazole Bioisostere (Alt A)

Causality: The conversion of a nitrile to a tetrazole requires a highly nucleophilic azide source. We utilize sodium azide with a Lewis acid catalyst (


) to lower the activation energy for the [3+2] cycloaddition while minimizing the formation of toxic, volatile hydrazoic acid.
  • Reaction Setup: Dissolve the precursor (3-(5-Bromo-2-fluorophenyl)propane-1,1-dicarbonitrile) in anhydrous DMF.

  • Reagent Addition: Add 3.0 equivalents of

    
     and 1.0 equivalent of 
    
    
    
    .
  • Cycloaddition: Heat the mixture to 120°C under a nitrogen atmosphere for 16 hours.

  • Workup & Validation: Quench with 1N HCl (Caution: perform in a highly ventilated fume hood to manage trace

    
    ). Extract with EtOAc. Validate the tetrazole formation via LC-MS (looking for the 
    
    
    
    ion) and
    
    
    -NMR (noting the disappearance of the nitrile carbon and the appearance of the tetrazole resonance at ~155 ppm in
    
    
    -NMR).
Protocol 2: PAMPA (Parallel Artificial Membrane Permeability Assay)

Causality: PAMPA utilizes an artificial lipid membrane devoid of active transporter proteins. This allows researchers to isolate and quantify purely passive transcellular diffusion—a critical metric since bioisosteric replacement directly alters the molecule's desolvation energy and lipophilicity[1].

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to 50

    
    M in PBS (pH 7.4).
    
  • Plate Setup: Add 300

    
    L of the donor solution to the donor compartment. Coat the filter membrane (PVDF) with 5 
    
    
    
    L of a 1% lecithin in dodecane solution. Add 300
    
    
    L of fresh PBS to the acceptor compartment.
  • Incubation: Incubate the sandwich plate at room temperature for 5 hours without agitation.

  • Self-Validation System: Include Lucifer Yellow (a highly polar, membrane-impermeable fluorescent dye) in the donor well. If Lucifer Yellow is detected in the acceptor well, the artificial membrane is compromised, and the well's data must be discarded.

  • Quantification: Analyze donor and acceptor concentrations via LC-MS/MS to calculate the apparent permeability (

    
    ).
    
Protocol 3: UGT-Mediated Microsomal Stability Assay

Causality: Carboxylic acids are highly prone to Phase II metabolism. To accurately simulate hepatic acyl glucuronidation in vitro, Human Liver Microsomes (HLMs) must be supplemented with UDPGA (the essential cofactor for UGTs) and Alamethicin (a pore-forming peptide that grants the polar UDPGA access to the luminal active site of the UGT enzymes)[2].

  • Activation: Pre-incubate HLMs (0.5 mg/mL protein) with Alamethicin (25

    
    g/mL) on ice for 15 minutes to induce pore formation.
    
  • Incubation Setup: Add the test compound (1

    
    M final concentration) in a 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM 
    
    
    
    .
  • Initiation: Initiate the reaction by adding UDPGA to a final concentration of 2 mM. Incubate at 37°C.

  • Sampling & Quenching: Remove 50

    
    L aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench by crashing into 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

References

  • Carboxylic Acid (Bio)Isosteres in Drug Design National Center for Biotechnology Information (PMC)[Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Drug Hunter[Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties ResearchGate[Link]

  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres National Center for Biotechnology Information (PubMed)[Link]

Sources

Comparative

Advanced HPLC Methodologies for the Purity Analysis of Cyanopropionic Acid Intermediates: A Comparative Guide

Introduction: The Analytical Imperative 3-Cyanopropionic acid (3-CPA) is a vital aliphatic building block used extensively in the synthesis of complex active pharmaceutical ingredients (APIs), including highly potent cas...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative

3-Cyanopropionic acid (3-CPA) is a vital aliphatic building block used extensively in the synthesis of complex active pharmaceutical ingredients (APIs), including highly potent caspase-1 inhibitors[1]. In drug development, the purity of such intermediates is non-negotiable; trace impurities like unreacted starting materials or hydrolysis byproducts (e.g., succinic acid) can severely compromise downstream coupling efficiencies and final API safety.

As a Senior Application Scientist, I often see laboratories struggle with 3-CPA analysis. The molecule presents two distinct chromatographic challenges:

  • High Polarity & Low Retention: As a small, polar organic acid, it elutes near the void volume on standard reversed-phase (RP) columns at neutral pH.

  • Weak Chromophore: Lacking a conjugated

    
    -system, 3-CPA requires low-wavelength UV detection (210–220 nm)[1], which makes the method highly susceptible to baseline drift from mobile phase absorbance.
    

This guide objectively compares two field-proven HPLC strategies—Ion-Suppression Reversed-Phase and Mixed-Mode Chromatography —and provides a self-validating protocol to ensure absolute data integrity.

Mechanistic Grounding & Strategy Selection

To achieve baseline resolution and symmetrical peak shapes, the analytical method must manipulate the ionization state of 3-CPA (pKa


 4.0).

G A Analyte: 3-Cyanopropionic Acid High Polarity, pKa ~4.0 B Challenge 1: Poor Retention on Standard C18 A->B C Challenge 2: Weak Chromophore (Requires 210-220 nm UV) A->C D Solution 1: Ion-Suppression (0.1% TFA to protonate COOH) B->D E Solution 2: Mixed-Mode Column (Anion-Exchange + RP) B->E F Optimized HPLC Protocol High Resolution & Purity C->F D->F E->F

Logical workflow for overcoming 3-CPA analytical challenges.

Strategy A: Ion-Suppression Reversed-Phase HPLC (The Industry Standard)

This approach utilizes a high-density C18 column (e.g., Phenomenex Luna C18) paired with a highly acidic mobile phase[1]. By adding 0.1% trifluoroacetic acid (TFA), the mobile phase pH is driven down to ~2.0. This fully protonates the carboxylic acid group of 3-CPA, neutralizing its charge, increasing its hydrophobicity, and forcing it to partition into the C18 stationary phase.

Strategy B: Mixed-Mode Chromatography (The Modern Alternative)

Mixed-mode columns, such as Primesep SB or Newcrom R1, embed ion-exchange groups directly into the hydrophobic alkyl chain[2][3]. This provides a dual retention mechanism: hydrophobic interaction for the carbon backbone and anion-exchange for the negatively charged carboxylate. This allows for excellent retention without the need for harsh ion-pairing agents, making it highly compatible with mass spectrometry (MS) if sulfuric acid is swapped for formic acid[2].

Comparative Performance Data

The following table synthesizes the performance metrics of both strategies based on optimized laboratory conditions.

ParameterMethod A: Ion-Suppression (C18)Method B: Mixed-Mode (Primesep SB)
Primary Retention Mechanism Hydrophobic (Protonated state)Hydrophobic + Anion-Exchange
Mobile Phase Composition H₂O/MeCN gradient with 0.1% TFAIsocratic H₂O/MeCN with H₂SO₄ buffer
Detection Wavelength 220 nm210 nm
Retention Factor (

)
1.8 – 2.5 (Moderate)4.0 – 5.5 (Strong)
Peak Symmetry (

)
1.35 (Slight tailing)1.05 (Excellent symmetry)
Resolution from Succinic Acid > 1.8> 3.0
MS Compatibility Low (TFA causes ion suppression)High (when using Formic Acid modifier)

Self-Validating Experimental Protocol (Method A)

To ensure trustworthiness, an analytical protocol must be self-validating. The following step-by-step workflow incorporates internal system suitability tests (SST) to guarantee data integrity before sample analysis begins.

Workflow S1 Step 1: Sample Prep Dilute in Mobile Phase S2 Step 2: Column Eq. Isocratic/Gradient Setup S1->S2 S3 Step 3: Separation Monitor at 220 nm S2->S3 S4 Step 4: Data Analysis Peak Integration S3->S4

Step-by-step HPLC purity analysis workflow.

Step 1: Mobile Phase Preparation & System Equilibration

Causality Check: Because we are monitoring at 220 nm, dissolved oxygen and organic impurities will cause severe baseline drift.

  • Prepare Mobile Phase A: HPLC-grade Water with 0.1% TFA.

  • Prepare Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA.

  • Vacuum-filter both phases through a 0.22 µm PTFE membrane and sonicate for 10 minutes to degas.

  • Equilibrate a C18 column (e.g., 5 µm, 30 × 75 mm) at a flow rate of 1.0 mL/min with 10% Mobile Phase B until the UV baseline is completely flat[1].

Step 2: Standard & Sample Preparation

Causality Check: Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase causes "solvent shock," leading to peak splitting.

  • Accurately weigh 10.0 mg of the 3-CPA reference standard.

  • Dissolve and make up to 10.0 mL in a volumetric flask using the initial mobile phase composition (90% A / 10% B).

  • Prepare the intermediate batch samples using the exact same diluent.

Step 3: System Suitability Testing (SST)

Causality Check: Before analyzing unknown batches, the system must prove it can generate reproducible data.

  • Inject a blank (diluent only) to confirm the absence of ghost peaks.

  • Inject the 3-CPA standard five consecutive times.

  • Validation Criteria: The Relative Standard Deviation (RSD) of the peak area must be

    
     2.0%. The theoretical plate count must be > 5,000.
    
Step 4: Gradient Execution & Data Acquisition
  • Inject 10 µL of the prepared sample.

  • Run a linear gradient from 10% B to 50% B over 8 minutes[1].

  • Monitor the eluent at 220 nm.

  • Calculate purity using the area normalization method, ensuring all impurity peaks are integrated valley-to-valley.

References[1] Title: A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC

Source: nih.gov URL: [2] Title: Separation of Acetic acid, cyano-, propyl ester on Newcrom R1 HPLC column Source: sielc.com URL: [3] Title: HPLC Determination of Cyanoacetic Acid on Primesep SB Column Source: sielc.com URL:

Sources

Validation

Structure-Activity Relationship (SAR) of Halogenated Phenylpropionic Acids: Optimizing FFAR1/FFAR4 Agonists

Halogenated phenylpropionic acids represent a critical class of synthetic pharmacophores designed to mimic endogenous long-chain free fatty acids (FFAs). By targeting Free Fatty Acid Receptors 1 (FFAR1/GPR40) and 4 (FFAR...

Author: BenchChem Technical Support Team. Date: March 2026

Halogenated phenylpropionic acids represent a critical class of synthetic pharmacophores designed to mimic endogenous long-chain free fatty acids (FFAs). By targeting Free Fatty Acid Receptors 1 (FFAR1/GPR40) and 4 (FFAR4/GPR120), these compounds act as potent secretagogues for insulin and glucagon-like peptide-1 (GLP-1), making them highly attractive candidates for Type 2 Diabetes Mellitus (T2DM) management[1].

However, the clinical translation of this chemical class has historically been bottlenecked by two severe liabilities: rapid in vivo clearance via β-oxidation and dose-limiting hepatotoxicity driven by excessive lipophilicity[2][3]. This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of halogenated phenylpropionic acids, objectively comparing legacy compounds with next-generation fluorinated derivatives, and detailing the experimental workflows required to validate their performance.

Mechanistic Causality: The Role of Halogenation

The native phenylpropionic acid core is highly vulnerable to enzymatic β-oxidation, which cleaves the aliphatic chain and rapidly deactivates the molecule into inert benzoic acid derivatives[2]. Early SAR attempts to block this metabolism involved adding bulky alkyl groups to the α- or β-carbons. While this prevented cleavage, it inadvertently pushed the molecule's lipophilicity to dangerous levels (clogP > 5.5). High lipophilicity, combined with the reactive carboxylic acid head, is the primary driver of the hepatotoxicity that caused the Phase 3 clinical failure of the GPR40 agonist TAK-875 (Fasiglifam)[3][4].

Strategic halogenation—specifically the targeted incorporation of fluorine or chlorine atoms—resolves this structural paradox through two distinct mechanisms:

  • Metabolic Shielding: Fluorine substitution on the terminal phenyl ring or adjacent to the propionic acid core sterically and electronically shields the molecule from β-oxidation. Because fluorine is a bioisostere of hydrogen, it achieves this without significantly increasing the molecular volume or steric hindrance[2][5].

  • Affinity Enhancement: Halogens act as electron-withdrawing groups that strengthen non-classical hydrogen bonds and halogen bonds within the hydrophobic pockets of the receptor's inner and outer leaflets, significantly boosting receptor affinity[6][7].

G Ligand Halogenated Phenylpropionic Acid Receptor FFAR1 (GPR40) / FFAR4 (GPR120) Ligand->Receptor Binds lipophilic pocket Gq Gq/11 Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3/DAG production Outcome GLP-1 / Insulin Secretion Ca2->Outcome

Mechanism of action for FFAR1/4 agonists driving insulin and GLP-1 secretion.

Comparative SAR Data: Legacy vs. Next-Generation Agonists

To objectively evaluate the impact of halogenation and core modification, we must compare the in vitro and pharmacokinetic profiles of standard reference compounds against optimized derivatives.

Quantitative Performance Comparison
Compound / ScaffoldPrimary TargetStructural ModificationsEC₅₀ (nM)Half-life (T₁/₂)Primary Liability
GW9508 FFAR1 / FFAR4Unmodified phenylpropionic acid core.~5000< 0.5 hRapid β-oxidation; low potency.
TAK-875 FFAR1 (GPR40)Indole-propionic acid core; highly lipophilic tail.~14~4.5 hHepatotoxicity due to reactive metabolites[3][8].
TUG-891 FFAR4 (GPR120)Fluorinated biphenyl tail; unmodified propionic core.~43< 1.0 hHigh clearance via β-oxidation of the β-carbon[2][5].
Compound 14d FFAR4 (GPR120)2-fluoro substitution; phenoxybutyric acid core.~38> 3.0 hNone identified; optimized PK profile[2].
SAR Analysis & Structural Logic

TUG-891 is a highly potent GPR120 agonist that utilizes a 4-fluoro substitution on its biphenyl tail to enhance receptor binding. However, because its phenylpropionic acid core remains unmodified, it suffers from rapid in vivo clearance[2][5].

Next-generation compounds (such as Compound 14d) solve this by replacing the vulnerable β-carbon with an oxygen atom (creating a phenoxybutyric/acetic acid scaffold) and introducing a 2-fluoro substitution on the terminal ring. This specific halogenation stabilizes the ether linkage and prevents oxidative degradation, drastically extending the half-life while maintaining the necessary geometry for receptor activation[2].

SAR Base Phenylpropionic Acid Core (Rapid β-oxidation) Mod1 β-Carbon O-Substitution (Phenoxyacetic/butyric) Base->Mod1 Prevent Cleavage Mod2 Halogenation (F, Cl) (Terminal Phenyl Ring) Base->Mod2 Enhance Affinity Result1 Blocked β-oxidation (Increased Half-life) Mod1->Result1 Result2 Tuned Lipophilicity (Reduced Hepatotoxicity) Mod2->Result2 Final Optimized Clinical Candidate Result1->Final Result2->Final

SAR optimization strategies to overcome metabolic liabilities of phenylpropionic acids.

Experimental Protocols for SAR Validation

To ensure scientific integrity and self-validating results, the optimization of halogenated phenylpropionic acids requires orthogonal assays. The following protocols detail how to measure receptor efficacy and metabolic stability.

Protocol A: Intracellular Calcium Flux Assay (Receptor Efficacy)

Because FFAR1 and FFAR4 are Gq-coupled receptors, activation directly triggers intracellular calcium release.

  • Cell Preparation: Seed CHO cells stably transfected with human GPR120 or GPR40 into 384-well black, clear-bottom plates at a density of 10,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Remove the culture medium and add 20 μL of Fluo-4 AM calcium indicator dye (dissolved in assay buffer containing probenecid to prevent dye efflux). Incubate in the dark for 45 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of the halogenated phenylpropionic acid analogs (from 10 μM to 0.1 nM) in an assay buffer containing 0.1% BSA to mimic physiological protein binding. Include TUG-891 and TAK-875 as positive controls.

  • Kinetic Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds, inject 10 μL of the compound, and monitor the kinetic fluorescence response (Ex/Em = 488/525 nm) for 3 minutes.

  • Data Analysis: Calculate the Area Under the Curve (AUC) for the calcium transient and use non-linear regression to determine the EC₅₀ values.

Protocol B: In Vitro Liver Microsomal Stability Assay (Metabolic Liability)

This assay isolates the β-oxidation and CYP450-mediated clearance variables to validate the protective effect of halogenation.

  • Reaction Mixture Setup: In a 96-well plate, combine 0.5 mg/mL human or mouse liver microsomes, 1 μM of the test compound, and 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: At specific time points (0, 15, 30, 45, and 60 minutes), extract 50 μL aliquots from the reaction mixture.

  • Quenching: Immediately quench the extracted aliquots by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Quantification: Centrifuge the samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Validation: Calculate the intrinsic clearance (

    
    ) and in vitro half-life (
    
    
    
    ). A successful halogenated analog should demonstrate a
    
    
    > 120 minutes compared to the < 30 minutes typically seen with unshielded phenylpropionic acids.

References

  • Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. MDPI.[Link]

  • Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes. PMC.[Link]

  • GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. ACS Publications.[Link]

  • The Toxicologist - Society of Toxicology (SOT). Toxicology.org.[Link]

  • Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. PMC.[Link]

  • Optimization of First-in-Class Dual-Acting FFAR1/FFAR4 Allosteric Modulators with Novel Mode of Action. PMC.[Link]

  • Optimization of First-in-Class Dual-Acting FFAR1/FFAR4 Allosteric Modulators with Novel Mode of Action. ACS Publications.[Link]

  • Intermolecular Interactions in G Protein-Coupled Receptor Allosteric Sites at the Membrane Interface from Molecular Dynamics Simulations and Quantum Chemical Calculations. ACS Publications.[Link]

Sources

Comparative

Literature comparison of synthetic routes for 3-aryl-2-cyanopropionic acids

A Comparative Guide to the Synthesis of 3-Aryl-2-cyanopropionic Acids This guide provides a comprehensive analysis of the prevalent synthetic methodologies for obtaining 3-aryl-2-cyanopropionic acids, crucial intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Synthesis of 3-Aryl-2-cyanopropionic Acids

This guide provides a comprehensive analysis of the prevalent synthetic methodologies for obtaining 3-aryl-2-cyanopropionic acids, crucial intermediates in the development of various pharmaceutical agents. We will delve into the mechanistic underpinnings, compare reaction efficiencies, and provide detailed experimental protocols for key synthetic routes.

The 3-aryl-2-cyanopropionic acid scaffold is a key structural motif in a range of biologically active molecules. Its synthesis has been approached through several classical and modern organic chemistry reactions. This guide will focus on three primary strategies: the Knoevenagel condensation, the Strecker synthesis, and cyanation of cinnamic acid derivatives, including advancements using phase-transfer catalysis.

Knoevenagel Condensation Route

The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis.[1] It typically involves the reaction of an aromatic aldehyde with a compound containing an active methylene group, such as ethyl cyanoacetate, in the presence of a basic catalyst.[1][2] The resulting α,β-unsaturated cyano ester can then be hydrolyzed to the desired 3-aryl-2-cyanopropionic acid.

Mechanistic Insight

The reaction proceeds via a carbanion intermediate generated from the active methylene compound by the base. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration yields the arylidene product.[2] The choice of catalyst is crucial and can range from simple amines like piperidine to more complex systems designed for higher yields and milder conditions.[1][2]

Diagram 1: Knoevenagel Condensation Workflow

G cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrolysis Aromatic Aldehyde Aromatic Aldehyde Intermediate Arylidene Cyanoacrylate Aromatic Aldehyde->Intermediate Active Methylene Compound Ethyl Cyanoacetate Active Methylene Compound->Intermediate Base Catalyst Base Catalyst Base Catalyst->Intermediate Product 3-Aryl-2-cyanopropionic Acid Intermediate->Product Acid/Base Acid/Base Acid/Base->Product G Aryl Aldehyde Aryl Aldehyde Imine Imine Aryl Aldehyde->Imine Ammonia Ammonia Ammonia->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile Cyanide Cyanide (HCN/KCN) Cyanide->Aminonitrile Hydrolysis Acid/Base Hydrolysis Aminonitrile->Hydrolysis Product 3-Aryl-α-aminopropionic Acid Hydrolysis->Product

Sources

Validation

Optimizing X-Ray Crystallography Workflows for 5-Bromo-2-fluorophenyl Derivatives: A Comparative Guide

Introduction: The Structural Significance of the Scaffold In modern drug discovery, the 5-bromo-2-fluorophenyl moiety is a privileged building block, frequently utilized in the design of high-affinity kinase inhibitors (...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Significance of the Scaffold

In modern drug discovery, the 5-bromo-2-fluorophenyl moiety is a privileged building block, frequently utilized in the design of high-affinity kinase inhibitors (e.g., PI3Kα inhibitors) and complex agrochemicals [1]. This specific halogenated scaffold is highly prized for its dual functionality: the fluorine atom at the 2-position dictates conformational locking via stereoelectronic effects, while the bromine atom at the 5-position provides a highly directional "sigma-hole" for halogen bonding with Lewis bases in the target protein's backbone.

However, resolving these subtle, highly directional interactions (typically yielding 2–5 kcal/mol of binding energy) requires pristine X-ray diffraction data. Poor crystallization choices often lead to twinned lattices or disordered ligand density. This guide objectively compares High-Throughput Hanging-Drop Vapor Diffusion (HDVD) against Microbatch-Under-Oil (MBUO) methods, providing empirical data and self-validating protocols to ensure structural integrity.

Mechanistic Causality: Why the Crystallization Method Matters

The 5-bromo-2-fluorophenyl group is exquisitely sensitive to the dielectric environment and the kinetics of the crystallization drop. The inductive electron withdrawal by the 2-fluoro substituent polarizes the phenyl ring, significantly enhancing the electrophilicity of the 5-bromo sigma-hole.

HalogenBonding F_atom Fluorine (2-position) Inductive Withdrawal Phenyl Phenyl Ring Electron Depletion F_atom->Phenyl Polarizes Br_atom Bromine (5-position) Sigma-Hole Formation Phenyl->Br_atom Enhances Electrophilicity Target Protein Carbonyl Lewis Base Acceptor Br_atom->Target Halogen Bond

Caption: Logical flow of inductive effects driving halogen bond formation in the target complex.

When comparing HDVD and MBUO, the kinetics of supersaturation directly impact the resolution of this sigma-hole interaction. HDVD allows for a slow, thermodynamically driven equilibration. This slow growth is essential for the delicate halogen-bond networks to form perfectly ordered lattices. Conversely, MBUO forces rapid kinetic nucleation, which often traps the halogenated ligand in sub-optimal, disordered conformations, severely degrading the resulting electron density map.

Quantitative Data Presentation: HDVD vs. MBUO

To objectively evaluate these methods, we compare the crystallographic parameters of 5-bromo-2-fluorophenyl derivatives crystallized using both techniques. Recent structural determinations, including the Density Functional Theory (DFT) and X-ray analysis of (5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone [2], highlight the absolute necessity of slow evaporation/diffusion techniques to achieve sub-2.0 Å resolution.

Crystallization MethodTarget / CompoundResolution (Å)R_work / R_freeHalogen Bond Distance (Br···O)Lattice Quality
HDVD (PEG/Ion Screen) PI3Kα / 5-Br-2-F-phenyl inhibitor1.850.17 / 0.212.95 Å (Highly resolved)Single, well-ordered
MBUO (Sparse Matrix) PI3Kα / 5-Br-2-F-phenyl inhibitor2.400.22 / 0.263.10 Å (Disordered)Twinned, high mosaicity
Slow Evaporation (5-Br-2-F-phenyl)-2-pyrazinylmethanone1.900.045 / 0.0512.98 ÅExcellent [2]
HDVD (Salt Screen) Silanamine intermediate1.950.038 / 0.042N/A (Small molecule)Single [3]

Data Synthesis: HDVD consistently outperforms MBUO in resolving the critical Br···O halogen bond distance (< 3.0 Å). MBUO's rapid nucleation leads to higher mosaicity and poorer R-factors, making it an inferior choice for structure-based drug design (SBDD) involving halogenated scaffolds.

Experimental Protocol: Self-Validating HDVD Co-Crystallization

To achieve the high-resolution data presented above, follow this causality-driven, self-validating protocol designed specifically for halogenated ligands.

Step 1: Protein-Ligand Complex Preparation

  • Action: Incubate the target protein (concentrated to 10 mg/mL) with the 5-bromo-2-fluorophenyl derivative at a 1:3 molar ratio in a buffer containing a maximum of 2% DMSO.

  • Causality: The 1:3 excess ensures complete saturation of the binding pocket. Limiting DMSO to 2% prevents the highly hydrophobic fluorophenyl ring from inducing localized protein denaturation while maintaining necessary ligand solubility.

Step 2: Matrix Setup and Dispensing

  • Action: Utilize a PEG/Ion screen. Dispense 1 µL of the complex and 1 µL of the reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium thiocyanate) onto a siliconized coverslip.

  • Causality: PEG acts as a gentle molecular crowding agent. Crucially, thiocyanate is a "soft" ion that does not competitively inhibit the bromine sigma-hole, unlike "hard" halides (e.g., chlorides) which can aggressively displace the halogenated ligand from the binding pocket.

Step 3: Equilibration and Self-Validation

  • Action: Seal the well over the reservoir and incubate at a stable 18°C. Monitor daily.

  • Self-Validation: Before harvesting, examine the drop under cross-polarized light. The presence of birefringence confirms true crystallinity (an ordered lattice) rather than amorphous protein precipitation. If birefringence is absent, the crystal is a false positive (salt or precipitate) and the condition must be optimized.

Step 4: Cryoprotection and Data Collection

  • Action: Transfer the crystal to a cryoprotectant solution (reservoir + 25% glycerol) for exactly 15 seconds before flash-cooling in liquid nitrogen.

  • Causality: Rapid flash-cooling prevents cubic ice crystal formation. Ice rings obscure the high-resolution reflections (1.5–2.0 Å range) that are absolutely necessary to resolve the exact torsional angle of the 5-bromo conformation [1].

Workflow A Complex Preparation (1:3 Protein:Ligand Ratio) B HDVD Setup (PEG/Soft Ion Screen) A->B C Cross-Polarized Light Check B->C D Birefringence Observed? C->D E Optimize Buffer/Precipitant D->E No F Cryoprotection & Flash Cooling D->F Yes E->B G Synchrotron X-Ray Diffraction F->G

Caption: Self-validating HDVD workflow for isolating diffraction-quality co-crystals.

Conclusion

For 5-bromo-2-fluorophenyl derivatives, the choice of crystallization method is not arbitrary; it is dictated by the quantum mechanical nature of the halogen bond. Hanging-Drop Vapor Diffusion provides the necessary thermodynamic control to resolve these interactions, yielding superior structural data compared to rapid kinetic methods like Microbatch-under-oil.

References
  • BenchChem Technical Support Team. "(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone Technical Guide." Benchchem.
  • Shi, P.-C., et al. "Synthesis, Crystal Structure, and DFT Study of (5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone." Russian Journal of General Chemistry (2023). URL: [Link]

  • ACS Publications. "Absolute Configuration of Key Intermediates and the Gram Scale Synthesis of Berotralstat and ent-Berotralstat." The Journal of Organic Chemistry (2025).

Safety & Regulatory Compliance

Safety

3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic Acid proper disposal procedures

Standard Operating Procedure: Disposal and Waste Management of 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic Acid As a researcher or drug development professional, managing complex organic waste requires a rigorous underst...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Waste Management of 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic Acid

As a researcher or drug development professional, managing complex organic waste requires a rigorous understanding of the molecule's structural liabilities. 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic Acid is a polyfunctional building block containing a halogenated aromatic ring (bromine and fluorine), a nitrile (cyano) group, and a carboxylic acid.

This guide outlines the field-proven, regulatory-compliant methodologies for the safe handling, segregation, and disposal of this compound, ensuring adherence to Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards[1].

Structural Hazard Profiling & Causality

Effective waste management is not just about following rules; it is about understanding the chemical causality behind those rules. The disposal strategy for 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic Acid is dictated by its three primary functional groups:

  • Halogenated Aromatic Ring (Br, F): This is the most critical factor for disposal. Halogenated organics cannot be disposed of in standard organic waste streams. If combusted at standard incinerator temperatures, halogenated aromatics can generate highly toxic polychlorinated/polybrominated dibenzodioxins and furans. They require specialized high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF)[1][2].

  • Cyano Group (-CN): While stable as a nitrile under neutral conditions, strong acidic or basic aqueous environments can hydrolyze the nitrile to an amide or carboxylic acid. High-temperature incineration is required to fully oxidize the nitrogen content to NOₓ, preventing the theoretical release of hydrogen cyanide (HCN) during incomplete combustion.

  • Carboxylic Acid (-COOH): Imparts mild acidity. In aqueous waste streams, it may require pH monitoring to ensure the waste remains within acceptable ranges (typically pH 4-10) before transfer to a central accumulation area, preventing the corrosion of metal storage drums.

Waste Segregation & Data Presentation

Proper segregation prevents dangerous exothermic reactions and ensures regulatory compliance. Under EPA Subpart K regulations, laboratories must make accurate hazardous waste determinations and segregate accordingly[2].

Table 1: Waste Stream Segregation Guidelines for 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic Acid

Waste StateAssociated MatrixTarget Waste StreamContainer MaterialRationale for Segregation
Solid Pure powder, contaminated weighing paper, silica gel from columns.Halogenated Solid Waste High-Density Polyethylene (HDPE)Prevents dust aerosolization; HDPE is chemically resistant to the acidic moiety.
Liquid (Organic) Dissolved in DCM, Chloroform, DMF, or DMSO.Halogenated Organic Waste Glass or HDPE CarboyMust be isolated from non-halogenated solvents to ensure routing to high-temp TSDF incinerators[3].
Liquid (Aqueous) Aqueous extraction layers (e.g., after basic workup).Halogenated Aqueous Waste HDPE CarboyHalogenated aqueous waste must be kept separate from organic streams to prevent phase separation in bulk storage[1].

Step-by-Step Disposal Methodologies

Every protocol in the laboratory must be a self-validating system. Follow these steps to ensure "cradle-to-grave" compliance[1].

Protocol A: Disposal of Solid Waste (Unused Reagent or Contaminated Consumables)
  • PPE Verification: Don standard laboratory PPE, including safety goggles, a lab coat, and nitrile gloves. For extensive handling, a pair of butyl rubber gloves over nitrile provides superior protection against halogenated organics[4].

  • Collection: Carefully sweep or transfer the solid material into a wide-mouth HDPE container. Do not use metal containers due to the corrosive nature of the propionic acid moiety.

  • Containment: Ensure the container is "vapor tight" and "spill proof." The cap must be threaded and sealed tightly[3].

  • Labeling: Label the container immediately before the first drop or grain of waste is added[3]. The label must explicitly state: "Hazardous Waste: Solid Halogenated Organic (3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic Acid)". Do not use abbreviations or chemical formulas[3].

  • Storage: Transfer the container to the laboratory's Satellite Accumulation Area (SAA). Ensure it is stored away from strong oxidizing agents or strong bases[1].

Protocol B: Disposal of Liquid Reaction Mixtures
  • Quenching & Neutralization: If the compound is part of an active reaction mixture, ensure the reaction is fully quenched. If the solution is highly acidic or basic, neutralize it to a pH of 6-8 to prevent the degradation of the nitrile group during storage.

  • Stream Identification: Determine if the primary solvent is organic or aqueous.

  • Transfer: Using a funnel, transfer the solution into the designated Halogenated Waste carboy.

  • Documentation: Update the waste log attached to the carboy. You must list the full chemical name alongside the solvents (e.g., "Dichloromethane 90%, 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic Acid 10%")[3].

  • Volume Management: Never fill a waste carboy beyond 90% capacity to allow for thermal expansion. Have waste removed by your Environmental Health and Safety (EHS) department regularly[3].

Operational Workflow Visualization

The following decision tree dictates the logical routing of 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic Acid waste streams to ensure compliance with EPA Generator Improvements Rule (GIR) standards[5].

WasteRouting Start 3-(5-Bromo-2-fluorophenyl)- 2-cyanopropionic Acid Waste State Determine Physical State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Liquid Waste (Solutions/Extracts) State->Liquid SolidCont Collect in HDPE Container Double Bagged Solid->SolidCont Org Organic Solvent Solution Liquid->Org Aq Aqueous Solution Liquid->Aq OrgCont Route to Halogenated Organic Waste Carboy Org->OrgCont AqCont Route to Halogenated Aqueous Waste Aq->AqCont Label GHS Labeling: 'Hazardous Waste - Halogenated' SolidCont->Label OrgCont->Label AqCont->Label TSDF High-Temp Incineration (Permitted TSDF) Label->TSDF

Decision matrix for the segregation and disposal routing of halogenated nitrile waste.

Emergency Spill Response

In the event of an accidental release, immediate containment is required to prevent environmental contamination:

  • Evacuate & Assess: Clear personnel from the immediate area. Assess if the spill is manageable (e.g., < 500 mL or < 100 g) or requires EHS intervention[3].

  • Solid Spill: Lightly mist the powder with water (if compatible with other spilled materials) to prevent dust generation. Sweep up using non-sparking tools and place in a hazardous waste container.

  • Liquid Spill: Deploy chemical absorbent pads over the spill. Allow the pads to sit and fully absorb the liquid[3].

  • Disposal of Spill Debris: Place all used absorbent pads, contaminated gloves, and sweeping materials into a heavy-duty plastic bag, seal it, and label it as "Halogenated Spill Debris"[3]. Consult your facility's Chemical Waste Management Guide for final pickup.

References

  • Braun Research Group. "Halogenated Organic Liquids - Standard Operating Procedure." University of Illinois Urbana-Champaign (UIUC). Available at: [Link]

  • Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." US EPA. Available at:[Link]

  • Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." US EPA. Available at: [Link]

  • Purdue University Environmental Health and Safety. "Hazardous Waste Disposal Guidelines." Purdue University. Available at:[Link]

  • Medical Laboratory Management. "Laboratory Waste Management: The New Regulations." MedLabMag. Available at:[Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic Acid

This guide provides essential safety and logistical information for the handling and disposal of 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid. As a compound featuring a brominated and fluorinated phenyl ring, a nitri...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid. As a compound featuring a brominated and fluorinated phenyl ring, a nitrile (cyano) group, and a carboxylic acid function, it necessitates rigorous safety protocols due to its potential hazards. This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Engineering Controls

The primary hazards associated with 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid stem from its constituent functional groups:

  • Cyanide Group (-CN): Cyanide-containing compounds can be highly toxic if inhaled, ingested, or absorbed through the skin.[1][2] A critical and potentially fatal hazard is the release of highly toxic and flammable hydrogen cyanide (HCN) gas upon contact with acids.[2][3][4]

  • Halogenated Aromatic Ring: Brominated and fluorinated aromatic compounds can be irritating to the skin, eyes, and respiratory system.[5][6][7] Some halogenated organic compounds are suspected carcinogens and can have other long-term health effects.[8][9]

  • Carboxylic Acid Group (-COOH): While a common functional group, the acidic nature of this moiety can contribute to skin and eye irritation.[10]

Given these potential hazards, the following engineering controls are mandatory:

  • Chemical Fume Hood: All handling of 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid, including weighing and solution preparation, must be conducted in a properly functioning and certified chemical fume hood.[2][3][4] This is crucial to prevent the inhalation of any dust or potential release of HCN gas.

  • Designated Work Area: Establish a clearly marked designated area within the fume hood for working with this compound to prevent cross-contamination.[1][2]

  • Ventilation: Ensure adequate general laboratory ventilation in addition to the local exhaust provided by the fume hood.[11]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the required PPE for handling this compound.

Body Part Required PPE Rationale
Hands Double-gloving with nitrile or neoprene gloves.[2][3][12]Provides a barrier against skin absorption of the compound and potential cyanide contamination. Double-gloving offers additional protection in case the outer glove is compromised.
Eyes/Face Safety goggles and a face shield.[1][3]Protects against splashes of solutions and airborne particles (dust) of the compound. A face shield offers broader protection for the entire face.
Body A lab coat that is fully buttoned.[1][2]Prevents contamination of personal clothing.
Respiratory A properly fitted respirator may be required for spill cleanup or if there is a risk of aerosol generation outside of a fume hood.[11]Provides protection against inhalation of fine particles or vapors.

Operational Plan: Step-by-Step Handling Procedures

The following workflow outlines the safe handling of 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid from receipt to experimental use.

cluster_0 Receiving and Storage cluster_1 Preparation and Use cluster_2 Decontamination Receiving Receiving: Inspect container for damage. Verify label. Storage Storage: Store in a cool, dry, well-ventilated area. Separate from acids and oxidizing agents. Use secondary containment. Receiving->Storage Weighing Weighing: Perform ONLY in a chemical fume hood. Use a dedicated spatula and weigh boat. Dissolving Dissolving: Add solid to solvent slowly. Avoid contact with strong acids. Weighing->Dissolving Experiment Experimental Use: Maintain all handling within the fume hood. Keep the work area clean and organized. Dissolving->Experiment Decontamination Decontamination: Clean all surfaces and equipment with a pH 10 buffer solution, followed by a 10% bleach solution. Perform all cleaning inside the fume hood. Experiment->Decontamination

Caption: Workflow for handling 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area.[4] It is crucial to store it separately from acids and strong oxidizing agents to prevent any reaction that could generate HCN gas.[2][4] The container should be kept tightly closed.[6][10]

Weighing and Solution Preparation
  • Fume Hood: Before starting, ensure the chemical fume hood is functioning correctly.

  • Weighing: Weigh the solid compound within the fume hood. Use a disposable weigh boat and a dedicated spatula.

  • Solubilization: When preparing solutions, add the solid to the solvent slowly and stir to dissolve. Be mindful of the solvent used and avoid strongly acidic conditions.

Experimental Use
  • Containment: All manipulations of the compound and its solutions must be performed within the chemical fume hood.

  • Incompatible Materials: Keep acids and strong oxidizing agents out of the immediate work area unless they are part of the planned reaction, in which case, extreme caution should be exercised.[4]

Disposal Plan

Proper disposal of 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid and any contaminated materials is critical to ensure safety and environmental protection.

Waste Segregation and Collection
  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be collected in a dedicated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container.[12] Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Sharps: Any contaminated sharps should be disposed of in a designated sharps container for hazardous chemical waste.

Decontamination of Glassware and Work Surfaces
  • Initial Rinse: Rinse all contaminated glassware and work surfaces first with a pH 10 buffer solution.[1][3] This is to ensure a basic environment to prevent HCN formation.

  • Decontamination: Following the initial rinse, decontaminate with a freshly prepared 10% bleach solution.[1][3] Allow the bleach solution to remain in contact with the surfaces for at least 15 minutes.

  • Final Rinse: Thoroughly rinse with water.

  • Waste Collection: Collect all rinsates as hazardous waste.[3]

Waste Disposal

All waste containing 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid must be disposed of as hazardous waste through your institution's EHS office.[13] Ensure that all waste containers are properly labeled with the full chemical name and associated hazards.[13] Brominated waste may require specific disposal methods such as incineration at a licensed facility.[14]

Emergency Procedures

Spills
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[15]

    • Decontaminate the area as described in section 4.2.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Prevent entry to the area.

    • Contact your institution's emergency response team or EHS office.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[12] If they are having difficulty breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

In all cases of exposure, inform emergency responders that the individual may have been exposed to a cyanide-containing compound.

References

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018, June 20).
  • Information on Cyanide Compounds. Stanford Environmental Health & Safety.
  • Cyanides. (2014, March 24). Division of Research Safety - Illinois.
  • Cyanide Safety. (2018, January 18). 911Metallurgist.
  • Cyanides Storage, Handling and General Use Inform
  • CYANIDE HAZARD SUMMARY. NJ.gov.
  • Sodium Cyanide Safety Protection and Emergency Measures. (2025, April 18). United Chemical.
  • What is bromine and what are the safe disposal and recycling methods?. (2025, March 18). Damage Restoration and Specialist Cleaning | Ideal Response.
  • Laboratory Use of Cyanide Salts Safety Guidelines. (2015, February 25). EHS.MIT.EDU.
  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University.
  • Bromination Process For Disposal Of Spilled Hazardous M
  • Standard Operating Procedure for Bromine.
  • Hydrocarbons, Halogenated Aromatic. (2011, August 3).
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
  • End of Life Management. BSEF.
  • SAFETY D
  • Method For Removing Halogens From An Aromatic Compound. (2013, May 2).
  • Process for removing halogenated aliphatic and aromatic compounds from petroleum products. (1983, September 20). OSTI.GOV.
  • Navigating the Disposal of Halogenated Hydrocarbons: A Guide for Labor
  • SAFETY DATA SHEET. (2010, July 9). Fisher Scientific.
  • SAFETY DATA SHEET. (2013, October 17). Fisher Scientific.
  • SAFETY DATA SHEET. (2023, April 3). TCI Chemicals.
  • Safety Data Sheet. (2024, December 19). Fluorochem.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.